Dimethyl Octafluoroadipate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F8O4/c1-19-3(17)5(9,10)7(13,14)8(15,16)6(11,12)4(18)20-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXVIIILXUOEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371849 | |
| Record name | Dimethyl perfluorohexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3107-98-0 | |
| Record name | Dimethyl perfluorohexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3107-98-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to Dimethyl Octafluoroadipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Octafluoroadipate (DMOFA) is a fluorinated organic ester with the chemical formula C₈H₆F₈O₄. Its structure, featuring a perfluorinated carbon chain capped by two methyl ester groups, imparts unique chemical and physical properties that make it a valuable building block in polymer chemistry and materials science. This document provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on technical data and experimental methodologies relevant to research and development.
Chemical and Physical Properties
This compound is a colorless to light yellow, clear liquid at standard temperature and pressure.[1] The presence of a significant number of fluorine atoms in its structure results in high thermal stability and a density greater than that of water.[1]
Identifiers and Structure
| Property | Value |
| IUPAC Name | dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate[2] |
| Synonyms | Dimethyl perfluoroadipate, Octafluoroadipic acid dimethyl ester[3] |
| CAS Number | 3107-98-0[2] |
| Molecular Formula | C₈H₆F₈O₄[2] |
| Molecular Weight | 318.12 g/mol [2] |
| Chemical Structure | CH₃OOC-(CF₂)₄-COOCH₃ |
Physical Properties
| Property | Value | Reference |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 123 °C at 50 mmHg | [3] |
| Density | 1.55 g/cm³ | [3] |
| Refractive Index (n20D) | 1.35 | [3] |
| Solubility | Insoluble in water | [1] |
Spectroscopic Data
While comprehensive, publicly available spectra are limited, the following sections detail the expected spectroscopic characteristics based on the compound's structure and data from similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to the C=O and C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740-1750 | Strong | C=O stretch (ester) |
| ~1000-1400 | Strong | C-F stretch |
| ~2800-3000 | Medium | C-H stretch (methyl) |
Note: The presence of a strong carbonyl (C=O) stretching vibration is typical for ester groups. The multiple C-F bonds contribute to strong absorption bands in the 1000-1400 cm⁻¹ region, which is characteristic of fluorinated compounds.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns for esters.
| m/z | Fragment | Notes |
| 318 | [C₈H₆F₈O₄]⁺ | Molecular ion (M⁺) |
| 287 | [M - OCH₃]⁺ | Loss of a methoxy group |
| 59 | [COOCH₃]⁺ | Methylester fragment |
The molecular ion peak is expected at an m/z corresponding to its molecular weight (318.12 g/mol ).[1] Common fragmentation patterns include the loss of a methoxy group (•OCH₃).[1] The presence of multiple fluorine atoms would lead to a characteristic isotopic pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single peak is expected for the six equivalent protons of the two methyl groups.
-
¹³C NMR: Signals would be expected for the carbonyl carbons, the methyl carbons, and the fluorinated carbons of the adipate backbone.
-
¹⁹F NMR: Signals for the fluorine atoms would provide information about their chemical environment.
Synthesis and Reactivity
Synthesis of this compound
This compound is typically synthesized through the esterification of octafluoroadipic acid with methanol. While a detailed, peer-reviewed protocol for this specific transformation is not widely published, a general procedure based on Fischer esterification can be outlined.
Experimental Protocol: Fischer Esterification of Octafluoroadipic Acid (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend octafluoroadipic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Applications
The primary application of this compound is as a monomer in the synthesis of fluorinated polyesters.[2] These polymers exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for high-performance coatings and specialty materials.[3]
Synthesis of Fluorinated Polyesters
This compound can undergo polycondensation with diols, such as ethylene glycol, to produce fluorinated polyesters.
Experimental Protocol: Polycondensation of this compound and Ethylene Glycol (General Procedure)
-
Reactant Charging: Charge this compound, ethylene glycol, and a suitable catalyst (e.g., antimony trioxide) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Ester Interchange: Heat the mixture under a nitrogen atmosphere to initiate the transesterification reaction, during which methanol is distilled off.
-
Polycondensation: After the removal of methanol, apply a vacuum to the system and increase the temperature to facilitate the removal of excess ethylene glycol and drive the polymerization to a high molecular weight.
-
Product Isolation: Once the desired viscosity is reached, cool the molten polymer and extrude it. The resulting fluorinated polyester can then be characterized.
Role in Drug Development and Biological Activity
The incorporation of fluorine into organic molecules is a common strategy in drug design to enhance properties such as metabolic stability, bioavailability, and binding affinity.[4] Fluorinated esters, in particular, can serve as building blocks for more complex pharmaceutical compounds.[5]
However, there is currently no substantial, publicly available scientific literature to support specific biological activities or direct applications of this compound as a therapeutic agent, including claims of it being an "anti-AID (autoimmune disease) agent". Studies on the biological effects of perfluorinated carboxylic acids, which are related structures, have been conducted, but these primarily focus on toxicology and environmental impact.[2][6] Researchers should treat any unsubstantiated claims of therapeutic activity with caution and verify them through rigorous, independent studies.
Safety and Handling
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable fluorinated monomer with well-defined physical and chemical properties. Its primary utility lies in the synthesis of high-performance fluorinated polyesters. While the general principles of its synthesis and polymerization are understood, detailed experimental protocols and comprehensive spectroscopic characterization data are not widely disseminated in public literature. The potential for this and similar fluorinated building blocks in drug development is an area of active research, though specific biological activities for this compound have not been scientifically established. As with any chemical, proper safety and handling procedures are paramount.
References
- 1. Dimethyl perfluorohexanedioate | C8H6F8O4 | CID 2737117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. Estrogenic Activity of Perfluoro Carboxylic and Sulfonic Acids in Rainbow Trout Estrogen Receptor Binding and Liver Slice Vtg mRNA Expression Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Dimethyl Octafluoroadipate (CAS: 3107-98-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Octafluoroadipate, with CAS number 3107-98-0, is a perfluorinated organic ester.[1][2] Its structure consists of a central hexafluorinated carbon chain flanked by two methyl ester groups.[2][3] This high degree of fluorination imparts unique physicochemical properties, including high thermal stability, chemical resistance, and hydrophobicity, making it a valuable building block in materials science and specialized chemical synthesis.[1][4][5] While its primary applications are in the development of advanced polymers and coatings, its role as a synthetic intermediate extends to various fields of chemical research.[1][5]
Synonyms: Dimethyl perfluoroadipate, Octafluoroadipic acid dimethyl ester, Dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate.[2][4][6]
Physicochemical Properties
The defining characteristics of this compound are summarized below. The presence of eight fluorine atoms significantly influences its physical properties, leading to a high density and low refractive index compared to its non-fluorinated analogs.[1][2]
| Property | Value | References |
| Molecular Formula | C₈H₆F₈O₄ | [2][4][6] |
| Molecular Weight | 318.12 g/mol | [2][6][7] |
| Appearance | Colorless to light yellow clear liquid | [1][2][4] |
| Density | 1.5 - 1.55 g/cm³ at 20°C | [1][2][3][4] |
| Boiling Point | 120-123 °C (at varying pressures) | [2][3][4] |
| Flash Point | 71 - 120 °C | [1][3] |
| Refractive Index | 1.3475 - 1.35 (at 20°C) | [1][2][3][4] |
| Solubility | Insoluble in water; Soluble in organic solvents. | [1][3] |
Synthesis and Reactivity
Synthesis of this compound
Several synthetic routes to this compound have been established, generally involving the fluorination of an adipic acid precursor followed by esterification.
-
Electrochemical Fluorination (ECF): This method introduces fluorine atoms into the organic substrate through electrolysis in anhydrous hydrogen fluoride.[1] It is a common industrial process for producing perfluorinated compounds.[8][9]
-
Direct Fluorination: This involves the reaction of adipic acid with potent fluorinating agents.[1]
-
Refluxing with Fluorinated Reagents: Adipic acid derivatives can be refluxed with perfluorinated reagents in the presence of catalysts to yield the desired product.[1]
Following fluorination to produce octafluoroadipic acid, standard esterification with methanol yields this compound.
Caption: General synthesis pathways for this compound.
Chemical Reactivity
The reactivity of this compound is characteristic of fluorinated esters.[1]
-
Hydrolysis: It can undergo hydrolysis under acidic or basic conditions to revert to octafluoroadipic acid and methanol.[1]
-
Nucleophilic Substitution: The electrophilic nature of the carbonyl carbons makes it susceptible to nucleophilic substitution reactions.[1] The high degree of fluorination enhances the reactivity of the ester groups.[1]
Applications in Research and Development
This compound is a key monomer and intermediate in the synthesis of advanced materials.[1][5] Its incorporation into a polymer backbone imparts desirable properties such as thermal stability and hydrophobicity.[5]
Caption: Logical relationship of this compound's applications.
Synthesis of Fluorinated Polyesters
A significant application of this compound is in the synthesis of fluorinated polyesters.[2] These polymers are of interest for creating materials with low surface energy and high chemical resistance.[1][5]
Experimental Protocol: Enzymatic Synthesis of Poly(ethylene octafluoroadipate)
The following is a protocol for the lipase-catalyzed synthesis of fluorinated polyesters from this compound and ethylene glycol.[2] This enzymatic approach offers a green alternative to traditional polymerization methods.
Materials:
-
This compound (DMOFA)
-
Ethylene glycol (EG)
-
Immobilized Candida antarctica lipase B (CALB)
-
Ultrasound bath
Procedure:
-
Reactant Preparation: In a reaction vessel, combine equimolar amounts of this compound (426 mg) and ethylene glycol (83 mg).[2]
-
Pre-incubation (Optional but Recommended): Subject the reactant mixture to ultrasound for 1 hour at 40°C. This step has been shown to be crucial for achieving high conversion rates.[2]
-
Enzymatic Reaction: Add the catalyst, CALB (1% w/v), to the mixture.[2]
-
Polymerization: Incubate the reaction mixture under vacuum for 6-7 hours. The reaction can be conducted at 40°C or 70°C.[2]
-
Monitoring: The conversion rate and formation of poly(ethylene octafluoroadipate) can be assessed using ¹H NMR spectroscopy.[2]
-
Analysis: The thermal properties of the resulting polyester can be analyzed using thermogravimetric analysis (TGA). Synthesized fluorinated polyesters show significantly higher decomposition temperatures (up to 400°C) compared to the starting monomers (~150°C).[2]
Caption: Workflow for enzymatic synthesis of a fluorinated polyester.
Role in Drug Development
While this compound serves as a crucial intermediate for various fluorinated compounds that find applications in pharmaceuticals and agrochemicals, its direct therapeutic role is not well-established.[1] One source mentions its use as an "anti-AID (autoimmune disease) agent," but this claim lacks substantial supporting data in the reviewed literature and should be approached with caution.[6] Its primary value to drug development professionals lies in its utility as a fluorinated building block for synthesizing complex molecules with potentially improved bioavailability or metabolic stability.[1][]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
-
Hazard Codes: H315, H319, H335.[7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
The compound is also classified as a combustible liquid.[1] Appropriate safety measures, including use in a well-ventilated area and away from ignition sources, are necessary. Due to the persistence of carbon-fluorine bonds, environmental release should be avoided.[1]
References
- 1. Buy this compound | 3107-98-0 [smolecule.com]
- 2. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (3107-98-0) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Cas 3107-98-0,this compound | lookchem [lookchem.com]
- 7. Dimethyl perfluorohexanedioate | C8H6F8O4 | CID 2737117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. electrosynthesis.com [electrosynthesis.com]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of Dimethyl Octafluoroadipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Octafluoroadipate (DM OFA) is a fluorinated organic compound with significant potential in various scientific and industrial fields, including materials science and as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique properties, imparted by the perfluorinated carbon chain, make it a valuable intermediate for creating advanced materials with enhanced thermal stability, chemical resistance, and modified surface properties.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and spectral data to support researchers and developers in its application.
Chemical and Physical Properties
This compound is a colorless to light yellow clear liquid at room temperature.[1][2] The presence of eight fluorine atoms in its structure significantly influences its physical properties, leading to a high density and low surface tension compared to its non-fluorinated analog.[1]
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | [1][4] |
| Synonyms | Dimethyl perfluoroadipate, Dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | [4] |
| CAS Number | 3107-98-0 | [1][4] |
| Molecular Formula | C₈H₆F₈O₄ | [1][4] |
| Molecular Weight | 318.12 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
Physical Properties
| Property | Value | Conditions | Reference |
| Density | 1.55 g/cm³ | 20°C | [1] |
| Boiling Point | 123 °C | 50 mmHg | [2] |
| 120 °C | 15 mmHg | ||
| Refractive Index | 1.3475 - 1.35 | n20D | [2] |
| Flash Point | 120 °C | 15 mmHg | |
| Topological Polar Surface Area | 52.6 Ų | [4] |
Synthesis and Purification
Several methods can be employed for the synthesis of this compound, generally involving the fluorination of an adipic acid derivative followed by esterification.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis via Esterification of Octafluoroadipic Acid (Representative Protocol)
This protocol is a representative example based on general esterification procedures, as a specific detailed protocol for this compound was not found in the provided search results.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine octafluoroadipic acid (1.0 eq) and an excess of methanol (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Experimental Protocol: Purification by Vacuum Distillation
This protocol is based on typical procedures for purifying high-boiling point esters.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum pump is properly trapped.
-
Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and gently heat the flask.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point and pressure (e.g., 123 °C at 50 mmHg).[2] Discard any initial lower-boiling fractions and monitor the purity of the collected fractions using GC or NMR.
Spectral Data
The following spectral data provides key information for the structural elucidation and purity assessment of this compound.
NMR Spectroscopy
Specific NMR data for this compound was not available in the search results. The following are expected chemical shifts based on the analysis of similar fluorinated and non-fluorinated esters.
¹H-NMR (Proton NMR): A single peak is expected for the six equivalent protons of the two methyl ester groups.
-
Expected Chemical Shift (δ): ~3.8 ppm (singlet, 6H)
¹³C-NMR (Carbon-13 NMR): Three distinct signals are anticipated: one for the methyl carbons, one for the carbonyl carbons, and one for the perfluorinated carbons in the backbone.
-
Expected Chemical Shifts (δ):
-
~53 ppm (O-C H₃)
-
~110-120 ppm (quartet, J_CF ≈ 250-300 Hz) (-C F₂-)
-
~160 ppm (t, J_CCF ≈ 25-30 Hz) (C =O)
-
¹⁹F-NMR (Fluorine-19 NMR): Due to the symmetry of the molecule, two multiplets are expected for the eight fluorine atoms.
-
Expected Chemical Shifts (δ) relative to CFCl₃:
-
-120 to -125 ppm (-OOC-CF ₂-)
-
-125 to -130 ppm (-CF₂-CF ₂-)
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and carbon-fluorine bonds.[1]
| Wavenumber (cm⁻¹) | Functional Group | Intensity |
| 2950 - 3000 | C-H stretch (methyl) | Medium |
| 1740 - 1760 | C=O stretch (ester) | Strong |
| 1000 - 1400 | C-F stretch | Strong, Broad |
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[1] Fragmentation patterns typically involve the loss of methoxy groups and cleavage of the perfluorinated chain.[1]
| m/z | Fragmentation |
| 318 | [M]⁺ (Molecular Ion) |
| 287 | [M - OCH₃]⁺ |
| 259 | [M - COOCH₃]⁺ |
Chemical Reactivity and Applications
This compound serves as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties. Its primary applications are in polymer chemistry and as an intermediate for specialty chemicals.
Logical Relationship of Applications
Caption: Key application areas derived from this compound.
Key Reactions
4.2.1. Hydrolysis
Perfluorinated esters can be hydrolyzed to the corresponding carboxylic acids under basic or acidic conditions.
-
Representative Protocol (Base-catalyzed):
-
Dissolve this compound in a suitable solvent mixture (e.g., methanol/water).
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the octafluoroadipic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
4.2.2. Amidation
The ester groups of this compound can react with primary or secondary amines to form the corresponding amides.
-
Representative Protocol:
-
Dissolve this compound in an aprotic solvent (e.g., THF or DCM).
-
Add the desired amine (2.2 equivalents for complete diamide formation).
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure. The product can be purified by crystallization or column chromatography.
-
4.2.3. Polycondensation
This compound can be used as a monomer in polycondensation reactions with diols to produce fluorinated polyesters.[5]
-
Experimental Protocol (from literature):
-
Combine equimolar amounts of this compound and a diol (e.g., ethylene glycol).[5]
-
Optionally, add a catalyst (e.g., Candida antarctica lipase B, although its effect may be marginal).[5]
-
Subject the mixture to ultrasound for 1 hour at 40°C.[5]
-
Apply a vacuum (e.g., 2 mbar) and continue the reaction for 6 hours at 40°C to facilitate the removal of methanol and drive the polymerization.[5]
-
The resulting fluorinated polyester can be characterized by NMR, FT-IR, and other polymer analysis techniques.[2][5]
-
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional safety guidance. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
- 1. Buy this compound | 3107-98-0 [smolecule.com]
- 2. Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. hmdb.ca [hmdb.ca]
- 4. Dimethyl perfluorohexanedioate | C8H6F8O4 | CID 2737117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimethyl Octafluoroadipate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl Octafluoroadipate, a fluorinated organic compound with significant potential in materials science and as a synthetic building block. This document details its molecular structure, physicochemical properties, and key applications, with a focus on its role in the synthesis of fluorinated polymers. Detailed experimental protocols and characterization data are provided to support researchers in their practical applications of this compound.
Chemical Identity and Molecular Structure
This compound is the dimethyl ester of octafluoroadipic acid. Its structure is characterized by a central perfluorinated four-carbon chain flanked by two methyl ester groups.
The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate |
| Synonyms | Dimethyl perfluoroadipate, Octafluoroadipic acid dimethyl ester |
| CAS Number | 3107-98-0 |
| Molecular Formula | C₈H₆F₈O₄ |
| Molecular Weight | 318.12 g/mol |
The presence of the eight fluorine atoms imparts unique properties to the molecule, including high thermal stability and distinct reactivity compared to its non-fluorinated analog, dimethyl adipate.
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are presented in the table below, offering a clear comparison of its key characteristics.
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 120-123 °C at 15 mmHg |
| Density | 1.55 g/cm³ |
| Refractive Index | 1.3475 |
Spectroscopic Analysis
Mass Spectrometry: The mass spectrum of this compound provides confirmation of its molecular weight and insights into its fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 318, corresponding to its molecular weight of 318.12 g/mol .[1] Common fragmentation patterns involve the loss of a methoxy group (-OCH₃), resulting in a fragment at m/z 287, and cleavage of the perfluorinated carbon chain.[1]
References
A Comprehensive Technical Guide to Dimethyl Octafluoroadipate and its Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dimethyl Octafluoroadipate, a fluorinated organic ester with significant applications in materials science. This document consolidates its nomenclature, physicochemical properties, and detailed experimental protocols for its use in the synthesis of fluorinated polyesters.
Nomenclature and Synonyms
This compound is known by several names in scientific literature and commercial contexts. A comprehensive list of its synonyms and identifiers is provided below to facilitate literature searches and material sourcing.
| Identifier Type | Identifier |
| Common Name | This compound |
| IUPAC Name | dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate[1] |
| CAS Number | 3107-98-0[1] |
| Molecular Formula | C8H6F8O4[1] |
| Synonyms | Dimethyl perfluoroadipate, Octafluoroadipic acid dimethyl ester, Octafluorohexanedioic acid dimethyl ester, Dimethyl octafluorohexane-1,6-dioate, Perfluoroadipic acid dimethyl ester, 1,6-dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate[1] |
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. These properties are crucial for its application in chemical synthesis and polymer chemistry.
| Property | Value | Source |
| Molecular Weight | 318.12 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 1.55 g/cm³ | [1] |
| Boiling Point | 123 °C / 50 mmHg | [1] |
| Refractive Index | n20D 1.35 | [1] |
| Water Solubility | Insoluble | [3] |
Health and Safety Information
Based on available safety data sheets, this compound is considered hazardous. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
| Hazard Statement | Description |
| H315 | Causes skin irritation[2] |
| H319 | Causes serious eye irritation[2] |
| H335 | May cause respiratory irritation[2] |
For detailed safety precautions, including first aid measures and handling and storage recommendations, please refer to the full Safety Data Sheet (SDS) from the supplier.[2][3][4]
Experimental Protocols: Synthesis of Fluorinated Polyesters
This compound is a key monomer in the synthesis of fluorinated polyesters, such as poly(ethylene octafluoroadipate).[1] The following protocol is a detailed methodology for its enzymatic polymerization with ethylene glycol.
4.1. Materials and Equipment
-
This compound (DMOFA)
-
Ethylene glycol (EG)
-
Immobilized Candida antarctica lipase B (CALB)
-
Reaction vessel suitable for vacuum and ultrasound application
-
Ultrasonic bath/sonicator
-
Vacuum pump
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Analytical instruments for characterization (NMR, FTIR, TGA)
4.2. Enzymatic Polycondensation Procedure
This protocol describes the synthesis of poly(ethylene octafluoroadipate) using an equimolar ratio of this compound and ethylene glycol, catalyzed by immobilized CALB.[1]
-
Reactant Preparation: In a clean, dry reaction vessel, combine equimolar amounts of this compound and ethylene glycol. For a small-scale reaction, this could be, for example, 3.18 g (10 mmol) of DMOFA and 0.62 g (10 mmol) of ethylene glycol.
-
Catalyst Addition: Add immobilized CALB to the reaction mixture. A typical catalyst loading is 1% (w/v) relative to the total volume of the monomers.
-
Ultrasound Pre-incubation: Place the reaction vessel in an ultrasonic bath at 40°C for 1 hour. This step is crucial for enhancing the reaction conversion rate, particularly for higher molecular weight monomers like DMOFA.[1]
-
Vacuum Polymerization: Following the ultrasound treatment, subject the reaction mixture to a vacuum for 6 hours at 40°C. This facilitates the removal of the methanol byproduct, driving the polymerization reaction forward.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ¹H NMR by observing the disappearance of the methyl ester protons of DMOFA and the appearance of new signals corresponding to the polyester backbone.
-
Workup and Purification: Upon completion, the crude polymer is typically dissolved in a suitable solvent (e.g., acetone) to separate it from the immobilized enzyme by filtration. The solvent is then removed under reduced pressure to yield the purified poly(ethylene octafluoroadipate).
-
Characterization: The structure and properties of the resulting polyester are confirmed using various analytical techniques:
-
NMR Spectroscopy (¹H and ¹⁹F): To confirm the polymer structure and the absence of starting materials.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the polyester, such as the carbonyl ester stretch.[1]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[1]
-
Signaling Pathways and Experimental Workflows
Currently, there is no scientific literature describing the involvement of this compound in biological signaling pathways. Its primary application lies in materials science as a monomer for polymerization. The experimental workflow for the synthesis of poly(ethylene octafluoroadipate) is visualized below.
Caption: Experimental workflow for the synthesis of poly(ethylene octafluoroadipate).
This guide provides a foundational understanding of this compound for researchers and professionals. The detailed synonym list, consolidated physicochemical data, and comprehensive experimental protocol for polyester synthesis offer a valuable resource for further research and development in the field of fluorinated polymers.
References
Health and Safety Considerations for Dimethyl Octafluoroadipate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety considerations for Dimethyl Octafluoroadipate (CAS No. 3107-98-0). The information is compiled from safety data sheets and chemical databases to ensure a comprehensive understanding for professionals handling this compound in research and development settings.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in a laboratory setting and for conducting a thorough risk assessment.
| Property | Value | Source(s) |
| Molecular Formula | C8H6F8O4 | [1][2][3] |
| Molecular Weight | 318.12 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Boiling Point | 120 - 123 °C at 15-50 mmHg | [2][4] |
| Density | 1.55 g/cm³ | [2] |
| Flash Point | No data available | |
| Solubility | Insoluble in water | |
| Storage Temperature | 2 - 8 °C | [2] |
Toxicological Information and Hazard Classification
This compound is classified as an irritant. The GHS classification, based on information provided to the European Chemicals Agency (ECHA), is summarized in the following table.[1][5] It is important to note that while one supplier's safety data sheet indicated no hazards, this is inconsistent with the official GHS classification.[1]
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Pictogram:
Signal Word: Warning
Quantitative Toxicity Data: A thorough search of available literature and toxicological databases did not yield specific quantitative toxicity data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound. This represents a significant data gap and underscores the need for careful handling and minimization of exposure.
Experimental Protocols for Hazard Evaluation
While specific study reports for this compound were not available, the protocols for determining skin and eye irritation are standardized. The following sections describe typical methodologies based on OECD and US EPA OPPTS guidelines.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
The in vivo acute dermal irritation/corrosion test is designed to assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
Methodology:
-
Test System: Healthy, young adult albino rabbits are typically used.
-
Application: A single dose of 0.5 mL of the test substance is applied to a small area (approximately 6 cm²) of shaved skin. An untreated area of skin serves as a control.
-
Exposure: The test site is covered with a gauze patch and wrapping for a 4-hour exposure period.
-
Observation: After the exposure period, the residual test substance is removed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe effect).
-
Interpretation: The persistence and severity of the skin reactions determine the classification of the substance as an irritant.
Acute Eye Irritation (Based on US EPA OPPTS 870.2400)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
Methodology:
-
Test System: Healthy albino rabbits are used for this assay.
-
Application: A single dose of the test substance (typically 0.1 mL) is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations may be extended if irritation persists.
-
Scoring: The cornea, iris, and conjunctivae are evaluated and scored for the severity of any lesions.
-
Interpretation: The degree and reversibility of the observed ocular reactions determine the substance's classification as an eye irritant.
Handling, Storage, and Emergency Procedures
Given its irritant properties, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE based on the potential for exposure.
Caption: Recommended PPE for handling this compound.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2 and 8 °C.[2]
Emergency Procedures
The following workflow outlines the steps to be taken in the event of a chemical spill.
Caption: Emergency workflow for a this compound spill.
First Aid Measures:
-
After eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
After skin contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.
-
After inhalation: Remove to fresh air. Get medical attention if symptoms occur.
-
After ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
Conclusion
This compound is a chemical that requires careful handling due to its irritant properties affecting the skin, eyes, and respiratory system. Adherence to appropriate safety protocols, including the use of personal protective equipment and proper emergency procedures, is essential to minimize risk. The lack of quantitative toxicity data highlights the importance of a conservative approach to safety when working with this compound. Researchers and laboratory personnel should always consult the most up-to-date Safety Data Sheet from their supplier before use.
References
An In-depth Technical Guide to the Safety of Dimethyl Octafluoroadipate
For researchers, scientists, and professionals in drug development, a thorough understanding of the safety profile of chemical compounds is paramount. This guide provides a detailed overview of the safety information for Dimethyl Octafluoroadipate (CAS No. 3107-98-0), a fluorinated compound utilized in the synthesis of specialty polymers and other materials.[1] This document synthesizes available Safety Data Sheet (SDS) information to present a comprehensive technical resource.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for safe handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C8H6F8O4 | [2][3][4] |
| Molecular Weight | 318.12 g/mol | [4] |
| Appearance | Colorless liquid | [2] |
| Odor | No information available | [2] |
| Boiling Point | 120 °C / 248 °F | [2] |
| Physical State | Liquid | [2] |
| Water Solubility | Insoluble | [2] |
Hazard Identification and Classification
There is conflicting information in published Safety Data Sheets regarding the hazards of this compound. One source indicates that the product contains no substances which at their given concentration are considered to be hazardous to health.[2] However, other sources classify it as a hazardous substance.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been classified by some suppliers with the following hazards:
The corresponding hazard statements are:
The following diagram illustrates the GHS hazard classification for this compound based on these classifications.
Exposure Controls and Personal Protection
To minimize risk when handling this compound, appropriate engineering controls and personal protective equipment (PPE) are essential.
Engineering Controls:
-
Ensure good ventilation of the work station.[3]
-
Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[3]
Personal Protective Equipment:
-
Hand Protection: Wear protective gloves.[3]
-
Eye Protection: Wear safety glasses or goggles.[3]
-
Skin and Body Protection: Wear appropriate protective clothing.
-
Respiratory Protection: Avoid breathing fumes, mist, spray, and vapors.[3]
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[2] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[2] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[2] |
The following workflow diagram outlines the recommended first-aid procedures for different routes of exposure.
Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of the compound and ensure the safety of laboratory personnel.
Precautions for Safe Handling:
-
Do not handle until all safety precautions have been read and understood.[3]
-
Ensure good ventilation of the work station.[3]
-
Do not breathe fumes, mist, spray, or vapors.[3]
-
Wear personal protective equipment.[3]
-
Avoid contact with skin and eyes.[3]
-
Handle in accordance with good industrial hygiene and safety procedures.[3]
Conditions for Safe Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store at 2 - 8 °C.[1]
Stability and Reactivity
-
Stability: Stable under normal conditions.[2]
-
Hazardous Reactions: None under normal processing.[2]
-
Hazardous Polymerization: No information available.[2]
-
Conditions to Avoid: None known.[2]
-
Materials to avoid: No information available.[2]
-
Hazardous Decomposition Products: None under normal use conditions.[2]
Toxicological Information
Detailed toxicological studies for this compound are limited in the publicly available literature. The available data indicates the following:
-
Acute Toxicity: No data available for oral, dermal, or inhalation routes.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]
-
Respiratory or Skin Sensitization: No data available.[2]
-
Germ Cell Mutagenicity: No data available.[2]
-
Carcinogenicity: No data available. There are no known carcinogenic chemicals in this product.[2]
-
Reproductive Toxicity: No data available.
-
Specific target organ toxicity - single exposure: May cause respiratory irritation.[3][4]
-
Specific target organ toxicity - repeated exposure: No data available.
-
Aspiration Hazard: No data available.
Experimental Protocols
The Safety Data Sheets reviewed did not contain detailed experimental protocols for the toxicological or physical property testing. The provided information is based on standardized testing methodologies required by regulatory bodies. For specific experimental details, it is recommended to consult the direct supplier of the compound.
This technical guide is intended for informational purposes and should not be used as a substitute for a comprehensive, supplier-specific Safety Data Sheet. Always refer to the SDS provided with the product for the most accurate and up-to-date safety information.
References
Unlocking New Frontiers: A Technical Guide to the Research Applications of Dimethyl Octafluoroadipate
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Dimethyl Octafluoroadipate (DMOFA), a fluorinated organic compound with significant potential in advanced materials science. This document details the synthesis, properties, and key research applications of DMOFA, with a particular focus on its role in the development of high-performance fluorinated polymers. Included are detailed experimental protocols, quantitative data summaries, and visualizations to facilitate further research and application development.
Introduction to this compound (DMOFA)
This compound (CAS No: 3107-98-0) is a perfluorinated diester with the molecular formula C8H6F8O4.[1] Its structure, featuring a central octafluorinated hexane chain capped by two methyl ester groups, imparts unique properties such as high thermal stability, chemical resistance, and low surface energy.[1][2] These characteristics make it a valuable building block in the synthesis of specialty polymers and other fluorinated materials for demanding applications in aerospace, electronics, and coatings.[2]
Physicochemical Properties of DMOFA
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C8H6F8O4 |
| Molecular Weight | 318.12 g/mol |
| CAS Number | 3107-98-0 |
| IUPAC Name | dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 123 °C at 50 mmHg |
| Density | 1.55 g/cm³ |
| Refractive Index | n20/D 1.35 |
| Solubility | Immiscible with water |
Key Research Application: Synthesis of Fluorinated Polyesters
A primary research application of DMOFA is as a monomer in the synthesis of fluorinated polyesters. These polymers are of significant interest due to their enhanced thermal stability, chemical inertness, and hydrophobicity, making them suitable for advanced coatings and seals.[2]
A notable study by Zhao et al. (2019) investigated the synthesis of fluorinated polyesters from DMOFA and ethylene glycol.[1] The study explored the influence of various reaction parameters on the polymerization process, providing valuable insights for optimizing the synthesis of these advanced materials.
Experimental Protocol: Synthesis of Fluorinated Polyester from DMOFA and Ethylene Glycol
The following protocol is a generalized procedure based on the methodologies for polyester synthesis via transesterification, informed by the work of Zhao et al. (2019).[1]
Materials:
-
This compound (DMOFA)
-
Ethylene glycol
-
Catalyst (e.g., Candida antarctica lipase B (CALB), immobilized)
-
High-vacuum line
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Ultrasound bath (optional)
Procedure:
-
Reactant Charging: The reaction vessel is charged with equimolar amounts of this compound and ethylene glycol. The catalyst (e.g., CALB) is added at a specified weight percentage relative to the monomers.
-
Inert Atmosphere: The system is purged with dry nitrogen to create an inert atmosphere.
-
First Stage - Transesterification: The reaction mixture is heated to a specific temperature (e.g., 80-120°C) under a nitrogen atmosphere with continuous stirring. Methanol, a byproduct of the transesterification reaction, is collected in the condenser.
-
Second Stage - Polycondensation: After the initial transesterification, a vacuum is gradually applied to the system to facilitate the removal of excess ethylene glycol and drive the polymerization reaction towards higher molecular weight polyester. The temperature may be increased during this stage.
-
Ultrasound-Assisted Polymerization (Optional): To enhance the reaction rate, the reaction vessel can be placed in an ultrasound bath during the polymerization process.
-
Isolation and Purification: The resulting fluorinated polyester is cooled to room temperature and dissolved in a suitable solvent. The polymer is then precipitated in a non-solvent, filtered, and dried under vacuum to a constant weight.
Quantitative Data from Polyester Synthesis
The following table summarizes the types of quantitative data that can be obtained from the synthesis and characterization of fluorinated polyesters, as described by Zhao et al. (2019). The specific values are dependent on the precise reaction conditions.
| Parameter | Method of Determination | Significance |
| Monomer Conversion Rate | 1H NMR Spectroscopy | Indicates the efficiency of the polymerization reaction. |
| Molecular Weight (Mn, Mw) | MALDI-TOF Mass Spectrometry | Determines the average size of the polymer chains, impacting material properties. |
| Thermal Stability (Td) | Thermogravimetric Analysis (TGA) | Measures the temperature at which the polymer begins to degrade. |
| Structural Confirmation | 1H NMR, 19F NMR, FTIR | Verifies the chemical structure of the synthesized fluorinated polyester. |
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.
Other Potential Research Applications
While the synthesis of fluorinated polymers is a primary application, the unique properties of DMOFA suggest its utility in other areas of materials science:
-
Surface Coatings: The low surface energy of DMOFA makes it a candidate for formulating hydrophobic and oleophobic surface coatings with applications in anti-fouling and self-cleaning materials.[2]
-
Specialty Lubricants: The high thermal stability and chemical resistance of fluorinated compounds suggest that DMOFA could be used as a precursor or additive in the development of specialty lubricants for extreme environments.[2]
-
Environmental Applications: There is growing interest in developing biodegradable fluorinated compounds to mitigate the environmental impact of persistent per- and polyfluoroalkyl substances (PFAS). The ester linkages in DMOFA offer potential sites for hydrolytic or enzymatic degradation, making it a subject for research into more environmentally benign fluorinated materials.[2]
Safety and Handling
This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile fluorinated building block with significant potential for the development of advanced materials. Its primary application in the synthesis of fluorinated polyesters opens avenues for creating high-performance polymers with tailored properties. This technical guide provides a foundational understanding of DMOFA, its applications, and key experimental considerations to support and inspire further research in this exciting field. The detailed protocols and workflow visualizations are intended to serve as a practical resource for scientists and engineers working to unlock the full potential of this and similar fluorinated compounds.
References
Commercial suppliers of research-grade Dimethyl Octafluoroadipate
An In-depth Technical Guide to Research-Grade Dimethyl Octafluoroadipate for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DOM) is a fluorinated organic compound with the chemical formula C8H6F8O4.[1] Its structure, characterized by a central octafluorinated adipate backbone with methyl ester groups at both ends, imparts unique physicochemical properties, including high thermal stability, chemical resistance, and hydrophobicity.[1][2] These characteristics make it a valuable building block and intermediate in various fields, particularly in the synthesis of specialty polymers, advanced materials, and as a key component in the development of novel pharmaceuticals and agrochemicals.[1][2][3] This guide provides an in-depth overview of commercially available research-grade this compound, including a comparative summary of suppliers, experimental protocols for its use, and key technical data.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[2][3] It is immiscible with water but soluble in many common organic solvents.[1][4] The strong carbon-fluorine bonds in its structure contribute to its high thermal stability.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 3107-98-0 | [1][5] |
| Molecular Formula | C8H6F8O4 | [1][3][6] |
| Molecular Weight | 318.12 g/mol | [1][3][6] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Boiling Point | 120°C at 15 mmHg or 123°C at 50 mmHg | [1][3] |
| Density | Approximately 1.5 g/cm³ | [3] |
| Refractive Index | ~1.3475 | [3] |
| Flash Point | 120°C | [3] |
Commercial Suppliers of Research-Grade this compound
A variety of chemical suppliers offer this compound for research and development purposes. The available grades, quantities, and purities can vary. Below is a summary of several commercial suppliers.
Table 2: Commercial Supplier Comparison for Research-Grade this compound
| Supplier | Purity | Available Quantities |
| Aladdin Scientific | ≥97% | 250mg, 1g, 5g, 25g, Bulk |
| Shaanxi Dideu Medichem Co. Ltd | 99% | 1KG |
| Finetech Industry Limited | 98% | 1g, 10g, 25g, 100g, 500g, 1kg |
| Dayang Chem (Hangzhou) Co.,Ltd. | 95% & 99% | 0.1KG, 1KG, 1000KG |
| GIHI CHEMICALS CO.,LIMITED | 99% | 1KG, 5KG, 25kg |
| Matrix Scientific (via Labscoop) | 98% | 25G |
| Chem-Impex | ≥ 97% (GC) | Not specified |
| TCI America (via Fisher Scientific) | >97.0% | 1g, 5g |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocols and Applications
This compound is a versatile intermediate in organic synthesis, particularly in the creation of fluorinated compounds.[1][2]
Synthesis of Fluorinated Polyesters
One of the primary applications of this compound is in the synthesis of fluorinated polyesters. These polymers exhibit enhanced thermal stability and chemical resistance.[2][3]
A general experimental protocol for the synthesis of fluorinated polyesters using this compound involves a polycondensation reaction with a diol, such as ethylene glycol.[3]
Experimental Workflow: Synthesis of Fluorinated Polyester
Caption: A generalized workflow for the synthesis of fluorinated polyesters.
Applications in Drug Development and Agrochemicals
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, such as metabolic stability and bioavailability.[1] this compound serves as a building block for creating novel fluorinated compounds for potential use in pharmaceuticals and agrochemicals.[1]
Signaling Pathway of this compound in Synthesis
Caption: Synthetic pathways from this compound.
Spectroscopic Data
Confirmation of the identity and purity of this compound is typically achieved through various spectroscopic methods.
-
Mass Spectrometry: The molecular ion peak is observed at m/z 318, corresponding to its molecular weight of 318.12 g/mol .[1] Common fragmentation patterns include the loss of methoxy groups (OCH₃).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C-F bonds and the ester carbonyl (C=O) group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure. The ¹H NMR will show a singlet for the methyl protons, while the ¹³C NMR will show signals for the methyl, carbonyl, and various CF₂ carbons. ¹⁹F NMR is also a powerful tool for characterizing the fluorinated backbone.
Logical Relationship of Spectroscopic Analysis
Caption: A logical workflow for the spectroscopic analysis of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4][7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]
-
First Aid:
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[4][7]
References
- 1. Buy this compound | 3107-98-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound (3107-98-0) for sale [vulcanchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound, 25G | Labscoop [labscoop.com]
- 6. biocompare.com [biocompare.com]
- 7. synquestlabs.com [synquestlabs.com]
Navigating the Synthesis and Application of Dimethyl Octafluoroadipate: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, Dimethyl Octafluoroadipate (CAS No. 3107-98-0) presents a versatile fluorinated building block with significant potential in medicinal chemistry and materials science. This in-depth guide consolidates pricing information, detailed experimental protocols for its synthesis, and explores its putative role in modulating cellular signaling pathways, providing a comprehensive resource for laboratory applications.
I. Sourcing and Price Analysis for Laboratory Use
The procurement of this compound for research purposes necessitates a comparative analysis of offerings from various chemical suppliers. Purity, quantity, and price are key considerations for laboratory-scale applications. A summary of current market prices is presented below to aid in purchasing decisions.
| Supplier | Quantity | Purity | Price (USD) |
| Aladdin Scientific | 250 mg | ≥97% | $9.90 |
| Aladdin Scientific | 1 g | ≥97% | $10.90 |
| Aladdin Scientific | 5 g | ≥97% | $23.90 |
| Aladdin Scientific | 25 g | ≥97% | $106.90 |
| Chem-Impex | 1 g | ≥97% | $18.50 |
| Chem-Impex | 5 g | ≥97% | $38.00 |
| CP Lab Safety | 1 g | min 97% | $71.05 |
| AK Scientific | 1 g | Not Specified | $27.00 |
| American Custom Chemicals Corporation | 5 g | Not Specified | $776.95 |
| American Custom Chemicals Corporation | 10 g | Not Specified | $1086.07 |
| American Custom Chemicals Corporation | 25 g | Not Specified | $1115.17 |
| Apolloscientific | 5 g | Not Specified | $58.00 |
| Apolloscientific | 25 g | Not Specified | $131.00 |
| Apolloscientific | 100 g | Not Specified | $341.00 |
| Biosynth Carbosynth | 10 g | Not Specified | $80.00 |
| Biosynth Carbosynth | 100 g | Not Specified | $320.00 |
| Fisher Scientific (TCI America) | 1 g | 97.0+% | $18.75 |
II. Synthesis of this compound: Experimental Protocol
The synthesis of this compound is most commonly achieved through the esterification of octafluoroadipic acid with methanol, catalyzed by a strong acid. The following protocol provides a detailed methodology for this synthesis.
Materials and Equipment:
-
Octafluoroadipic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine octafluoroadipic acid with an excess of anhydrous methanol. The molar ratio of methanol to the diacid should be significantly high to drive the equilibrium towards the product.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to the boiling point of methanol (approximately 65°C) using a heating mantle. Allow the reaction to reflux for several hours (typically 4-8 hours) with continuous stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization and Extraction: Wash the organic layer sequentially with water and a 5% aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. This should be followed by a final wash with brine.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent. The excess methanol and any other volatile impurities are then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be further purified by vacuum distillation or column chromatography to achieve high purity.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
III. Role in Drug Development and Potential Signaling Pathway Interactions
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] this compound serves as a valuable intermediate for the synthesis of more complex fluorinated molecules with potential therapeutic applications.
While direct studies on the interaction of this compound with specific signaling pathways are limited, research on other perfluorinated compounds (PFCs) provides insights into potential biological activities. For instance, certain perfluoroalkyl substances have been shown to interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs).[2][3] These receptors are key regulators of lipid metabolism and glucose homeostasis, and their modulation can have significant physiological effects.
The structural similarity of this compound to endogenous dicarboxylic acids suggests that it could potentially interact with enzymes and receptors involved in fatty acid metabolism. However, the high degree of fluorination is expected to significantly alter its biological properties compared to its non-fluorinated counterpart.
Further research is warranted to elucidate the specific molecular targets and signaling pathways that may be modulated by this compound and its derivatives. Such studies would be crucial in evaluating its potential as a therapeutic agent or as a scaffold for the development of new drugs.
References
The Enduring Stability of Dimethyl Octafluoroadipate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl octafluoroadipate, a perfluorinated diester, has garnered significant interest across various scientific disciplines, including materials science and drug development. Its unique properties, largely dictated by the presence of strong carbon-fluorine (C-F) bonds, impart exceptional thermal and chemical stability. This technical guide provides an in-depth analysis of the thermal stability of this compound, supported by available physicochemical data and detailed experimental protocols for its synthesis and thermal analysis. Understanding these characteristics is paramount for its application in high-temperature environments and for ensuring its integrity during chemical processing and long-term storage.
Physicochemical Properties of this compound
The thermal stability of a compound is intrinsically linked to its physical and chemical properties. The following table summarizes key data for this compound, providing a foundational understanding of its behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆F₈O₄ | |
| Molecular Weight | 318.12 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 123 °C at 50 mmHg | |
| Flash Point | 71 °C | |
| Density | Approximately 1.55 g/cm³ | |
| Solubility | Immiscible with water |
Thermal Stability Profile
The hallmark of this compound is its remarkable thermal stability, a direct consequence of the high bond energy of the numerous C-F bonds within its molecular structure. Perfluorinated compounds, in general, exhibit significantly higher thermal resistance compared to their hydrocarbon analogs. The decomposition temperature of this compound is reported to be well above its boiling point, indicating its suitability for applications requiring elevated temperatures.
Experimental Protocols
To facilitate further research and application, this section provides detailed, representative experimental protocols for the synthesis of this compound and its subsequent thermal analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of octafluoroadipic acid with methanol. This reaction is often catalyzed by a strong acid.
Materials:
-
Octafluoroadipic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate (drying agent)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane (extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine octafluoroadipic acid and an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity product.
Thermogravimetric Analysis (TGA) Protocol
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas supply
-
Alumina or platinum crucibles
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a clean TGA crucible.
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (empty) into the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to a final temperature of 600°C at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the residual mass at the final temperature.
Logical Relationship of Stability and Structure
The exceptional thermal stability of this compound is a direct outcome of its molecular architecture. The following diagram illustrates the logical relationship between the structural features and the resulting stability.
Solubility of Dimethyl Octafluoroadipate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of dimethyl octafluoroadipate in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental methodologies for its determination, and presents a visual workflow for solubility testing.
Introduction to this compound
This compound (CAS No. 3107-98-0) is a fluorinated organic ester with the molecular formula C8H6F8O4.[1] Its structure, featuring a central octafluorinated hexane chain capped by two methyl ester groups, imparts unique physicochemical properties, including high density and a hydrophobic nature.[1][2] These characteristics make it a valuable intermediate in the synthesis of specialty polymers and other fluorinated materials.[3][4] Understanding its solubility is critical for its application in various chemical processes and formulations.
Solubility Profile
Precise quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature. However, qualitative assessments consistently indicate that it is soluble in a range of organic solvents while being essentially insoluble in water.[2][5] The presence of the fluorinated alkyl chain significantly influences its solubility behavior, favoring interactions with non-polar and moderately polar organic solvents.[2]
For comparative purposes, the non-fluorinated analog, dimethyl adipate, is soluble in ethanol and ether.[6] This suggests that this compound would also exhibit solubility in similar organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Water | Insoluble (< 1 g/L)[2] |
| Common Organic Solvents | Soluble[2] |
Note: "Common Organic Solvents" generally refers to solvents such as alcohols, ketones, esters, and chlorinated hydrocarbons. Specific quantitative data is not currently available.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound, based on the widely used shake-flask method.[3] This protocol provides a framework that can be adapted based on the specific solvent and available analytical instrumentation.
Materials and Equipment
-
This compound (purity ≥ 97%)
-
Selected laboratory solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, dimethyl sulfoxide, N,N-dimethylformamide)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID)
-
High-performance liquid chromatograph (HPLC) with a suitable detector (if the compound has a chromophore or for non-volatile analysis)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Pipette a known volume (e.g., 5 mL) of each selected solvent into the corresponding vials. An excess of the solid phase should be visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to a standard temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation speed should be vigorous enough to keep the excess solid suspended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the filtered saturated solution.
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered saturated sample and the standard solutions using a validated analytical method such as GC-MS or HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated sample by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined concentration and the volume of the sample.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Conclusion
While quantitative solubility data for this compound remains elusive in the public domain, qualitative evidence strongly suggests its solubility in common organic solvents and insolubility in water. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific laboratory conditions and analytical capabilities. A thorough understanding of its solubility is a prerequisite for the effective utilization of this versatile fluorinated compound in research and development.
References
The Untapped Potential of Dimethyl Octafluoroadipate in Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into pharmaceutical compounds and delivery systems has consistently demonstrated the potential to enhance therapeutic efficacy, improve metabolic stability, and enable novel delivery mechanisms. Dimethyl Octafluoroadipate (DOFA), a fluorinated diester, presents itself as a compelling, yet underexplored, building block in pharmaceutical research and development. This technical guide explores the potential roles of DOFA in the synthesis of novel fluorinated polymers and hydrogels for advanced drug delivery applications. While direct, extensive research on DOFA in pharmaceuticals is nascent, this paper extrapolates from the well-documented properties of fluorinated biomaterials to present hypothetical, yet scientifically grounded, applications, complete with detailed experimental protocols and characterization data. The aim is to provide a foundational resource for researchers looking to leverage the unique properties of this fluorinated monomer in creating next-generation pharmaceutical technologies.
Introduction to this compound (DOFA)
This compound (C₈H₆F₈O₄) is a perfluorinated compound characterized by a central six-carbon chain with eight fluorine atoms, flanked by two methyl ester groups.[1] This structure imparts high thermal and chemical stability, low surface tension, and significant hydrophobicity.[1][2] While its primary applications have been in the synthesis of fluorinated polymers for specialty materials, its potential in the pharmaceutical sector is significant. The incorporation of the octafluoroadipate moiety into polymer backbones could lead to new biomaterials with enhanced drug-loading capacities for hydrophobic drugs, controlled release profiles, and inherent biocompatibility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DOFA is crucial for its application in pharmaceutical formulations. The following table summarizes key properties gathered from various sources.
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₈O₄ | [2][3][4] |
| Molecular Weight | 318.12 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow clear liquid | [1][2][4] |
| Density | 1.5 - 1.55 g/cm³ | [1][2][4] |
| Boiling Point | 120-123 °C at 15-50 mmHg | [2][4] |
| Solubility in Water | < 1 g/L (practically insoluble) | [1] |
| Refractive Index | 1.3475 - 1.35 | [2][4] |
Potential Pharmaceutical Application: DOFA-Based Polymers for Drug Delivery
The synthesis of novel fluorinated polyesters using DOFA as a monomer is a promising avenue for creating new drug delivery vehicles. The fluorinated segments can enhance the stability and hydrophobicity of the resulting polymer, making it suitable for encapsulating and delivering hydrophobic drug molecules.
Hypothetical Synthesis of a DOFA-Containing Polyester
A potential synthetic route involves the polycondensation of DOFA with a diol, such as 1,6-hexanediol, to form a fluorinated polyester.
Experimental Protocol: Synthesis of DOFA-Polyester
Materials:
-
This compound (DOFA)
-
1,6-Hexanediol
-
Titanium(IV) butoxide (Ti(OBu)₄) as catalyst
-
Nitrogen gas
-
Methanol (for purification)
-
Chloroform (for characterization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and 1,6-hexanediol.
-
Add the catalyst, Titanium(IV) butoxide, at a concentration of 0.1 mol% relative to the diol.
-
Heat the mixture to 180°C under a slow stream of nitrogen gas to initiate the transesterification reaction. Methanol will be distilled off as a byproduct.
-
After the majority of the methanol has been removed (approximately 4-6 hours), gradually reduce the pressure to 1-2 mmHg and increase the temperature to 220°C to facilitate the removal of excess diol and drive the polymerization to completion.
-
Continue the reaction for another 4-6 hours until a significant increase in viscosity is observed.
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting polymer in chloroform and precipitate it in cold methanol to remove unreacted monomers and catalyst residues.
-
Dry the purified polymer under vacuum at 60°C for 24 hours.
Potential Pharmaceutical Application: DOFA-Based Hydrogels for Controlled Release
DOFA can be modified to create crosslinkers for the formation of hydrogels. These hydrogels could be designed to be biodegradable and exhibit controlled drug release properties, particularly for hydrophobic drugs that can interact with the fluorinated domains.
Hypothetical Workflow for Hydrogel Preparation and Drug Loading
The following workflow outlines the steps for creating a DOFA-based hydrogel and loading it with a therapeutic agent.
Experimental Protocol: Preparation of a DOFA-Crosslinked Hydrogel
Materials:
-
This compound (DOFA)
-
Ethylenediamine
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Model drug (e.g., Dexamethasone)
Procedure:
-
Synthesis of DOFA-Diamine Crosslinker: React this compound with a twofold molar excess of ethylenediamine in methanol at room temperature for 24 hours to form the diamide-diamine crosslinker. Purify the product by recrystallization.
-
Hydrogel Preparation: Prepare a prepolymer solution by dissolving PEGDA (e.g., 20% w/v) and the DOFA-diamine crosslinker (e.g., 1-5% w/v) in PBS.
-
Add the photoinitiator (0.5% w/v) to the prepolymer solution and vortex to ensure homogeneity.
-
Pipette the solution into a mold (e.g., between two glass plates with a spacer).
-
Expose the mold to UV light (365 nm) for 10-15 minutes to initiate photopolymerization and form the hydrogel.
-
Drug Loading: Immerse the prepared hydrogel discs in a solution of Dexamethasone in ethanol/water (50/50 v/v) for 48 hours to allow for drug loading via swelling and partitioning.
-
Remove the hydrogel discs, gently blot the surface to remove excess solution, and dry under vacuum.
In Vitro Biocompatibility Assessment
The biocompatibility of any new biomaterial is of paramount importance. While no specific data exists for DOFA-based polymers, a standard in vitro cytotoxicity assay can be performed to evaluate their potential toxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
L929 fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
DOFA-based polymer films (sterilized)
Procedure:
-
Cell Culture: Culture L929 fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Sample Preparation: Prepare extracts of the sterilized DOFA-based polymer films in culture medium at a concentration of 0.2 g/mL for 24 hours at 37°C, according to ISO 10993-5 standards.
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Exposure to Extracts: Replace the culture medium with the prepared polymer extracts (at various dilutions) and incubate for another 24 hours. Use fresh culture medium as a negative control and a dilute solution of phenol as a positive control.
-
MTT Assay:
-
Remove the extracts and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control.
Conclusion and Future Directions
This compound holds considerable, albeit largely unexplored, potential as a versatile building block in pharmaceutical research. Its inherent properties, stemming from its fluorinated structure, suggest that DOFA-based polymers and hydrogels could offer significant advantages in the development of novel drug delivery systems. The hypothetical frameworks and experimental protocols provided in this guide are intended to serve as a starting point for researchers to investigate the synthesis, characterization, and biomedical application of these promising materials. Further research is warranted to fully elucidate the biocompatibility, degradation kinetics, and drug release mechanisms of DOFA-based biomaterials, which could pave the way for their translation into clinically relevant pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of cytotoxicity of new semi-fluorinated amphiphiles derived from dimorpholinophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated covalent organic frameworks for efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluoropolymers Using Dimethyl Octafluoroadipate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluorinated polyesters and polyamides utilizing dimethyl octafluoroadipate (DMOFA) as a key monomer. The incorporation of the octafluoroadipate moiety imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and hydrophobicity, making them suitable for a variety of specialized applications in research and development.
Introduction
This compound (C8H6F8O4, CAS No. 3107-98-0) is a fluorinated diester that serves as a valuable building block in polymer chemistry.[1] Its perfluorinated carbon chain segment is instrumental in tailoring the properties of polymers for advanced applications. This document outlines the synthesis of two classes of fluoropolymers: fluorinated polyesters through polycondensation with a diol (ethylene glycol) and fluorinated polyamides via reaction with a diamine (hexamethylenediamine).
Data Presentation
The following tables summarize the key reaction parameters and resulting polymer properties for the synthesis of a fluorinated polyester and a representative fluorinated polyamide.
Table 1: Synthesis of Poly(ethylene octafluoroadipate)
| Parameter | Value | Reference |
| Reactants | ||
| This compound (DMOFA) | 426 mg | [2] |
| Ethylene Glycol (EG) | 83 mg | [2] |
| Molar Ratio (DMOFA:EG) | 1:1 | [2] |
| Reaction Conditions | ||
| Pre-incubation (Ultrasound) | 1 hour at 40°C | [2] |
| Polymerization (Vacuum) | 6 hours at 40°C or 70°C | [2] |
| Catalyst | Candida antarctica lipase B (CALB), 1% (w/v) (optional) | [2] |
| Polymer Characterization | ||
| Thermal Decomposition | Starts above 200°C | [2] |
| Analytical Techniques | NMR (¹H and ¹⁹F), FTIR, TGA, MALDI-TOF | [2] |
Table 2: Representative Synthesis of Poly(hexamethylene octafluoroadipamide)
| Parameter | Suggested Value |
| Reactants | |
| This compound (DMOFA) | 3.18 g (0.01 mol) |
| Hexamethylenediamine (HMDA) | 1.16 g (0.01 mol) |
| Molar Ratio (DMOFA:HMDA) | 1:1 |
| Reaction Conditions | |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Catalyst | Triphenyl phosphite and Pyridine |
| Temperature | 100 - 150°C |
| Reaction Time | 3 - 6 hours |
| Polymer Characterization | |
| Expected Properties | High thermal stability, good mechanical strength, low moisture absorption |
| Analytical Techniques | NMR (¹H, ¹³C, ¹⁹F), FTIR, TGA, DSC, GPC |
Experimental Protocols
Protocol 1: Synthesis of Fluorinated Polyester - Poly(ethylene octafluoroadipate)
This protocol is based on the work of V. Andre et al. in RSC Advances, 2019.[2]
Materials:
-
This compound (DMOFA)
-
Ethylene glycol (EG)
-
Candida antarctica lipase B (CALB) (optional)
-
Argon or Nitrogen gas
-
Schlenk flask or similar reaction vessel equipped with a magnetic stirrer and vacuum connection
-
Ultrasound bath
-
Oil bath or heating mantle
Procedure:
-
To a Schlenk flask, add this compound (426 mg) and ethylene glycol (83 mg) in a 1:1 molar ratio.
-
For catalyzed reactions, add 1% (w/v) of Candida antarctica lipase B (CALB).
-
Seal the flask and purge with an inert gas (argon or nitrogen).
-
Place the flask in an ultrasound bath at 40°C for 1 hour for pre-incubation.
-
After sonication, transfer the flask to an oil bath and heat to the desired reaction temperature (40°C or 70°C).
-
Apply vacuum to the flask and maintain stirring for 6 hours to facilitate the removal of methanol byproduct and drive the polymerization.
-
After the reaction is complete, cool the flask to room temperature.
-
The resulting fluorinated polyester can be isolated and purified. Characterization is typically performed using NMR, FTIR, TGA, and MALDI-TOF to confirm the structure and properties of the polymer.[2]
Protocol 2: Synthesis of Fluorinated Polyamide - Poly(hexamethylene octafluoroadipamide)
This protocol is a representative procedure for the synthesis of a fluorinated polyamide from this compound and hexamethylenediamine, based on general polycondensation methods for fluorinated polyamides.
Materials:
-
This compound (DMOFA)
-
Hexamethylenediamine (HMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triphenyl phosphite ((PhO)₃P)
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet
Procedure:
-
In a three-neck round-bottom flask, dissolve hexamethylenediamine (1.16 g) and this compound (3.18 g) in anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Add pyridine to the solution, followed by the dropwise addition of triphenyl phosphite under a nitrogen atmosphere.
-
Heat the reaction mixture to 100-150°C with constant stirring.
-
Maintain the reaction at this temperature for 3-6 hours. The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues.
-
Dry the resulting poly(hexamethylene octafluoroadipamide) in a vacuum oven.
-
Characterize the polymer using techniques such as NMR, FTIR, TGA, DSC, and GPC to determine its structure, thermal properties, and molecular weight.
Mandatory Visualizations
Caption: Synthesis of Poly(ethylene octafluoroadipate).
Caption: Synthesis of Poly(hexamethylene octafluoroadipamide).
Caption: General Experimental Workflow.
References
Application Notes and Protocols for Surface Modification with Dimethyl Octafluoroadipate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the surface modification of various substrates using Dimethyl Octafluoroadipate to create a hydrophobic surface. Such surfaces are of significant interest in a range of applications, including biomedical devices, microfluidics, and drug delivery systems, where controlling surface-liquid interactions is critical.
Introduction
This compound (CAS No. 3107-98-0) is a fluorinated compound utilized in surface modification to impart hydrophobicity.[1] The presence of fluorine atoms in its structure leads to low surface energy, which in turn results in poor wetting by liquids, particularly water. This property is exploited to create water-repellent and anti-fouling surfaces. Applications for such modified surfaces are found in textiles and electronics where moisture resistance is crucial.[1]
Principle of Surface Modification
The modification process typically involves the deposition of a thin layer of this compound onto a substrate. The fluorinated alkyl chains of the molecule orient away from the substrate, creating a low-energy surface. This can be achieved through various techniques, including solution deposition (dip-coating, spin-coating, or spraying) followed by a curing or annealing step to ensure a stable and uniform coating. The resulting hydrophobic surface minimizes adhesion of aqueous solutions and biological materials.
Quantitative Data on Surface Properties
While specific quantitative data for surfaces modified exclusively with this compound is not extensively available in public literature, the following table presents typical values for surfaces treated with similar fluorinated compounds. These values illustrate the expected changes in surface properties after modification.
| Surface Property | Untreated Substrate (Typical) | Fluorinated Surface (Expected Range) |
| Water Contact Angle (°) | < 90 | > 110 |
| Surface Energy (mN/m) | > 40 | < 20 |
Note: The actual values will depend on the substrate material, the specific protocol used, and the quality of the this compound coating.
Experimental Protocols
The following protocols provide a general framework for the surface modification of substrates using this compound. Researchers should optimize the parameters based on their specific substrate and application.
Materials and Equipment
-
This compound (≥97% purity)
-
Anhydrous solvent (e.g., a fluorinated solvent, acetone, or a high-purity alcohol)
-
Substrates for modification (e.g., glass slides, silicon wafers, polymer films)
-
Beakers and Petri dishes
-
Pipettes
-
Spin coater or dip coater (optional)
-
Oven or hotplate
-
Ultrasonic bath
-
Nitrogen gas source
Protocol 1: Solution Deposition by Dip-Coating
This protocol is suitable for coating entire objects with a uniform layer of this compound.
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic or inorganic contaminants. A recommended procedure for glass or silicon is sonication in a sequence of acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
For polymeric substrates, a gentle cleaning with a suitable solvent and drying is recommended. Plasma treatment can be employed to activate the surface for better adhesion, if necessary.
-
-
Preparation of Coating Solution:
-
Prepare a dilute solution of this compound in an appropriate anhydrous solvent. A starting concentration of 0.1% to 1% (w/v) is recommended.
-
Ensure the this compound is fully dissolved, using gentle agitation or brief sonication if required.
-
-
Dip-Coating Procedure:
-
Immerse the cleaned and dried substrate into the this compound solution for a controlled period (e.g., 1-10 minutes).
-
Withdraw the substrate from the solution at a slow and constant speed to ensure a uniform coating.
-
Allow the solvent to evaporate in a clean, dust-free environment.
-
-
Curing/Annealing:
-
Heat the coated substrate in an oven or on a hotplate to remove any residual solvent and to promote the adhesion and ordering of the coating. A typical curing temperature is 80-120°C for 30-60 minutes. The optimal temperature and time will depend on the substrate's thermal stability.
-
-
Final Cleaning:
-
After cooling to room temperature, gently rinse the surface with the pure solvent to remove any excess, unbound this compound.
-
Dry the substrate with a stream of nitrogen.
-
Protocol 2: Solution Deposition by Spin-Coating
This protocol is ideal for creating thin, uniform films on flat substrates.
-
Substrate Preparation: Follow the same procedure as in Protocol 1.
-
Preparation of Coating Solution: Follow the same procedure as in Protocol 1.
-
Spin-Coating Procedure:
-
Place the cleaned and dried substrate onto the chuck of the spin coater.
-
Dispense a small amount of the this compound solution onto the center of the substrate.
-
Spin the substrate at a defined speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds). The final film thickness will depend on the solution concentration and spin speed.
-
-
Curing/Annealing: Follow the same procedure as in Protocol 1.
-
Final Cleaning: Follow the same procedure as in Protocol 1.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the surface modification process.
Safety Precautions
-
Work in a well-ventilated area or a fume hood when handling this compound and organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
References
Application Notes and Protocols for Dimethyl Octafluoroadipate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Octafluoroadipate (DMOFA) is a fluorinated organic compound with the chemical formula C8H6F8O4.[1] Its structure, featuring a perfluorinated carbon chain flanked by two methyl ester groups, imparts unique properties such as high thermal and chemical stability, hydrophobicity, and chemical inertness.[2] These characteristics make DMOFA a valuable chemical intermediate in the synthesis of a variety of specialty chemicals, including fluorinated polymers, surfactants, and lubricants.[2] It also serves as a building block in the development of advanced materials for industries such as electronics, automotive, and aerospace.[2] While its role in drug development is less documented, it has been mentioned as a potential agent in the development of treatments for autoimmune diseases.[3]
This document provides detailed application notes and protocols for the use of this compound as a chemical intermediate, with a focus on its application in the synthesis of fluorinated polyesters and other potential derivatives.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of DMOFA is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 3107-98-0 |
| Molecular Formula | C8H6F8O4 |
| Molecular Weight | 318.12 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 123 °C @ 50 mmHg |
| Density | 1.55 g/cm³ |
| Refractive Index (n20D) | 1.35 |
| Purity | ≥ 97% (GC) |
| Synonyms | Dimethyl perfluoroadipate, Octafluoroadipic acid dimethyl ester |
Applications and Experimental Protocols
Synthesis of Fluorinated Polyesters
One of the primary applications of this compound is as a monomer in the synthesis of fluorinated polyesters. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance coatings and seals in industries like aerospace and automotive.[2] A common method for this synthesis is the polycondensation reaction of DMOFA with a diol, such as ethylene glycol.[4]
Experimental Protocol: Synthesis of Poly(ethylene octafluoroadipate)
This protocol is adapted from a study on the synthesis of fluorinated polyesters.[4]
Materials:
-
This compound (DMOFA)
-
Ethylene glycol (EG)
-
Candida antarctica lipase B (CALB), immobilized (optional catalyst)
-
Tetrahydrofuran (THF)
-
Acetone
Equipment:
-
Reaction vessel equipped with a magnetic stirrer
-
Ultrasound bath
-
Vacuum pump
-
NMR spectrometer (¹H and ¹⁹F)
-
FTIR spectrometer
-
Thermogravimetric Analyzer (TGA)
-
MALDI-TOF mass spectrometer
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, combine this compound and ethylene glycol in a 1:1 molar ratio. For example, use 426 mg of DMOFA and 83 mg of ethylene glycol.[4]
-
Optional Catalysis: If using a catalyst, add immobilized Candida antarctica lipase B (1% w/v).[4]
-
Reaction Conditions (Ultrasound-Assisted Method):
-
Reaction Conditions (Conventional Method):
-
Incubate the reactants under vacuum for 7 hours at a selected temperature (e.g., 40 °C or 70 °C).[4]
-
-
Isolation of the Polyester:
-
After the reaction is complete, add tetrahydrofuran to the mixture to dissolve the product. If a catalyst was used, it can be removed by filtration at this stage.[4]
-
Evaporate the tetrahydrofuran.
-
Add acetone to the residue to collect the polyester product.
-
Evaporate the acetone to obtain the final fluorinated polyester as a brown oil.
-
For further purification and characterization, the product can be lyophilized.[4]
-
Quantitative Data:
The conversion rates for the synthesis of poly(ethylene octafluoroadipate) are influenced by the reaction conditions. The use of ultrasound has been shown to significantly increase the conversion rate by approximately 20% compared to reactions carried out without it.[4]
| Reaction Condition | Conversion Rate (%) |
| Vacuum, 7 hours, 40 °C | (Data not explicitly provided in a table in the source, but noted to be lower than with ultrasound) |
| Ultrasound (1h) + Vacuum (6h), 40 °C | (Data not explicitly provided in a table in the source, but noted to be ~20% higher than without ultrasound) |
| Vacuum, 7 hours, 70 °C | (Data not explicitly provided in a table in the source) |
| Ultrasound (1h) + Vacuum (6h), 70 °C | (Data not explicitly provided in a table in the source) |
Characterization Data for Poly(ethylene octafluoroadipate):
| Analysis | Observation |
| ¹H NMR | Used to assess reaction conversion rates.[4] |
| ¹⁹F NMR | Confirms the incorporation of the fluorinated monomer into the polymer chain. |
| FTIR | Characterizes the functional groups present in the polyester. |
| TGA | Shows multi-step decomposition stages for the fluorinated polyester, in contrast to the single-step decomposition of the starting materials at around 150 °C.[4] |
Potential Applications as a Chemical Intermediate
a) Reduction to 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
The reduction of the ester groups in DMOFA yields the corresponding diol, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol. This fluorinated diol can be a valuable monomer for the synthesis of other fluorinated polymers like polyurethanes and polyethers, or used in the preparation of specialty lubricants and surfactants.
General Experimental Protocol (Adaptable for DMOFA):
Materials:
-
This compound
-
Reducing agent (e.g., Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄))
-
Anhydrous solvent (e.g., Methanol for NaBH₄, Diethyl ether or THF for LiAlH₄)
-
Water
-
Acidic solution for workup (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., Diethyl ether)
-
Drying agent (e.g., Anhydrous Magnesium Sulfate)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure (using NaBH₄):
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add Sodium Borohydride in portions to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC or GC).
-
Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Extract the aqueous mixture with an organic solvent like diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purify the product by recrystallization or column chromatography.
b) Synthesis of Octafluoroadipamide
Reaction of DMOFA with ammonia or primary/secondary amines can yield the corresponding amides. The resulting fluorinated diamides can be used as monomers for polyamides or as building blocks for other functional molecules.
General Experimental Protocol (Adaptable for DMOFA):
Materials:
-
This compound
-
Ammonia solution (aqueous or in an organic solvent) or a primary/secondary amine
-
Solvent (e.g., Methanol, Ethanol, or THF)
Equipment:
-
Sealed reaction vessel or a round-bottom flask with a reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a suitable solvent in the reaction vessel.
-
Add an excess of the amine or ammonia solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC.
-
Upon completion, the solvent and excess amine can be removed under reduced pressure.
-
The resulting amide may precipitate from the reaction mixture and can be collected by filtration.
-
Further purification can be achieved by recrystallization.
c) Hydrolysis to Octafluoroadipic Acid
Hydrolysis of the ester groups in DMOFA yields octafluoroadipic acid, a dicarboxylic acid that can be used in the synthesis of polyesters, polyamides, and metal-organic frameworks.
General Experimental Protocol (Adaptable for DMOFA):
Materials:
-
This compound
-
Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH) solution
-
Organic co-solvent (optional, e.g., THF)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
Procedure (Acid-catalyzed):
-
Combine this compound with an excess of aqueous acid in a round-bottom flask. An organic co-solvent can be added to improve solubility.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC or GC).
-
Cool the reaction mixture. The dicarboxylic acid may precipitate and can be collected by filtration.
-
Alternatively, the product can be extracted into an organic solvent, dried, and the solvent evaporated to yield the crude product.
-
Purify by recrystallization.
Visualizations
Caption: Workflow for the synthesis of poly(ethylene octafluoroadipate).
Caption: Chemical transformations of this compound.
References
Experimental procedure for fluorination of adipic acid to Dimethyl Octafluoroadipate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of dimethyl octafluoroadipate from adipic acid. The process involves a two-step synthetic route: the electrochemical fluorination (ECF) of adipic acid to yield perfluoroadipic acid, followed by the esterification of perfluoroadipic acid with methanol to produce the final product, this compound.
Experimental Protocols
The synthesis is divided into two main experimental procedures:
Part 1: Electrochemical Fluorination of Adipic Acid to Perfluoroadipic Acid
This procedure utilizes the Simons Electrochemical Fluorination (ECF) process, a well-established method for the preparation of perfluorinated organic compounds.[1] The process involves the electrolysis of a solution of adipic acid in anhydrous hydrogen fluoride.
Materials and Equipment:
-
Adipic acid
-
Anhydrous hydrogen fluoride (HF)
-
Simons ECF cell equipped with a nickel anode and cathode
-
DC power supply
-
Gas scrubber (for HF and hydrogen gas)
-
Low-temperature cooling system
-
Apparatus for handling anhydrous HF
Procedure:
-
Cell Preparation: The Simons ECF cell is charged with anhydrous hydrogen fluoride. The system must be scrupulously dry to prevent corrosion and unwanted side reactions.
-
Electrolyte Preparation: Adipic acid is dissolved in the anhydrous HF to a concentration of approximately 5-10% by weight.
-
Electrolysis: A constant cell potential of 5-6 volts is applied. The temperature of the cell is maintained between 0 and 20 °C using a cooling system. The electrolysis is continued until the desired degree of fluorination is achieved, which can be monitored by analyzing samples of the reaction mixture. During the process, hydrogen gas is evolved at the cathode and must be safely vented through a scrubber.
-
Work-up: Upon completion of the electrolysis, the crude perfluoroadipic acid is isolated. This typically involves carefully venting the excess HF and then purifying the solid product. Purification can be achieved by recrystallization from a suitable solvent.
Part 2: Esterification of Perfluoroadipic Acid to this compound
This procedure employs a standard acid-catalyzed esterification (Fischer esterification) of the perfluoroadipic acid obtained from Part 1.
Materials and Equipment:
-
Perfluoroadipic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Perfluoroadipic acid is dissolved in a large excess of anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid (typically 1-2% of the weight of the perfluoroadipic acid) is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess methanol is removed using a rotary evaporator. The remaining residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with water and a dilute solution of sodium bicarbonate to neutralize the acidic catalyst. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure. The boiling point of this compound is approximately 120 °C at 15 mmHg.
Data Presentation
| Parameter | Step 1: Fluorination | Step 2: Esterification |
| Starting Material | Adipic Acid | Perfluoroadipic Acid |
| Key Reagents | Anhydrous HF, Nickel Anode | Methanol, Sulfuric Acid |
| Reaction Conditions | 5-6 V, 0-20 °C | Reflux |
| Product | Perfluoroadipic Acid | This compound |
| Typical Yield | Not specified in literature | Not specified in literature |
| Purification Method | Recrystallization | Fractional Distillation |
Experimental Workflow and Logical Relationships
The overall synthesis of this compound from adipic acid can be visualized as a sequential two-step process. The logical flow of this process is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
References
Application of Dimethyl Octafluoroadipate in Specialty Lubricants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl octafluoroadipate (DMOA) is a fluorinated ester with the molecular formula C8H6F8O4. Its highly stable chemical structure, a consequence of the presence of multiple fluorine atoms, imparts exceptional thermal and chemical resistance.[1] These characteristics make it a promising candidate for use as an additive in specialty lubricants designed for high-performance applications where conventional lubricants may fail. This document provides an overview of the potential applications, theorized mechanisms of action, and detailed protocols for evaluating the performance of DMOA as a specialty lubricant additive.
Synonyms: Dimethyl perfluoroadipate, Dimethyl octafluorohexanedioate, Octafluoroadipic acid dimethyl ester, Perfluoroadipic acid dimethyl ester.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are indicative of a fluid with high thermal stability and a density greater than that of water, which are characteristic of fluorinated compounds.
| Property | Value |
| Molecular Formula | C8H6F8O4 |
| Molecular Weight | 318.12 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Density | 1.55 g/cm³ |
| Boiling Point | 123 °C @ 50 mmHg |
| Refractive Index | n20D 1.35 |
Theoretical Application in Specialty Lubricants
This compound is anticipated to enhance the performance of specialty lubricants through several mechanisms stemming from its unique molecular structure. The presence of a perfluorinated carbon chain is key to its function.
Mechanism of Action
The proposed lubricating mechanism of this compound involves the formation of a low-shear-strength, protective tribofilm on metal surfaces under boundary lubrication conditions. The polar ester groups are expected to have an affinity for metal surfaces, anchoring the molecules, while the fluorinated chains orient themselves to create a low-friction interface. This is analogous to the behavior of other fluorinated additives which are known to reduce friction and wear.
Key Performance Benefits
The incorporation of this compound into lubricant formulations is expected to yield the following benefits:
-
Enhanced Thermal and Oxidative Stability: The strong carbon-fluorine bonds contribute to high thermal stability, resisting degradation at elevated temperatures.
-
Reduced Friction and Wear: The formation of a fluorinated tribofilm can significantly lower the coefficient of friction and protect surfaces from wear under high loads and temperatures.
-
Chemical Inertness: Fluorinated compounds are known for their resistance to chemical attack, making them suitable for use in reactive environments.
-
Improved Demulsibility: The hydrophobic nature of the fluorinated chain is expected to improve the water-shedding properties of the lubricant.
Experimental Protocols for Performance Evaluation
To validate the efficacy of this compound as a lubricant additive, a series of standardized tests should be performed. The following protocols outline the methodologies for key experiments.
Four-Ball Wear Test (ASTM D4172)
This test evaluates the wear-preventive properties of a lubricant under boundary lubrication conditions.
Objective: To determine the relative wear-preventing properties of a lubricant containing this compound compared to a baseline lubricant.
Apparatus: Four-Ball Wear Tester.
Materials:
-
Test lubricant (base oil + selected concentration of this compound)
-
Reference lubricant (base oil only)
-
Steel balls (AISI E-52100 steel, 12.7 mm diameter)
-
Heptane (for cleaning)
Procedure:
-
Thoroughly clean the steel balls and the test cup with heptane and allow them to dry completely.
-
Clamp three steel balls securely in the test cup.
-
Pour the test lubricant into the cup until the balls are fully submerged.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Assemble the test cup onto the tester platform.
-
Apply a specified load (e.g., 392 N or 40 kgf).
-
Set the temperature controller to the desired test temperature (e.g., 75 °C).
-
Start the motor and run the test at a constant speed (e.g., 1200 rpm) for a specified duration (e.g., 60 minutes).
-
After the test, turn off the motor, remove the load, and disassemble the apparatus.
-
Clean the three lower balls with heptane and measure the average wear scar diameter using a microscope.
Data Presentation: The primary output is the average wear scar diameter (in mm). A smaller wear scar indicates better anti-wear performance.
High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079)
This test is used to assess the lubricity of fluids by simulating a sliding contact under controlled conditions.
Objective: To evaluate the friction and wear characteristics of a lubricant containing this compound under reciprocating motion.
Apparatus: High-Frequency Reciprocating Rig (HFRR).
Materials:
-
Test lubricant (base oil + selected concentration of this compound)
-
Reference lubricant (base oil only)
-
Steel ball (AISI E-52100 steel, 6 mm diameter)
-
Steel disk (AISI E-52100 steel, 10 mm diameter)
-
Heptane (for cleaning)
Procedure:
-
Clean the steel ball and disk with heptane and allow them to dry.
-
Mount the disk in the test reservoir and the ball in the holder on the reciprocating arm.
-
Add 2 mL of the test lubricant to the reservoir, ensuring the contact point is fully submerged.
-
Set the test temperature (e.g., 60°C).
-
Apply a load of 200 g to the ball.
-
Set the stroke length to 1 mm and the frequency to 50 Hz.
-
Start the test and run for 75 minutes. The friction coefficient is recorded throughout the test.
-
After the test, clean the ball and disk and measure the wear scar on the ball in both the parallel and perpendicular directions to the sliding motion.
Data Presentation: The results are presented as the average wear scar diameter (in µm) and the average coefficient of friction. Lower values for both parameters indicate better lubricity.
Illustrative Quantitative Data
Disclaimer: The following table presents hypothetical data for illustrative purposes only, as specific experimental data for this compound as a lubricant additive is not publicly available. This table is intended to demonstrate how experimental results would be structured for comparison.
| Lubricant Formulation | Four-Ball Wear Scar Diameter (mm) @ 40kg, 75°C, 1200rpm, 1hr | HFRR Wear Scar Diameter (µm) @ 200g, 60°C, 50Hz, 75min | HFRR Average Coefficient of Friction |
| Base Oil (ISO VG 46) | 0.85 | 650 | 0.15 |
| Base Oil + 1% DMOA | 0.62 | 480 | 0.11 |
| Base Oil + 2% DMOA | 0.51 | 410 | 0.09 |
| Commercial Anti-Wear Lubricant | 0.55 | 450 | 0.10 |
Visualizations
Logical Relationship Diagram
Caption: Logical flow from DMOA properties to lubrication performance.
Experimental Workflow Diagram
Caption: Workflow for evaluating DMOA as a lubricant additive.
References
Application Notes and Protocols for Creating Hydrophobic Coatings Using Dimethyl Octafluoroadipate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the utilization of Dimethyl Octafluoroadipate (DMOA) in the fabrication of hydrophobic coatings. The following sections detail the principles of operation, experimental procedures, expected outcomes, and troubleshooting for creating robust and effective water-repellent surfaces.
Introduction
This compound (C₈H₆F₈O₄) is a fluorinated diester utilized in the synthesis of specialized polymers and as a precursor for surface modification.[1] Its perfluorinated carbon chain imparts a low surface energy, making it an excellent candidate for creating hydrophobic surfaces. When incorporated into a coating formulation, the fluorine-rich moieties orient at the coating-air interface, minimizing surface energy and leading to a high water contact angle. These coatings are of significant interest in various fields, including biomedical devices, microfluidics, and self-cleaning surfaces, due to their ability to repel water and prevent biofouling.
Principle of Operation
The creation of a hydrophobic surface using this compound is based on the principles of surface chemistry and thermodynamics. The low surface energy of fluorinated compounds like DMOA makes the surface non-wettable. The hydrophobicity of a surface is quantified by its water contact angle (WCA); a higher WCA indicates greater hydrophobicity. For a surface to be considered hydrophobic, the WCA should be greater than 90°. Superhydrophobic surfaces, with WCAs exceeding 150°, can be achieved by combining low surface energy chemistry with micro/nanoscale surface roughness.
DMOA can be incorporated into a coating matrix, such as a sol-gel silica network or a polymer film. In a sol-gel process, DMOA can be introduced as a functional additive to a precursor solution containing a metal alkoxide (e.g., tetraethoxysilane - TEOS). During the hydrolysis and condensation of the alkoxide, the DMOA becomes entrapped within the resulting inorganic network. The fluoroalkyl chains of DMOA migrate to the surface during the curing process to lower the surface energy.
Experimental Protocols
Two primary methods for the application of this compound for creating hydrophobic coatings are presented below: a sol-gel based dip-coating method and a simple spray-coating method.
Protocol 1: Sol-Gel Dip-Coating Method
This protocol describes the formation of a robust, hydrophobic silica-based coating functionalized with this compound.
Materials:
-
This compound (DMOA)
-
Tetraethoxysilane (TEOS) or Tetramethoxysilane (TMOS)
-
Ethanol (or other suitable alcohol solvent)
-
Deionized water
-
Acid catalyst (e.g., HCl) or Base catalyst (e.g., NH₄OH)
-
Substrates (e.g., glass slides, silicon wafers)
Equipment:
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Pipettes
-
Dip-coater
-
Oven or furnace for curing
Procedure:
-
Substrate Preparation: Thoroughly clean the substrates by sonication in acetone, followed by ethanol, and finally deionized water for 15 minutes each. Dry the substrates under a stream of nitrogen or in an oven at 100 °C.
-
Sol Preparation:
-
In a clean beaker, mix TEOS (or TMOS) with ethanol in a 1:10 molar ratio.
-
In a separate beaker, prepare an acidic or basic aqueous solution. For an acid-catalyzed process, add HCl to deionized water to achieve a pH of 2-3. For a base-catalyzed process, add ammonium hydroxide to achieve a pH of 10-11.
-
Slowly add the aqueous solution to the TEOS/ethanol mixture while stirring vigorously. The molar ratio of water to TEOS should be approximately 4:1.
-
Continue stirring for at least 1 hour to allow for hydrolysis.
-
Add this compound to the sol. A typical starting concentration is 1-5% (v/v) relative to the total sol volume.
-
Continue stirring the final sol mixture for an additional 2 hours.
-
-
Dip-Coating:
-
Immerse the cleaned substrate into the prepared sol.
-
Withdraw the substrate at a constant speed (e.g., 100-500 mm/min). The withdrawal speed will influence the coating thickness.
-
-
Curing:
-
Allow the coated substrate to air-dry for 10-15 minutes.
-
Heat the coated substrate in an oven. A typical curing cycle is 1-2 hours at 120-150 °C.[2] This step removes residual solvent and promotes the condensation of the silica network.
-
Protocol 2: Spray-Coating Method
This method is suitable for coating larger or more complex surfaces.
Materials:
-
This compound (DMOA)
-
A suitable polymer binder (e.g., fluorosilicone resin, acrylic resin)
-
A suitable solvent (e.g., butyl acetate, ethyl acetate)
-
Optional: Nanoparticles (e.g., fumed silica) to enhance roughness for superhydrophobicity.
Equipment:
-
Magnetic stirrer
-
Beakers
-
Airbrush or spray gun
-
Oven
Procedure:
-
Coating Formulation:
-
Dissolve the polymer binder in the chosen solvent to a concentration of 5-10% (w/v).
-
Add this compound to the polymer solution. A starting concentration of 2-10% (w/w) relative to the polymer binder is recommended.
-
If creating a superhydrophobic surface, disperse fumed silica nanoparticles (e.g., 1-5% w/v) into the solution and stir vigorously or sonicate to ensure a uniform dispersion.
-
-
Spraying:
-
Pour the coating formulation into the reservoir of the spray gun.
-
Apply a uniform layer of the coating onto the cleaned and dried substrate from a distance of 15-20 cm.
-
-
Curing:
-
Allow the solvent to evaporate at room temperature for 15-30 minutes.
-
Cure the coating in an oven at a temperature appropriate for the chosen polymer binder (e.g., 120 °C for 2 hours for a fluorosilicone resin).[2]
-
Data Presentation
The performance of hydrophobic coatings is primarily evaluated by measuring the static water contact angle and the sliding angle. The following table summarizes typical performance data for hydrophobic coatings prepared using fluorinated compounds. While specific data for DMOA is not extensively published, the values presented are representative of what can be expected from coatings incorporating similar fluoroalkyl functionalities.
| Coating Method | Substrate | Fluorinated Compound | Water Contact Angle (°) | Sliding Angle (°) | Reference |
| Sol-Gel Dip-Coating | Glass | Fluoroalkyl Silane | > 150 | < 10 | [3] |
| Spray Coating | Aluminum | Fluorosilicone Resin / SiO₂ Nanoparticles | 156 ± 0.6 | 2.3 ± 0.3 | [2] |
| Dip Coating | Glass | Fluorinated Polymer | ~ 110-120 | N/A | General Expectation |
Visualization of Experimental Workflows
Sol-Gel Dip-Coating Workflow
Caption: Workflow for Sol-Gel Dip-Coating.
Spray-Coating Workflow
Caption: Workflow for Spray-Coating.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle | Insufficient concentration of DMOA. Incomplete curing. Surface contamination. | Increase the concentration of DMOA in the formulation. Ensure complete curing by increasing time or temperature. Re-clean the substrate and work in a clean environment. |
| Inhomogeneous Coating | Incomplete mixing of the sol or coating formulation. Inconsistent spray or dip-coating parameters. | Ensure thorough mixing of all components. Maintain a constant withdrawal speed for dip-coating or a consistent distance and spray pattern for spray-coating. |
| Poor Adhesion | Improper substrate cleaning. Incompatible binder or sol-gel chemistry with the substrate. | Use appropriate surface pre-treatment (e.g., plasma cleaning, primer). Select a binder known to adhere well to the substrate material. |
| Cracked Coating (Sol-Gel) | Too rapid solvent evaporation. Excessive coating thickness. | Dry the coating more slowly (e.g., by covering the sample during initial drying). Reduce the withdrawal speed during dip-coating to decrease thickness. |
Safety Precautions
-
Work in a well-ventilated area or a fume hood, especially when working with solvents and silane precursors.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used. This compound may cause skin and eye irritation.
References
Application Notes and Protocols for Dimethyl Octafluoroadipate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl octafluoroadipate (DMOFA) is a fluorinated monomer with the chemical formula C8H6F8O4.[1][2] Its structure, featuring a perfluorinated carbon chain, imparts unique properties to polymers derived from it, such as enhanced thermal stability, chemical resistance, and hydrophobicity.[2][3] These characteristics make DMOFA a valuable building block for synthesizing advanced polymers with potential applications in specialized fields, including high-performance coatings, chemically resistant materials, and biomedical applications like drug delivery.[2][3][4]
This document provides detailed application notes and experimental protocols for the use of DMOFA as a monomer in polymerization reactions, with a focus on polyester synthesis. A proposed protocol for polyamide synthesis is also included. Furthermore, the potential applications of DMOFA-derived polymers in drug development are discussed.
Physical and Chemical Properties of this compound
A clear understanding of the monomer's properties is crucial for its effective use in polymerization.
| Property | Value |
| CAS Number | 3107-98-0[1] |
| Molecular Formula | C8H6F8O4[1][2] |
| Molecular Weight | 318.12 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1][5] |
| Boiling Point | 120-123 °C @ 15 mmHg[1][5] |
| Density | ~1.5 g/cm³[1] |
| Solubility | Immiscible with water[1] |
Application Note 1: Synthesis of Fluorinated Polyesters
Fluorinated polyesters exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated analogs. The incorporation of the octafluoro-segment from DMOFA can also modulate the hydrophobicity and surface energy of the resulting polymer.[2] Poly(ethylene octafluoroadipate) is a primary example of a polyester synthesized from DMOFA.
Key Experimental Parameters and Their Effects
The synthesis of fluorinated polyesters from DMOFA is influenced by several factors that can be optimized to achieve desired polymer characteristics.[6][7]
-
Ultrasound: The application of ultrasound has been shown to be a critical parameter for increasing reaction conversion rates, with an observed increase of approximately 20% in some studies.[6][7] This effect is particularly significant for higher molecular weight monomers like DMOFA.[6]
-
Catalyst: While enzymatic catalysts such as immobilized Candida antarctica lipase B (CALB) can be used, their effect on the synthesis of poly(ethylene octafluoroadipate) has been reported as marginal under certain conditions.[6][7]
-
Temperature and Vacuum: These are standard parameters in polycondensation reactions to drive the removal of the condensation byproduct (methanol in this case) and shift the equilibrium towards polymer formation.
Characterization of Poly(ethylene octafluoroadipate)
The resulting fluorinated polyesters can be thoroughly characterized using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are used to confirm the polymer structure and determine conversion rates.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polyester.[6][7]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[6][7]
-
Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) Mass Spectrometry: To determine the molecular weight distribution of the polymer.[6][7]
Experimental Protocol 1: Synthesis of Poly(ethylene octafluoroadipate)
This protocol is based on the synthesis of fluorinated polyesters from DMOFA and ethylene glycol.[7]
Materials:
-
This compound (DMOFA)
-
Ethylene glycol (EG)
-
Immobilized Candida antarctica lipase B (CALB) (optional)
-
Anhydrous solvent (e.g., toluene, for removal of water from EG if necessary)
Equipment:
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Ultrasonic bath
-
Vacuum pump
-
Condenser and collection flask
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reactant Preparation: A 1:1 molar ratio of this compound and ethylene glycol is used. For example, 426 mg of DMOFA and 83 mg of ethylene glycol.[7]
-
Ultrasonic Pre-incubation: The reactants are placed in the reaction vessel and subjected to ultrasound for 1 hour at 40 °C.[7]
-
Enzymatic Reaction (Optional): If using a catalyst, 1% (w/v) of immobilized CALB can be added to the reaction mixture.[7]
-
Polycondensation: The reaction mixture is then subjected to vacuum (e.g., 2 mbar) for 6 hours at 40 °C with continuous stirring.[7] The condensation byproduct, methanol, is collected in a cold trap.
-
Alternative Thermal Conditions: The reaction can also be carried out at a higher temperature, such as 70 °C, under vacuum for 7 hours.[7]
-
Isolation and Purification: After the reaction is complete, the resulting polymer is isolated. Purification can be achieved by dissolving the polymer in a suitable solvent (e.g., acetone) and precipitating it in a non-solvent (e.g., methanol). The purified polymer is then dried under vacuum.
Application Note 2: Proposed Synthesis of Fluorinated Polyamides
While less documented, DMOFA can theoretically be used to synthesize fluorinated polyamides through reaction with a diamine. The resulting polyamides would be expected to exhibit high thermal stability and chemical resistance.
Proposed Experimental Protocol 2: Synthesis of a Fluorinated Polyamide from DMOFA
This is a general proposed protocol based on standard polyamidation reactions.
Materials:
-
This compound (DMOFA)
-
A suitable diamine (e.g., hexamethylenediamine, 1,6-diaminohexane)
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), m-cresol)
-
Catalyst (e.g., a Lewis acid, optional)
Equipment:
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum source
Procedure:
-
Reactant Charging: Equimolar amounts of DMOFA and the chosen diamine are dissolved in the solvent in the reaction vessel.
-
Inert Atmosphere: The system is purged with nitrogen to remove oxygen.
-
Reaction: The mixture is heated with stirring. A typical temperature profile might start at a lower temperature (e.g., 150 °C) and gradually increase to a higher temperature (e.g., 200-220 °C) to facilitate the removal of methanol.
-
Vacuum Application: Once the initial evolution of methanol has subsided, a vacuum is applied to drive the reaction to completion and remove the remaining byproduct.
-
Polymer Isolation: The reaction mixture is cooled, and the polymer is precipitated by pouring the solution into a non-solvent (e.g., water or methanol). The polymer is then collected by filtration, washed, and dried under vacuum.
Application Note 3: Potential of DMOFA-derived Polymers in Drug Development
The unique properties of fluorinated polymers make them attractive candidates for various applications in drug delivery.[1][5][7] While specific studies on polymers derived directly from DMOFA for drug delivery are not yet widely published, their potential can be inferred from the characteristics of fluorinated polyesters.
Key Advantages of Fluorinated Polymers in Drug Delivery:
-
Enhanced Stability: The strong carbon-fluorine bond can increase the metabolic stability of the polymer, leading to a longer circulation time for drug delivery systems.[1]
-
Controlled Hydrophobicity: The fluorinated segments increase the hydrophobicity of the polymer, which can be advantageous for encapsulating hydrophobic drugs and controlling their release.
-
Biocompatibility: Aliphatic polyesters are known for their biodegradability and biocompatibility, making them suitable for in vivo applications.[4]
-
Reduced Protein Adsorption: Fluorinated surfaces often exhibit low protein adsorption, which can help to reduce the immunogenicity of drug delivery vehicles.
Potential Drug Delivery Applications:
-
Nanoparticle-based Drug Delivery: Polymers from DMOFA could be formulated into nanoparticles for the encapsulation and targeted delivery of therapeutic agents, particularly for hydrophobic drugs.
-
Controlled Release Formulations: The degradation rate of the polyester backbone can be tailored to achieve a desired drug release profile, from sustained release over weeks to months.
-
Medical Device Coatings: The hydrophobicity and chemical resistance of these polymers could make them suitable for coating medical devices to improve their biocompatibility and reduce fouling.
Visualizations
Caption: Workflow for the synthesis of poly(ethylene octafluoroadipate).
Caption: Logical flow from monomer to potential drug delivery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Characterization of High Molecular Weight Polyesters by Matrix-Assisted Laser Desorption/Ionization High-Resolution Time-of-Flight Mass Spectrometry Combined with On-plate Alkaline Degradation and Mass Defect Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis of Functional PEGylated Adipate Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Dimethyl Octafluoroadipate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of Dimethyl Octafluoroadipate (CAS No. 3107-98-0) in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₈H₆F₈O₄ | [1][2][3][4] |
| Molecular Weight | 318.12 g/mol | [1][2][3][4] |
| Appearance | Colorless to light yellow, clear liquid | [1][2] |
| Boiling Point | 120 °C @ 15 mmHg; 123 °C @ 50 mmHg | [1][5] |
| Density | 1.55 g/cm³ | [1][5] |
| Flash Point | 71 °C | [5] |
| Vapor Pressure | 0 mmHg @ 20 °C | [6] |
| Autoignition Temperature | No data available | [6] |
| Water Solubility | Insoluble (<1 g/L) | [5] |
| Refractive Index | n20D 1.35 | [1][5] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant.[3] It is important to be aware of the following hazards:
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE):
| Body Part | PPE Type | Specifications/Standard |
| Hands | Chemical-resistant gloves | Nitrile, Neoprene, or Butyl rubber.[7] |
| Eyes/Face | Safety goggles and face shield | Must meet ANSI Z87.1 (US) or EN166 (Europe) standards. |
| Skin/Body | Laboratory coat | Flame-resistant material. |
Experimental Protocols
Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Wear appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves) before handling the package.
-
Transport the unopened package to a designated, well-ventilated area, preferably within a chemical fume hood.[8]
-
Carefully open the outer packaging and inspect the primary container for integrity.
-
Verify that the container is clearly labeled with the chemical name, CAS number, and hazard symbols.
-
If the container is compromised, initiate spill cleanup procedures immediately (see Section 4).
Storage
-
Short-Term Storage (In-use):
-
Store in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
-
Long-Term Storage:
-
For long-term storage, it is recommended to store the compound at 2-8 °C.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
Weighing and Transferring
Note: Due to its volatility, all handling of this compound should be performed in a chemical fume hood to minimize inhalation exposure.[8]
Protocol for Weighing a Liquid Reagent:
-
Ensure the analytical balance is clean, level, and calibrated.
-
Place a clean, empty, and dry receiving vessel (e.g., a round-bottom flask or vial with a cap) on the balance.
-
Tare the balance to zero.
-
In a chemical fume hood, carefully uncap the this compound container.
-
Using a clean glass pipette or syringe, withdraw the desired amount of liquid. To minimize dripping due to vapor pressure, pre-wet the pipette tip by drawing up and dispensing the liquid back into the container a few times.[8]
-
Carefully transfer the liquid to the tared receiving vessel on the balance.
-
Immediately cap the receiving vessel to prevent evaporation.
-
Record the mass.
-
Tightly seal the main this compound container.
Protocol for Dissolving and Transferring:
-
After weighing the desired amount of this compound into a suitable flask, add the desired solvent to the flask while it is still in the chemical fume hood.
-
Gently swirl the flask to ensure complete dissolution.
-
If transferring the solution, use a clean glass pipette or syringe.
-
When the transfer is complete, cap the receiving vessel.
-
Clean any spills immediately.
Spill and Waste Management
Spill Cleanup
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the full set of recommended PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the liquid.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[9]
-
Dispose of Waste: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[9]
Waste Disposal
As a perfluorinated compound, this compound waste should not be disposed of down the drain or in regular trash.[9]
-
Collect Waste: Collect all waste containing this compound (excess reagent, contaminated consumables, and spill cleanup materials) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Segregate Waste: Keep perfluorinated compound waste separate from other chemical waste streams.[9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the hazardous waste. Approved disposal methods for per- and polyfluoroalkyl substances (PFAS) include high-temperature incineration, secure landfilling, and deep-well injection for liquid waste.[10][11]
Visualizations
Caption: Workflow for handling this compound.
Caption: Logical steps for a spill response.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (3107-98-0) for sale [vulcanchem.com]
- 3. Cas 3107-98-0,this compound | lookchem [lookchem.com]
- 4. Dimethyl perfluorohexanedioate | C8H6F8O4 | CID 2737117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 3107-98-0 [smolecule.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. opentrons.com [opentrons.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mcfenvironmental.com [mcfenvironmental.com]
Application Notes and Protocols: Synthesis of Fluorinated Surfactants from Dimethyl Octafluoroadipate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various classes of fluorinated surfactants utilizing dimethyl octafluoroadipate as a key fluorinated building block. The unique properties of fluorinated surfactants, such as high surface activity and exceptional stability, make them valuable in numerous applications, including advanced drug delivery systems, specialty coatings, and microfluidics.
Introduction
This compound is a readily available fluorinated diester that serves as a versatile starting material for the synthesis of anionic, cationic, and non-ionic fluorinated surfactants. The presence of the perfluorinated carbon chain imparts unique hydrophobic and lipophobic characteristics to the resulting surfactant molecules, leading to superior performance in lowering surface tension and enhancing stability in various formulations. This document outlines synthetic strategies and detailed experimental procedures for laboratory-scale preparation of these valuable compounds.
Synthesis of a Fluorinated Anionic Surfactant
A plausible route to an anionic surfactant involves the hydrolysis of the methyl esters of this compound to the corresponding dicarboxylic acid, followed by reaction with a sulfonating agent to introduce the anionic head group. However, a more direct approach adapted from general sulfonation of esters is presented below.
Reaction Scheme:
Caption: Synthesis of a fluorinated anionic surfactant.
Experimental Protocol: Synthesis of a Fluorinated Dianionic Surfactant
Materials:
-
This compound
-
Sodium sulfite (Na₂SO₃)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium sulfite (2.2 equivalents).
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl to a pH of approximately 1-2.
-
The fluorinated dicarboxylic acid intermediate will precipitate. Filter the solid and wash with cold deionized water.
-
Dry the solid under vacuum.
-
To obtain the disodium salt, dissolve the dried acid in a minimal amount of deionized water and neutralize with a stoichiometric amount of sodium hydroxide solution.
-
Lyophilize the resulting solution to obtain the solid disodium salt of the fluorinated anionic surfactant.
Quantitative Data Summary:
| Parameter | Value |
| Molar Ratio (Ester:Sulfite) | 1 : 2.2 |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-85% |
Synthesis of a Fluorinated Cationic Gemini Surfactant
The synthesis of a fluorinated cationic gemini surfactant can be achieved through a two-step process: first, the amidation of this compound with a suitable diamine, followed by quaternization of the resulting diamide.
Reaction Scheme:
Caption: Synthesis of a fluorinated cationic gemini surfactant.
Experimental Protocol: Synthesis of a Fluorinated Diamide Di-Quaternary Ammonium Salt
Materials:
-
This compound
-
N,N-Dimethylethylenediamine
-
Methanol (anhydrous)
-
Methyl iodide
-
Diethyl ether
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
Procedure:
Step 1: Amidation
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Add N,N-dimethylethylenediamine (2.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator to yield the crude fluorinated diamide.
Step 2: Quaternization
-
Dissolve the crude fluorinated diamide from Step 1 in a minimal amount of anhydrous methanol.
-
Cool the solution in an ice bath.
-
Add methyl iodide (excess, ~4-5 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. A precipitate should form.
-
Collect the solid precipitate by filtration and wash thoroughly with cold diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the resulting white solid under vacuum to obtain the fluorinated cationic gemini surfactant.
Quantitative Data Summary:
| Parameter | Value |
| Molar Ratio (Ester:Diamine) | 1 : 2.2 |
| Amidation Reaction Time | 24-48 hours |
| Molar Ratio (Diamide:MeI) | 1 : 4-5 |
| Quaternization Reaction Time | 24 hours |
| Typical Overall Yield | 60-75% |
Synthesis of a Fluorinated Non-ionic Surfactant
A non-ionic fluorinated surfactant can be synthesized by the transesterification of this compound with a polyethylene glycol (PEG) derivative.
Reaction Scheme:
Caption: Synthesis of a fluorinated non-ionic surfactant.
Experimental Protocol: Synthesis of a PEGylated Fluorinated Surfactant
Materials:
-
This compound
-
Polyethylene glycol (PEG, average Mn = 400 g/mol )
-
p-Toluenesulfonic acid (p-TSA) or other suitable catalyst
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask with a magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1 equivalent), polyethylene glycol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Add toluene to the flask to facilitate the azeotropic removal of methanol.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and collect the methanol byproduct in the Dean-Stark trap.
-
Continue the reaction until no more methanol is collected, typically 8-16 hours.
-
Monitor the reaction progress by observing the amount of methanol collected and by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary, though for many applications the crude product may be sufficient.
Quantitative Data Summary:
| Parameter | Value |
| Molar Ratio (Ester:PEG) | 1 : 2.2 |
| Catalyst Loading (p-TSA) | 0.05 equivalents |
| Reaction Temperature | 110-120 °C |
| Reaction Time | 8-16 hours |
| Typical Yield | 80-90% |
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific applications and scales.
Application Notes and Protocols: Dimethyl Octafluoroadipate in Aerospace Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of Dimethyl Octafluoroadipate (DMOFA) in the synthesis of advanced fluorinated polymers for aerospace applications. The protocols herein offer detailed methodologies for the synthesis and characterization of these materials, highlighting their potential for use in demanding aerospace environments.
This compound is a key precursor for synthesizing fluorinated polyesters, which are valued in the aerospace industry for their exceptional thermal stability, chemical inertness, and low friction properties.[1][2][3] These characteristics make them suitable for a variety of applications, including high-performance coatings, seals, and lightweight composite materials.[4][5]
Material Properties
The properties of this compound and the resulting fluorinated polyester are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H6F8O4 |
| Molecular Weight | 318.12 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 120-123 °C |
| Density | 1.5 g/cm³ |
| Refractive Index | 1.3475 |
Table 2: Expected Performance Characteristics of DMOFA-Based Fluorinated Polyester for Aerospace Applications
| Property | Expected Performance | Rationale |
| Thermal Stability | High decomposition temperature | Strong carbon-fluorine bonds in the polymer backbone contribute to excellent thermal resistance, crucial for components exposed to high temperatures.[6] |
| Chemical Resistance | Excellent resistance to fuels, hydraulic fluids, and corrosive agents | The fluorinated nature of the polymer provides a barrier against chemical attack, essential for materials in contact with aggressive aerospace fluids.[2][6] |
| Surface Energy | Low | Results in hydrophobic and oleophobic surfaces, which can prevent ice buildup and repel oils and contaminants.[7] |
| Coefficient of Friction | Low | Provides self-lubricating properties, reducing wear and friction in moving parts.[3][4] |
| Mechanical Strength | High tensile strength and durability | Important for the structural integrity of components, ensuring longevity and reliability in demanding aerospace environments.[5] |
| Electrical Insulation | High dielectric strength | Suitable for insulating wires and electronic components, protecting against electrical discharge and ensuring signal integrity.[2][5] |
Experimental Protocols
Protocol 1: Synthesis of Fluorinated Polyester from this compound and Ethylene Glycol
This protocol describes the synthesis of a fluorinated polyester via polycondensation of this compound with ethylene glycol.[1]
Materials:
-
This compound (DMOFA)
-
Ethylene glycol
-
Nitrogen gas (high purity)
-
Anhydrous toluene
-
Methanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
-
Reactor Setup: Assemble a clean, dry three-necked flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet.
-
Charging Reactants: Charge the flask with equimolar amounts of this compound and ethylene glycol.
-
Inert Atmosphere: Purge the system with high-purity nitrogen for 15-20 minutes to remove air and moisture.
-
Polycondensation Reaction:
-
Heat the reaction mixture to 150-160 °C under a slow stream of nitrogen to initiate the transesterification reaction, allowing the methanol byproduct to distill off.
-
After the initial distillation of methanol ceases (approximately 2-3 hours), gradually increase the temperature to 180-200 °C while slowly applying a vacuum (down to <1 mmHg) over 1-2 hours.
-
Continue the reaction under high vacuum and at 200-220 °C for an additional 4-6 hours to drive the polymerization to completion by removing the ethylene glycol byproduct.
-
-
Polymer Isolation:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polymer can be dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and precipitated in a non-solvent like methanol to purify it.
-
Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Protocol 2: Characterization of DMOFA-Based Fluorinated Polyester
This protocol outlines key characterization techniques to evaluate the properties of the synthesized fluorinated polyester for its suitability in aerospace applications.
1. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Objective: To determine the thermal degradation temperature of the polymer.
-
Instrument: TGA instrument.
-
Procedure:
-
Place 5-10 mg of the polymer sample into a TGA crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.[8][9]
-
2. Chemical Resistance Testing (ASTM D543)
-
Objective: To evaluate the polymer's resistance to aerospace fluids.[10][11][12][13]
-
Materials: Polymer film samples, jet fuel (e.g., JP-8), hydraulic fluid (e.g., Skydrol), and deicing fluid.
-
Procedure:
-
Prepare thin films of the synthesized polymer.
-
Measure the initial weight and dimensions of the film samples.
-
Immerse the samples in separate containers of the test fluids at a specified temperature (e.g., 70 °C) for a set duration (e.g., 168 hours), as per ASTM D543 guidelines.
-
After immersion, remove the samples, clean them, and re-measure their weight and dimensions.
-
Visually inspect the samples for any changes in appearance, such as swelling, discoloration, or cracking.
-
Calculate the percentage change in weight and dimensions to quantify the chemical resistance.
-
3. Mechanical Properties Testing
-
Objective: To determine the tensile strength and elongation at break of the polymer.
-
Instrument: Universal Testing Machine (UTM).
-
Procedure:
-
Prepare dog-bone-shaped specimens of the polymer according to ASTM D638 standards.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.
-
Visualizations
Caption: Workflow for the synthesis of fluorinated polyester.
Caption: Relationship between DMOFA structure and polymer properties.
References
- 1. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Fluoropolymers in Aerospace Industry - Knowledge [chinafluoropolymer.com]
- 3. corrosionpedia.com [corrosionpedia.com]
- 4. plastechcoatings.com [plastechcoatings.com]
- 5. The Applications of Fluoropolymers for Aerospace Projects [fluoron.com]
- 6. The Benefits Of Fluoropolymers In Aerospace Engineering [fluoron.com]
- 7. Synthesis of fluorinated polyethylene of different topologies via insertion polymerization with semifluorinated acrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. epfl.ch [epfl.ch]
- 9. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 10. atslab.com [atslab.com]
- 11. coirubber.com [coirubber.com]
- 12. belge.com [belge.com]
- 13. infinitalab.com [infinitalab.com]
Application Notes and Protocols for Electrochemical Fluorination Synthesis of Dimethyl Octafluoroadipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrochemical fluorination (ECF) is a cornerstone of organofluorine chemistry, providing a direct method for the synthesis of fluorinated organic compounds. Among the various ECF techniques, the Simons process is a well-established industrial method for producing perfluorinated compounds.[1] This process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF).[2][3] The unique properties of fluorinated molecules, such as enhanced metabolic stability and altered physicochemical characteristics, make them highly valuable in pharmaceutical and agrochemical research.[4]
Dimethyl octafluoroadipate is a perfluorinated derivative of dimethyl adipate. The introduction of fluorine atoms in place of hydrogen atoms can significantly modify the compound's properties, making it a potentially valuable building block in drug discovery and materials science. This document provides detailed application notes and a generalized experimental protocol for the synthesis of this compound via electrochemical fluorination, primarily based on the principles of the Simons process and analogous reactions.
Data Presentation
| Substrate | Current Density (mA/cm²) | Charge Passed (F/mol) | Product | Yield (%) | Conversion Efficiency (%) | Ref |
| Dimethyl Glutarate | 10 | 4 | Monofluoro dimethyl glutarate | 35.2 | - | [5] |
| Dimethyl Glutarate | 15 | 4 | Monofluoro dimethyl glutarate | 43.2 | - | [5] |
| Dimethyl Glutarate | 20 | 4 | Monofluoro dimethyl glutarate | 28.7 | - | [5] |
| Dimethyl Glutarate | 15 | 2 | Monofluoro dimethyl glutarate | 32.8 | - | [5] |
| Dimethyl Glutarate | 15 | 6 | Monofluoro dimethyl glutarate | 71.5 | 95.2 | [5] |
| Dimethyl Glutarate | 15 | 8 | Monofluoro dimethyl glutarate | 65.4 | - | [5] |
Note: The data presented is for the synthesis of monofluoro dimethyl glutarate. The synthesis of perfluoro this compound will require significantly more charge to be passed and likely different operating conditions to achieve exhaustive fluorination.
Signaling Pathway/Logical Relationship
The following diagram illustrates the logical relationship in the electrochemical fluorination process, from starting materials to the final product.
Caption: Logical flow of the electrochemical fluorination process.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of this compound using the Simons electrochemical fluorination process.
Caption: General experimental workflow for this compound synthesis.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via electrochemical fluorination, based on the Simons process.
Materials and Equipment:
-
Electrochemical Cell: A Simons-type electrochemical fluorination cell made of a material resistant to anhydrous hydrogen fluoride (e.g., Monel, nickel, or steel). The cell should be equipped with a cooling jacket, a gas outlet for venting hydrogen, and ports for introducing reactants and monitoring temperature.
-
Electrodes: A nickel anode and a steel or nickel cathode. The electrode pack should be designed to allow for efficient circulation of the electrolyte.
-
Power Supply: A DC power supply capable of operating in galvanostatic (constant current) mode.
-
Anhydrous Hydrogen Fluoride (aHF): High-purity grade.
-
Dimethyl Adipate: High-purity grade.
-
Solvents and Reagents for Work-up: Dichloromethane (or other suitable organic solvent), saturated sodium bicarbonate solution, water, anhydrous magnesium sulfate.
-
Standard laboratory glassware for extraction and distillation.
-
Appropriate personal protective equipment (PPE) for handling anhydrous hydrogen fluoride.
Procedure:
-
Cell Assembly and Preparation:
-
Thoroughly clean and dry all components of the electrochemical cell.
-
Assemble the cell, ensuring all seals are secure to prevent leakage of aHF.
-
Install the nickel anode and cathode pack.
-
Connect the cell to the cooling system, power supply, and a gas scrubbing system for the vented hydrogen gas.
-
-
Charging the Cell:
-
Start the circulation of the coolant through the jacket of the cell to maintain a temperature of approximately 0-10 °C.
-
Carefully condense a known amount of anhydrous hydrogen fluoride into the cell.
-
Once the desired amount of aHF has been added, slowly add a known quantity of dimethyl adipate to the aHF with stirring to create the electrolyte solution. A typical concentration is 5-10 wt% of the organic substrate.
-
-
Electrolysis:
-
Begin the electrolysis by applying a constant current. A current density in the range of 10-25 mA/cm² of the anode surface area is a common starting point.
-
The cell voltage will typically be in the range of 5-6 V.[2]
-
Continuously monitor the cell temperature, voltage, and current throughout the electrolysis. Adjust the cooling as necessary to maintain the desired operating temperature.
-
Hydrogen gas will be evolved at the cathode and must be safely vented through a scrubbing system.
-
The electrolysis should be continued until the theoretical amount of charge required for the perfluorination of the substrate has been passed. This will be significantly more than the values presented in the table for monofluorination.
-
-
Product Isolation and Work-up:
-
Upon completion of the electrolysis, turn off the power supply.
-
Carefully remove the excess anhydrous hydrogen fluoride from the cell, typically by distillation or by purging with dry nitrogen gas.
-
The crude fluorinated product, which is often immiscible with aHF, can then be drained from the bottom of the cell.
-
Dissolve the crude product in a suitable organic solvent such as dichloromethane.
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution (to neutralize any residual HF) and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification and Characterization:
-
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Characterize the final product using standard analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F, ¹H, and ¹³C), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its identity and purity.
-
Safety Precautions:
-
Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations involving aHF must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, apron, and a full-face shield.
-
Hydrogen gas is flammable and can form explosive mixtures with air. The electrolysis setup must be designed to safely vent and handle the hydrogen gas produced.
-
Electrochemical reactions should be monitored carefully to prevent overheating and potential runaway reactions.
References
Application Notes and Protocols for Environmental Applications of Biodegradable Fluorinated Compounds Derived from Dimethyl Octafluoroadipate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential environmental applications of biodegradable fluorinated compounds synthesized from Dimethyl Octafluoroadipate. The information is intended to guide researchers in the development and evaluation of these novel compounds for environmental remediation and other sustainable technologies. While specific research on biodegradable derivatives of this compound is emerging, the following protocols and data presentation formats are based on established methodologies for similar fluorinated compounds and surfactants.
Introduction: The Promise of Biodegradable Fluorinated Compounds
Per- and polyfluoroalkyl substances (PFAS) are known for their exceptional chemical and thermal stability, which has led to their widespread use in various industrial and consumer products. However, this stability also results in their persistence in the environment, posing significant ecological and health risks. A promising strategy to mitigate these risks is the development of fluorinated compounds that retain their desirable performance characteristics but are susceptible to microbial degradation.
This compound, a perfluorinated diester, serves as a valuable building block for the synthesis of novel fluorinated compounds. By incorporating biodegradable linkages, such as ester bonds, into the molecular structure, it is possible to design fluorinated surfactants and polymers that can be broken down by microorganisms after their intended use. This approach opens the door to more sustainable applications of fluorinated materials in fields such as environmental remediation and specialty chemicals.
Application Notes: Potential Environmental Uses
Biodegradable fluorinated surfactants derived from this compound can be engineered to possess high surface activity, enabling their use in various environmental applications.
-
Enhanced Soil Remediation (Soil Washing): Conventional soil washing techniques for hydrophobic organic contaminants often employ surfactants to increase the solubility of pollutants. Biodegradable fluorinated surfactants could offer superior performance in mobilizing and removing contaminants, with the added benefit of degrading in the environment post-remediation, thus avoiding secondary contamination.
-
Sustainable Enhanced Oil Recovery (EOR): Fluorinated surfactants are effective in EOR processes due to their ability to reduce interfacial tension between oil and water. The use of biodegradable alternatives would minimize the long-term environmental impact of the chemicals injected into oil reservoirs.
-
Water Treatment: These compounds could be utilized in advanced water treatment processes, such as micellar-enhanced ultrafiltration, to remove organic pollutants from wastewater. Their biodegradability would simplify the treatment of the resulting sludge and concentrate.
Synthesis and Biodegradability Assessment
Hypothetical Synthesis of a Biodegradable Fluorinated Surfactant
The following is a generalized protocol for the synthesis of a cationic fluorinated surfactant from this compound. This protocol is illustrative and would require optimization for specific target molecules.
Objective: To synthesize a biodegradable cationic surfactant by reacting this compound with a functionalized amine.
Materials:
-
This compound (C₈H₆F₈O₄)
-
N,N-dimethylethanolamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Anhydrous methanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Activation of this compound: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene. Cool the solution to 0°C in an ice bath.
-
Add thionyl chloride dropwise to the solution. Allow the reaction to stir at room temperature for 2 hours, then heat to 50°C for 1 hour to ensure the formation of the acid chloride.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Esterification: Dissolve the resulting acid chloride in anhydrous toluene. In a separate flask, dissolve N,N-dimethylethanolamine in anhydrous toluene.
-
Add the N,N-dimethylethanolamine solution dropwise to the acid chloride solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired fluorinated ester.
Data Presentation: Synthesis of Biodegradable Fluorinated Surfactant
| Parameter | Value |
| Starting Material | This compound |
| Reagents | N,N-dimethylethanolamine, Thionyl chloride |
| Solvent | Anhydrous Toluene |
| Reaction Temperature | 0°C to 50°C |
| Reaction Time | 27 hours |
| Product Name | Hypothetical Cationic Fluorinated Surfactant |
| Yield (%) | [Record experimental value] |
| Appearance | [Record observation] |
| Characterization Data (NMR, IR, MS) | [Attach spectra or list key peaks] |
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of a biodegradable fluorinated surfactant.
Protocol for Assessing Ready Biodegradability (OECD 301F)
The Manometric Respirometry Test (OECD 301F) is a standard method to determine the ready biodegradability of chemical substances.
Objective: To evaluate the ultimate aerobic biodegradability of the synthesized fluorinated surfactant by measuring oxygen consumption.
Materials:
-
Synthesized fluorinated surfactant (test substance)
-
Activated sludge from a domestic wastewater treatment plant (inoculum)
-
Mineral medium (as specified in OECD 301)
-
Sodium benzoate (positive control)
-
Respirometer system (e.g., OxiTop®)
-
Incubator with temperature control (20 ± 1°C)
Procedure:
-
Preparation of Inoculum: Collect fresh activated sludge and wash it with mineral medium to remove residual organic matter.
-
Test Setup: Prepare test bottles containing:
-
Test substance (at a concentration to yield a theoretical oxygen demand (ThOD) of 50-100 mg/L)
-
Inoculum (at a concentration of 30 mg/L solids)
-
Mineral medium
-
-
Controls: Prepare blank controls (inoculum and mineral medium only) and positive controls (sodium benzoate, inoculum, and mineral medium).
-
Incubation: Seal the bottles with respirometric heads and incubate in the dark at 20 ± 1°C for 28 days.
-
Data Collection: The respirometer will continuously measure the pressure drop due to oxygen consumption. Record the oxygen uptake at regular intervals.
-
Calculation of Biodegradation: Calculate the percentage of biodegradation as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100
-
Validation: The test is valid if the positive control shows >60% biodegradation within 14 days, and the oxygen consumption in the blank is within the specified range.
Data Presentation: OECD 301F Biodegradability Test
| Test Substance | Concentration (mg/L) | ThOD (mg O₂/mg) | % Biodegradation (Day 7) | % Biodegradation (Day 14) | % Biodegradation (Day 28) | Meets 10-day window? |
| Fluorinated Surfactant | [Value] | [Value] | [Value] | [Value] | [Value] | [Yes/No] |
| Sodium Benzoate | [Value] | [Value] | [Value] | [Value] | [Value] | [Yes/No] |
Diagram: Biodegradability Assessment Workflow
Caption: Workflow for assessing ready biodegradability using OECD 301F.
Environmental Application Protocols
Protocol for Laboratory-Scale Soil Washing
Objective: To evaluate the effectiveness of the biodegradable fluorinated surfactant in removing a model hydrophobic contaminant from soil.
Materials:
-
Contaminated soil (spiked with a model contaminant like phenanthrene)
-
Biodegradable fluorinated surfactant solution (at various concentrations)
-
Deionized water
-
Shaker table
-
Centrifuge and centrifuge tubes
-
Gas chromatograph-mass spectrometer (GC-MS) for contaminant analysis
Procedure:
-
Soil Spiking: Artificially contaminate a known quantity of soil with a specific concentration of phenanthrene. Allow the soil to age for a defined period.
-
Washing Experiment:
-
Place a known mass of contaminated soil into centrifuge tubes.
-
Add the surfactant solution at different concentrations (e.g., 0.1%, 0.5%, 1.0% w/v). Include a control with deionized water only.
-
Agitate the tubes on a shaker table for a set time (e.g., 24 hours).
-
-
Separation: Centrifuge the tubes to separate the soil from the washing solution (eluate).
-
Analysis:
-
Extract the phenanthrene from both the washed soil and the eluate using an appropriate solvent.
-
Analyze the extracts using GC-MS to determine the concentration of the contaminant.
-
-
Calculation of Removal Efficiency: Removal Efficiency (%) = [(Initial contaminant conc. - Final contaminant conc. in soil) / Initial contaminant conc.] * 100
Data Presentation: Soil Washing Efficiency
| Surfactant Concentration (%) | Initial Contaminant Conc. (mg/kg) | Final Contaminant Conc. in Soil (mg/kg) | Contaminant Conc. in Eluate (mg/L) | Removal Efficiency (%) |
| 0 (Control) | [Value] | [Value] | [Value] | [Value] |
| 0.1 | [Value] | [Value] | [Value] | [Value] |
| 0.5 | [Value] | [Value] | [Value] | [Value] |
| 1.0 | [Value] | [Value] | [Value] | [Value] |
Diagram: Soil Washing Experimental Workflow
Caption: Workflow for a laboratory-scale soil washing experiment.
Hypothetical Biodegradation Pathway
While the specific enzymatic pathways for the degradation of this compound derivatives are not yet elucidated, a plausible initial step would be the hydrolysis of the ester bonds by microbial esterases. This would break down the surfactant molecule into smaller, more water-soluble fragments that can be further metabolized. The perfluorinated carbon chain is expected to be more resistant to degradation.
Diagram: Hypothetical Biodegradation Pathway
Caption: A plausible biodegradation pathway for a fluorinated ester surfactant.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl Octafluoroadipate
Welcome to the Technical Support Center for the synthesis of Dimethyl Octafluoroadipate (DMOFA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this important fluorinated building block.
Troubleshooting Guide
Low yields and unexpected side products can be common challenges in the synthesis of highly fluorinated organic compounds. This guide provides a structured approach to identifying and resolving common issues in this compound synthesis.
Problem 1: Low or No Product Yield
A low or negligible yield of DMOFA is one of the most frequent issues. The underlying cause can often be traced back to reactant quality, reaction conditions, or the setup itself.
| Potential Cause | Recommended Action |
| Incomplete Fluorination | - Verify Fluorine Gas Flow Rate: Ensure a consistent and appropriate flow of fluorine gas, diluted with an inert gas like nitrogen, is maintained throughout the reaction. A common starting point is a 20% fluorine in nitrogen mixture. - Reaction Time: Perfluorination can be slow. Consider extending the reaction time. Monitor the reaction progress using techniques like GC-MS or ¹⁹F NMR if possible. - Initiation: In some direct fluorination reactions, a radical initiator may be necessary. The addition of a small amount of a UV initiator or a compound like benzene can sometimes help initiate the reaction. |
| Degradation of Starting Material or Product | - Reaction Temperature: Direct fluorination is highly exothermic. Maintain a low reaction temperature (typically between -78°C to 0°C) to prevent C-C bond cleavage and other degradation pathways. - Purity of Starting Materials: Impurities in the starting dimethyl adipate or the solvent can lead to unwanted side reactions. Ensure all materials are of high purity and solvents are anhydrous. |
| Moisture Contamination | - Anhydrous Conditions: Water can react with fluorinating agents and intermediates. Ensure all glassware is oven-dried and the reaction is performed under an inert, dry atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of Impurities and Side Products
The formation of impurities can complicate purification and reduce the overall yield of the desired product.
| Potential Cause | Recommended Action |
| Partially Fluorinated Intermediates | - Incomplete Reaction: As with low yield, this is often due to insufficient reaction time or inadequate mixing. Ensure vigorous stirring to maximize contact between the substrate and the fluorinating agent. |
| C-C Bond Cleavage Products | - Excessive Reaction Temperature: Carefully control the reaction temperature to prevent fragmentation of the carbon backbone. |
| Solvent-Related Impurities | - Inert Solvent: The choice of solvent is critical. Perfluorinated solvents or highly inert organic solvents are recommended. Ensure the solvent does not react with fluorine gas under the reaction conditions. |
Problem 3: Difficulties in Product Purification
Isolating pure DMOFA from the reaction mixture can be challenging due to the physical properties of fluorinated compounds.
| Potential Cause | Recommended Action |
| Similar Boiling Points of Product and Impurities | - Fractional Distillation: Use a fractional distillation setup with a high-efficiency column to separate compounds with close boiling points. Vacuum distillation is often necessary for high-boiling fluorinated esters. |
| Azeotrope Formation | - Alternative Purification Methods: If distillation is ineffective, consider other purification techniques such as column chromatography using fluorinated stationary phases or preparative gas chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthetic routes to this compound include:
-
Direct Fluorination: This involves the reaction of dimethyl adipate with elemental fluorine, typically diluted with an inert gas. This method can be effective but requires specialized equipment and careful control of reaction conditions to avoid degradation.
-
Electrochemical Fluorination (Simons Process): This method uses an electric current to generate fluorine species in situ from hydrogen fluoride. It can be a safer alternative to using elemental fluorine directly.
-
From Perfluoroadipoyl Fluoride: Perfluoroadipoyl fluoride can be esterified with methanol to yield DMOFA. The acid fluoride itself is often prepared through fluorination of adipic acid or its derivatives.
Q2: What is a realistic expected yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the chosen synthetic method and the optimization of reaction parameters. For direct fluorination of similar partially fluorinated esters, yields of over 90% have been reported under optimized conditions.[1] However, for the direct fluorination of a non-fluorinated precursor like dimethyl adipate, initial yields may be lower and require significant process development to improve.
Q3: What are the key safety precautions when working with elemental fluorine?
A3: Elemental fluorine is an extremely reactive and toxic gas. All work with fluorine must be conducted in a specialized, well-ventilated fume hood with appropriate safety equipment. Key precautions include:
-
Material Compatibility: Use materials of construction that are resistant to fluorine, such as nickel, Monel, or passivated stainless steel.
-
Leak Detection: A reliable leak detection system is essential.
-
Personal Protective Equipment (PPE): This includes a full-face shield, heavy-duty gloves, and a lab coat. A self-contained breathing apparatus (SCBA) should be readily available in case of emergencies.
-
Emergency Preparedness: Have a clear plan for handling leaks and exposures, including access to appropriate medical treatment.
Q4: How can I monitor the progress of the fluorination reaction?
A4: Monitoring the reaction can be challenging due to the reactive nature of the components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Taking aliquots (after carefully quenching any reactive species) and analyzing them by GC-MS can help identify the starting material, product, and any intermediates or by-products.
-
¹⁹F NMR Spectroscopy: If available, ¹⁹F NMR is a powerful tool for tracking the formation of fluorinated compounds and identifying different fluorine environments.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Fluorination (Representative Method)
This protocol is a representative procedure based on the "PERFECT" (PERFluorination of an Esterified Compound then Thermal elimination) method, adapted for the synthesis of DMOFA.[1][2]
Materials:
-
Dimethyl adipate
-
Fluorine gas (20% in Nitrogen)
-
Anhydrous perfluorodecalin (solvent)
-
Sodium fluoride (for quenching)
-
Anhydrous sodium sulfate
-
Dichloromethane
Equipment:
-
Fluorination reactor (e.g., a jacketed glass vessel made of Pyrex or a metal reactor made of nickel or Monel) equipped with a gas inlet, outlet, thermometer, and a mechanical stirrer.
-
Low-temperature cooling bath (e.g., cryostat).
-
Gas flow controllers for fluorine and nitrogen.
-
Scrubber system for unreacted fluorine (e.g., containing alumina or soda lime).
-
Standard laboratory glassware for workup and distillation.
Procedure:
-
Reaction Setup: Assemble the fluorination reactor and ensure all parts are scrupulously clean and dry. The system should be purged with dry nitrogen gas.
-
Charging the Reactor: In the reactor, dissolve dimethyl adipate (1 equivalent) in anhydrous perfluorodecalin. Cool the solution to -78°C using the cooling bath.
-
Fluorination: Begin stirring the solution and introduce the 20% fluorine in nitrogen gas mixture at a controlled rate. The reaction is highly exothermic; carefully monitor the temperature and adjust the gas flow rate to maintain it at -78°C.
-
Reaction Monitoring: The reaction progress can be monitored by periodically taking small aliquots, quenching them with a suspension of sodium fluoride in an inert solvent, and analyzing by GC-MS.
-
Reaction Completion: Continue the fluorine addition until the starting material is consumed. This may take several hours.
-
Quenching: Once the reaction is complete, stop the fluorine flow and purge the reactor with nitrogen to remove any residual fluorine. Slowly add a suspension of sodium fluoride in perfluorodecalin to quench any reactive species.
-
Workup: Allow the reactor to warm to room temperature. Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
| Parameter | Value |
| Starting Material | Dimethyl Adipate |
| Fluorinating Agent | 20% F₂ in N₂ |
| Solvent | Perfluorodecalin |
| Reaction Temperature | -78 °C |
| Theoretical Yield | Varies based on scale |
| Expected Purity (after purification) | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in DMOFA synthesis.
References
Technical Support Center: Dimethyl Octafluoroadipate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl Octafluoroadipate (DMOA). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the identification and mitigation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
Based on the reactivity of this compound and analogous ester reactions, the most common byproducts arise from hydrolysis, incomplete reaction, and thermal decomposition. These include:
-
Octafluoroadipic acid: The full hydrolysis product of DMOA.
-
Monomethyl octafluoroadipate: The partial hydrolysis or incomplete esterification product.
-
Methanol: A byproduct of hydrolysis.[1]
-
Oligomers and cyclic compounds: Can form during polymerization reactions.
-
Byproducts from starting material impurities: Commercial DMOA may contain residual starting materials or byproducts from its synthesis, such as shorter-chain diesters (e.g., dimethyl succinate, dimethyl glutarate).
Troubleshooting Guides
Issue 1: Unexpected Peaks in Analytical Data (GC-MS, NMR)
Symptoms:
-
Appearance of unknown peaks in your Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram.
-
Unidentified signals in your 1H or 19F Nuclear Magnetic Resonance (NMR) spectrum.
Possible Cause 1: Hydrolysis of this compound
Root Cause: this compound is susceptible to hydrolysis under acidic or basic conditions, and even with trace amounts of water at elevated temperatures. This can lead to the formation of monomethyl octafluoroadipate and octafluoroadipic acid.[1]
Troubleshooting Steps:
-
Moisture Control: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: Avoid acidic or basic conditions unless required by the reaction protocol. If necessary, use a non-nucleophilic buffer to maintain a neutral pH.
-
Reaction Temperature: If possible, run the reaction at a lower temperature to minimize thermally-induced hydrolysis.
Identification of Hydrolysis Byproducts:
| Byproduct | Analytical Signature |
| Octafluoroadipic acid | In 1H NMR, the disappearance of the methoxy signal (-OCH3) and the appearance of a broad carboxylic acid proton signal. In GC-MS, derivatization (e.g., silylation) may be necessary for detection. The mass spectrum will show a molecular ion corresponding to the derivatized acid. |
| Monomethyl octafluoroadipate | In 1H NMR, a new methoxy signal will appear, typically at a slightly different chemical shift than DMOA, along with a carboxylic acid proton signal. The integration of the methoxy signal will be half that of the corresponding protons on the fluorinated backbone. In GC-MS, a peak with a molecular ion corresponding to the monoester will be observed. |
Possible Cause 2: Thermal Decomposition
Root Cause: At elevated temperatures, particularly above 150°C, this compound and the resulting polyesters can undergo thermal decomposition.[2] The exact decomposition products can be complex and varied.
Troubleshooting Steps:
-
Temperature Optimization: Determine the minimum temperature required for your reaction to proceed at a reasonable rate. Use of a catalyst may allow for lower reaction temperatures.
-
Reaction Time: Minimize the reaction time at high temperatures to reduce the extent of decomposition.
-
Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere to prevent oxidative degradation, which can be initiated at lower temperatures than thermal decomposition alone.
Identification of Thermal Decomposition Byproducts:
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for identifying the thermal decomposition products of polymers and other organic molecules.[3][4][5]
-
Thermogravimetric Analysis (TGA): Can be used to determine the decomposition temperature of your starting materials and products.[2]
Logical Flow for Troubleshooting Unexpected Peaks:
References
- 1. Buy this compound | 3107-98-0 [smolecule.com]
- 2. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
Purification techniques for Dimethyl Octafluoroadipate post-synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Dimethyl Octafluoroadipate (DOF) following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: The synthesis of this compound, typically involving the esterification of octafluoroadipic acid with methanol, can result in several impurities.[1][2] These can include:
-
Unreacted Starting Materials: Residual octafluoroadipic acid and excess methanol.
-
Partially Esterified Byproducts: Monomethyl octafluoroadipate is a common byproduct where only one of the carboxylic acid groups has been esterified.
-
Solvent Residues: Solvents used during the synthesis or workup procedures.
-
Byproducts from Fluorination: If the synthesis involves the direct fluorination of adipic acid, incompletely fluorinated adipic acid esters may be present.[3]
-
Water: Moisture introduced during the workup can lead to the hydrolysis of the ester.[4][5]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the purity of this compound and identifying volatile impurities.[6][7][8] For non-volatile impurities or for high-resolution separation, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) is recommended.[9][10]
Q3: What are the primary purification techniques for this compound?
A3: The most common and effective purification techniques for this compound are:
-
Fractional Distillation: Ideal for separating DOF from impurities with different boiling points.[11][12]
-
Flash Column Chromatography: Effective for removing impurities with different polarities.[13][14]
-
Recrystallization: Can be employed if the crude product is a solid or can be induced to crystallize, offering high purity.[15][16]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor Separation of Fractions | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.[11]- Unstable heat source. | - Use a longer or more efficient fractionating column (e.g., Vigreux, packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.[17]- Ensure a stable and consistent heat source (e.g., heating mantle with a controller). |
| Bumping or Unstable Boiling | - Lack of boiling chips or stir bar.- Superheating of the liquid. | - Add fresh boiling chips or a magnetic stir bar before heating.- Ensure even heating of the distillation flask. |
| Product Decomposition | - Overheating the distillation pot. | - Perform the distillation under reduced pressure to lower the boiling point of the product.[11]- Ensure the heating mantle temperature is not excessively high. |
| Flooding of the Column | - Excessive boil-up rate.[17]- Column packing is too dense. | - Reduce the heating rate to decrease the vapor velocity.- If using a packed column, ensure the packing material is not too dense to allow for proper liquid and vapor flow. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase by testing different solvent ratios with Thin Layer Chromatography (TLC) first. A good starting point for fluorinated esters is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[13]- Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent in the mobile phase. |
| Product Does Not Elute (Low Rf) | - Mobile phase is not polar enough. | - Gradually increase the proportion of the polar solvent in the mobile phase. |
| Streaking or Tailing of Spots on TLC/Column | - Compound is interacting strongly with the stationary phase.- Sample is not dissolving well in the mobile phase. | - Add a small amount of a polar modifier (e.g., a few drops of methanol) to the mobile phase.- Consider using a different stationary phase, such as alumina or a fluorinated silica gel.[18]- Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase before loading. For poorly soluble samples, consider dry loading.[18] |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Oiling Out Instead of Crystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Use a lower-boiling point solvent.- Add a small amount of a co-solvent in which the compound is more soluble to reduce the saturation level, then cool slowly. |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and then cool again.- If the compound is highly soluble, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[19] |
| Low Recovery of Purified Product | - Too much solvent was used.- The crystals were washed with a solvent that was not cold. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[15] |
| Colored Impurities Remain in Crystals | - Impurities co-crystallized with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: This is not always effective for all types of impurities. |
Experimental Protocols
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify volatile impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude or purified this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Instrumentation:
-
GC Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is generally suitable.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Calculate the relative purity by peak area percentage. Identify impurities by comparing their mass spectra to a library database.
Purification by Fractional Vacuum Distillation
Objective: To purify liquid this compound from impurities with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed fractionating column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
-
Procedure:
-
Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap.
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect and discard the initial low-boiling fraction.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure (e.g., 123°C at 50 mmHg).
-
Stop the distillation before all the material has evaporated to avoid concentrating high-boiling impurities in the final product.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Purification by Flash Column Chromatography
Objective: To purify this compound from impurities with different polarities.
Methodology:
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.3.
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Pack the column with silica gel as a slurry in the chosen mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying gentle pressure with air or nitrogen.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. rsc.org [rsc.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. US4663477A - Process for the hydrolysis of dialkyl carbonates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. wwz.cedre.fr [wwz.cedre.fr]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. apps.thermoscientific.com [apps.thermoscientific.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. biotage.com [biotage.com]
- 14. hou.usra.edu [hou.usra.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
Optimizing Polymerization of Dimethyl Octafluoroadipate: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the polymerization of Dimethyl Octafluoroadipate (DMOFA). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful polymer synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of DMOFA, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the molecular weight of my fluorinated polyester lower than expected?
A1: Low molecular weight in polycondensation reactions is a frequent challenge that can stem from several factors, particularly when working with fluorinated monomers.
-
Inefficient Removal of Byproducts: The polycondensation of DMOFA with a diol produces methanol as a byproduct. This is an equilibrium reaction, and the presence of methanol will hinder the formation of high molecular weight polymer chains.
-
Solution: Employ a high vacuum (typically below 1 mbar) during the later stages of the polymerization to effectively remove methanol and drive the reaction toward the formation of longer polymer chains. A gradual increase in temperature in conjunction with the application of a vacuum is often most effective.
-
-
Non-Stoichiometric Monomer Ratio: An exact 1:1 molar ratio of the functional groups (ester and hydroxyl) is crucial for achieving a high degree of polymerization in linear step-growth polymerization.
-
Solution: Ensure precise measurement of both DMOFA and the diol. Any deviation from the 1:1 ratio will result in a lower degree of polymerization. It is also critical to use anhydrous diols, as water can hydrolyze the ester linkages.
-
-
Presence of Monofunctional Impurities: Impurities with a single reactive group in either the DMOFA or the diol will act as chain terminators, preventing the growth of long polymer chains.
-
Solution: Use high-purity monomers. If necessary, purify the monomers before use through techniques such as distillation or recrystallization.
-
-
Suboptimal Reaction Temperature: The reaction temperature needs to be high enough to keep the monomers and the resulting polymer in a molten state and to facilitate the reaction, but not so high as to cause thermal degradation.
-
Solution: Optimize the reaction temperature. For many polyesterifications, a staged temperature profile is effective, starting at a lower temperature and gradually increasing it as the reaction progresses.
-
Q2: The final fluorinated polyester is discolored (yellow or brown). What is the cause and how can I prevent it?
A2: Discoloration in polyesters is typically a result of thermal degradation or oxidative side reactions that occur at the high temperatures required for polymerization. The presence of fluorine can sometimes influence the thermal stability of the polymer.
-
Prevention Strategies:
-
Optimize Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times.
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Catalyst Selection: Some catalysts can contribute to discoloration. Research and select a catalyst that is known to produce colorless polyesters. Titanium-based catalysts are often a good choice.
-
Q3: The polymerization reaction is very slow or seems to have stalled. What are the possible reasons?
A3: A sluggish or stalled reaction can be due to several factors that affect the reaction kinetics.
-
Catalyst Deactivation: Impurities in the reaction mixture can poison the catalyst.
-
Solution: Ensure all glassware is scrupulously clean and dry, and that the monomers are of high purity.
-
-
Low Reaction Temperature: The temperature may not be sufficient for the catalyst to be effective or for the reaction to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, while monitoring for any signs of degradation.
-
-
Poor Mixing: In a melt polymerization, efficient stirring is necessary to ensure good mass transfer and to facilitate the removal of byproducts.
-
Solution: Use a mechanical stirrer to ensure the reaction mixture is homogenous.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting monomers for the synthesis of fluorinated polyesters using DMOFA?
A1: The most common co-monomer for DMOFA is a diol. Ethylene glycol is a frequently used diol for synthesizing poly(ethylene octafluoroadipate). Other diols can also be used to tailor the properties of the resulting polyester.
Q2: What type of catalyst is recommended for the polymerization of DMOFA?
A2: Titanium-based catalysts, such as titanium(IV) butoxide (Ti(OBu)₄), are commonly used and have been shown to be effective for the polycondensation of DMOFA. Antimony compounds have also been traditionally used in polyester synthesis. For enzymatic catalysis under milder conditions, Candida antarctica lipase B (CALB) has been shown to be effective.
Q3: What is the effect of ultrasound on the polymerization of DMOFA?
A3: The application of ultrasound can be beneficial, as it can increase mass transfer and potentially lead to higher conversion rates, especially in the initial stages of the reaction. One study showed that an hour of ultrasound treatment followed by vacuum resulted in a significant increase in conversion.[1]
Q4: What are the expected thermal properties of polyesters derived from DMOFA?
A4: Fluorinated polyesters generally exhibit different thermal properties compared to their non-fluorinated analogs. Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature. For example, poly(ethylene octafluoroadipate) has been shown to have a multi-step decomposition profile.
Q5: How can I purify the synthesized fluorinated polyester?
A5: A common method for purifying polyesters is to dissolve the crude polymer in a suitable solvent (e.g., a chlorinated solvent like chloroform) and then precipitate it in a non-solvent (e.g., cold methanol). This process helps to remove unreacted monomers and low molecular weight oligomers.
Data Presentation
The following tables summarize key quantitative data for the polymerization of this compound (DMOFA) with ethylene glycol.
Table 1: Reaction Conditions for the Synthesis of Poly(ethylene octafluoroadipate)
| Parameter | Value | Reference |
| Monomer Ratio (DMOFA:Ethylene Glycol) | 1:1 (molar) | [1] |
| Catalyst | Candida antarctica Lipase B (CALB) | [1] |
| Catalyst Loading | 1% (w/v) | [1] |
| Temperature | 40 °C or 70 °C | [1] |
| Pre-treatment | Ultrasound for 1 hour | [1] |
| Reaction Environment | Vacuum (2 mbar) for 6 hours | [1] |
Table 2: Thermal Properties of Poly(ethylene octafluoroadipate)
| Property | Value | Method | Reference |
| Decomposition Profile | Multi-step decomposition | TGA | [1] |
| Initial Decomposition | Around 150 °C (for starting materials) | TGA | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of poly(ethylene octafluoroadipate) via enzymatic catalysis.
Enzymatic Synthesis of Poly(ethylene octafluoroadipate)
Materials:
-
This compound (DMOFA)
-
Ethylene glycol (EG)
-
Immobilized Candida antarctica Lipase B (CALB)
-
Anhydrous solvent (if applicable)
Procedure:
-
Monomer Preparation: Ensure both DMOFA and ethylene glycol are of high purity and anhydrous.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a connection to a vacuum line, combine equimolar amounts of DMOFA and ethylene glycol.
-
Catalyst Addition: Add the immobilized CALB to the monomer mixture (e.g., 1% w/v).
-
Optional Ultrasound Pre-treatment: Subject the reaction mixture to ultrasound for 1 hour at 40 °C to enhance mixing and initial conversion.
-
Polycondensation under Vacuum: Heat the reaction mixture to the desired temperature (e.g., 40 °C or 70 °C) and apply a vacuum (e.g., 2 mbar).
-
Reaction Monitoring: Continue the reaction under vacuum with stirring for a set period (e.g., 6 hours). The progress of the reaction can be monitored by techniques such as ¹H NMR to assess the conversion rate.
-
Polymer Isolation: After the reaction is complete, dissolve the crude polymer in a suitable solvent.
-
Purification: Precipitate the polymer by adding the solution to a non-solvent. Filter and wash the precipitated polymer.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the polymerization of this compound.
Caption: Experimental workflow for polyester synthesis from DMOFA.
References
How to avoid impurities in Dimethyl Octafluoroadipate production
Welcome to the technical support center for the synthesis of Dimethyl Octafluoroadipate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding impurities during its production. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer esterification of octafluoroadipic acid with methanol using a strong acid catalyst, such as concentrated sulfuric acid. This is an equilibrium reaction where water is a byproduct. To achieve a high yield of the desired ester, the equilibrium needs to be shifted towards the product side.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual octafluoroadipic acid and methanol.
-
Monoester: Monomethyl octafluoroadipate, resulting from incomplete esterification.
-
Byproducts from Side Reactions: Ether formation (dimethyl ether) from the dehydration of methanol, though this is less common under typical esterification conditions.
-
Degradation Products: If excessive heat is applied, decarboxylation of the fluorinated diacid could potentially occur, though this is generally not a major concern under controlled conditions.
-
Residual Catalyst and Solvents: Traces of the acid catalyst and any solvents used during the workup and purification steps.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (octafluoroadipic acid) and the appearance of the product (this compound).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Loss of product during workup. | 1. Use a large excess of methanol to shift the equilibrium. Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent. 2. Ensure the appropriate catalytic amount of a strong acid like H₂SO₄ is used. 3. Be careful during the aqueous workup; multiple extractions with a suitable organic solvent will help maximize product recovery. |
| Presence of Unreacted Octafluoroadipic Acid in the Final Product | 1. Insufficient reaction time. 2. Inadequate mixing. 3. Catalyst deactivation. | 1. Increase the reaction time and monitor the reaction progress until the starting material is consumed. 2. Ensure efficient stirring of the reaction mixture. 3. Ensure the catalyst is active and has not been neutralized. |
| Significant Amount of Monomethyl Octafluoroadipate Impurity | Incomplete esterification of the second carboxylic acid group. | 1. Increase the reaction temperature (within the stability limits of the reactants and products). 2. Increase the concentration of the acid catalyst. 3. Prolong the reaction time. |
| Product is Discolored (Yellow or Brown) | 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in the starting materials. | 1. Maintain the recommended reaction temperature and avoid overheating. 2. Use high-purity starting materials. Purification of the final product by distillation can remove colored impurities. |
| Difficulty in Removing the Acid Catalyst | Incomplete neutralization during workup. | Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until the effervescence ceases. Follow with a water wash to remove any remaining salts. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
Octafluoroadipic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add octafluoroadipic acid and a significant excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored periodically (e.g., by TLC or GC).
-
Workup:
-
After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like dichloromethane.
-
Transfer the solution to a separatory funnel and wash it sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ evolution will cause pressure buildup.
-
Wash the organic layer again with water and then with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to obtain pure this compound.
Impurity Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation and Conditions (Example):
| Parameter | Condition |
| GC Column | Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-500 m/z |
Sample Preparation:
Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection into the GC-MS system.
Visualizations
Caption: Fischer esterification of Octafluoroadipic Acid.
Caption: Troubleshooting workflow for impurity identification.
Troubleshooting guide for Dimethyl Octafluoroadipate synthesis protocols
Welcome to the technical support center for the synthesis of Dimethyl Octafluoroadipate. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this fluorinated diester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and laboratory-accessible method for synthesizing this compound is the Fischer esterification of octafluoroadipic acid with methanol, using a strong acid catalyst such as concentrated sulfuric acid.[1][2] This method is favored for its relative simplicity and the availability of starting materials. Other reported methods include the direct fluorination of adipic acid followed by esterification, refluxing adipic acid derivatives with perfluorinated reagents, and electrochemical fluorination.[3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the Fischer esterification of octafluoroadipic acid are a common issue and can be attributed to several factors. The primary reason is the reversible nature of the esterification reaction.[1][2]
Troubleshooting Steps for Low Yield:
-
Excess Methanol: A straightforward approach to shift the equilibrium towards the product is to use a large excess of methanol, which can also serve as the reaction solvent.[1] Using a 10-fold or even 100-fold excess of the alcohol can significantly increase the yield of the ester.[1]
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the reactants.[1] Employing a Dean-Stark apparatus to azeotropically remove water with a suitable solvent (e.g., toluene) can dramatically improve the yield. Alternatively, adding a dehydrating agent to the reaction mixture can also be effective.
-
Incomplete Reaction: Ensure the reaction is running for a sufficient amount of time. Perfluorinated dicarboxylic acids can be less reactive than their non-fluorinated counterparts. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Catalyst Concentration: The amount of acid catalyst is crucial. Too little catalyst will result in a slow reaction, while too much can lead to side reactions. A typical catalytic amount is a few drops of concentrated sulfuric acid for a laboratory-scale reaction.
Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
Side reactions can compete with the desired esterification, leading to a complex product mixture and reduced yield.
Common Side Reactions and Solutions:
-
Decarboxylation: Perfluorinated carboxylic acids can undergo decarboxylation at elevated temperatures, leading to the formation of hydroperfluoroalkanes.[4] To mitigate this, it is crucial to maintain a controlled reaction temperature and avoid excessive heating.
-
Hydrolysis: Perfluorinated esters are more susceptible to hydrolysis than their non-fluorinated analogs due to the electron-withdrawing nature of the perfluoroalkyl chain.[5][6] This can occur during the reaction if water is not effectively removed or during the work-up procedure. Ensure anhydrous conditions during the reaction and minimize contact with water during product isolation.
-
Formation of Monoester: Incomplete esterification will result in the presence of the monomethyl ester of octafluoroadipic acid. To drive the reaction to completion and favor the formation of the diester, use a significant excess of methanol and a longer reaction time.
Q4: What are the best practices for purifying this compound?
The purification of fluorinated compounds can be challenging due to their unique physical properties, such as high density and immiscibility with both aqueous and many organic solvents.
Purification Strategies:
-
Extraction: After neutralizing the acid catalyst with a mild base like sodium bicarbonate solution, the product can be extracted with a suitable organic solvent. Due to the fluorinated chain, traditional solvents might not be optimal. Consider solvents like ethyl acetate or dichloromethane.
-
Column Chromatography: Flash column chromatography using silica gel is a common method for purifying organic compounds. A solvent system of ethyl acetate and petroleum ether can be effective for separating this compound from less polar impurities.
-
Distillation: Given that this compound is a liquid at room temperature with a boiling point of 123 °C at 50 mmHg, vacuum distillation can be an effective purification method, especially for larger scale preparations.[7][8]
-
Solid-Phase Extraction (SPE): For analytical purposes or small-scale purification, SPE cartridges, such as those with hydrophilic-lipophilic balanced (HLB) or weak anion exchange (WAX) sorbents, can be employed to separate perfluorinated compounds from various matrices.[9]
Experimental Protocols
Detailed Methodology for Fischer Esterification of Octafluoroadipic Acid
This protocol provides a general procedure for the synthesis of this compound. Optimization of reaction time and temperature may be necessary.
Materials:
-
Octafluoroadipic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Petroleum ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve octafluoroadipic acid in a large excess of anhydrous methanol (e.g., 20-50 molar equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious of potential gas evolution.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether.
-
Alternatively, for larger quantities, purify by vacuum distillation.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₈H₆F₈O₄ | [7][10] |
| Molecular Weight | 318.12 g/mol | [7] |
| Boiling Point | 123 °C at 50 mmHg | [7][8] |
| Density | ~1.5 g/cm³ | [7] |
| Refractive Index | ~1.3475 | [7] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Experimental Workflow for Synthesis and Purification
Caption: A step-by-step workflow for the synthesis and purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Buy this compound | 3107-98-0 [smolecule.com]
- 4. Volume # 5(36), September - October 2004 — "Perfluorinated carboxylic acids. Synthesis and application. " [notes.fluorine1.ru]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (3107-98-0) for sale [vulcanchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. Dimethyl perfluorohexanedioate | C8H6F8O4 | CID 2737117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Dimethyl Octafluoroadipate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl Octafluoroadipate, particularly when scaling up for pilot studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using techniques like GC-MS to ensure it has gone to completion. Gradually increase the reaction temperature and time, but be cautious of potential side reactions at higher temperatures.[1] |
| Poor quality or insufficient amount of reagents. | Ensure the purity of starting materials, such as octafluoroadipic acid and methanol. Use of anhydrous reagents is critical as water can inhibit the reaction.[1] An excess of methanol can be used to shift the equilibrium towards the product side in Fischer esterification. | |
| Catalyst deactivation or insufficient catalyst loading. | For catalyzed reactions, ensure the catalyst is active and used in the appropriate amount. The choice of catalyst can significantly impact the reaction rate and yield. | |
| Product Contamination/Side Product Formation | Incomplete conversion of starting materials. | Optimize reaction conditions (time, temperature, catalyst) to drive the reaction to completion. |
| Presence of mono-ester intermediate (Monomethyl Octafluoroadipate). | Increase the molar ratio of methanol to octafluoroadipic acid. Employ a continuous process with removal of water to favor the formation of the diester. | |
| Degradation of the product or starting materials at high temperatures. | Perform the reaction at the lowest effective temperature. Consider using a milder catalyst if applicable. | |
| Hydrolysis of the ester product. | Ensure anhydrous conditions throughout the reaction and work-up to prevent the hydrolysis of this compound back to octafluoroadipic acid and methanol.[2] | |
| Difficulties in Product Purification | Co-elution of product with impurities during chromatography. | Optimize the chromatographic conditions. For fluorinated compounds, specialized columns (e.g., fluorous-phase) or techniques like Hydrophilic Interaction Chromatography (HILIC) may be necessary for effective separation.[2] |
| Product volatility leading to loss during solvent removal. | Use a high-performance condenser and a cold trap during solvent evaporation.[3] For highly volatile compounds, consider distillation at atmospheric pressure or using a Kugelrohr apparatus.[3] | |
| Formation of azeotropes with solvents. | If an azeotrope is formed, consider using a different solvent for extraction and purification. Pervaporation-assisted distillation can be an effective technique for breaking azeotropes at a larger scale. | |
| Scaling-Up Challenges | Poor heat transfer in larger reactors leading to localized overheating or cooling. | Ensure efficient stirring and use a reactor with a suitable surface area-to-volume ratio. Monitor the internal temperature at multiple points if possible. |
| Inefficient mixing affecting reaction kinetics. | The type of stirrer and mixing speed may need to be adjusted for larger volumes to ensure homogeneous reaction conditions. | |
| Difficulty in maintaining anhydrous conditions at a larger scale. | Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Common methods for synthesizing this compound include:
-
Direct fluorination of adipic acid followed by esterification: This involves the challenging step of direct fluorination of the hydrocarbon backbone.[2]
-
Esterification of octafluoroadipic acid with methanol: This is a more direct route, typically employing Fischer esterification conditions with an acid catalyst.
-
Refluxing adipic acid derivatives with perfluorinated reagents: This method utilizes specialized and often expensive fluorinating agents.[2]
-
Electrochemical fluorination: This technique can be effective for introducing fluorine atoms but may require specialized equipment.[2]
Q2: What are the key safety precautions to consider when working with this compound and its precursors?
A2: Working with fluorinated compounds requires stringent safety measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (double-gloving is recommended), safety goggles, a face shield, and a flame-resistant lab coat.[4]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[4]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong acids and bases.[4]
-
Waste Disposal: Dispose of all fluorinated waste according to institutional and local regulations. Do not mix with other waste streams unless compatibility is confirmed.[4]
Q3: How can I monitor the progress of the esterification reaction?
A3: The reaction progress can be monitored by several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to track the disappearance of starting materials and the appearance of the product and any intermediates or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the carboxylic acid protons and the appearance of the methyl ester protons. 19F NMR is also highly informative for tracking the fluorinated backbone.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester can be monitored.
Q4: What are the expected physical properties of this compound?
A4: The physical properties can be found in various sources and are summarized in the table below. It is a colorless to light yellow clear liquid at room temperature.[2][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C8H6F8O4 |
| Molecular Weight | 318.12 g/mol [5] |
| Boiling Point | 123 °C at 50 mmHg[2][5] |
| Density | Approximately 1.55 g/cm³[5] |
| Refractive Index (n20D) | ~1.35[2][5] |
| Purity (typical) | ≥ 97% (GC)[5] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification (Lab Scale)
This protocol describes a general procedure for the synthesis of this compound from octafluoroadipic acid and methanol.
Materials:
-
Octafluoroadipic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add octafluoroadipic acid.
-
Add an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC, GC-MS, or NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Caption: Fischer esterification of octafluoroadipic acid.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Handling Viscous Polymers from Dimethyl Octafluoroadipate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with viscous polymers derived from Dimethyl Octafluoroadipate. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and processing of viscous polymers from this compound.
Issue 1: Polymerization Reaction Stalls or Proceeds Slowly
Question: My polycondensation reaction with this compound is not reaching the desired molecular weight, and the viscosity remains low. What are the possible causes and solutions?
Answer:
Several factors can hinder the progress of a polycondensation reaction. Here's a systematic approach to troubleshoot this issue:
-
Monomer Purity: Ensure the this compound and your diol monomer are of high purity. Impurities can act as chain terminators, preventing the formation of long polymer chains.
-
Stoichiometry: Precise equimolar amounts of the diester and diol are crucial for achieving high molecular weight. A slight excess of the diol can sometimes be used to ensure hydroxyl end-groups, but a significant imbalance will limit chain growth.
-
Catalyst Activity: Verify the activity of your catalyst. Inactivated or insufficient catalyst will slow down the reaction. Consider using a standard catalyst for polyesterification, such as titanium(IV) butoxide or dibutyltin oxide.
-
Removal of Byproducts: The removal of the condensation byproduct (methanol) is critical to drive the reaction equilibrium towards polymer formation. Ensure your reaction setup allows for efficient distillation of methanol, potentially under a gentle nitrogen stream in the initial stages.
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. The reaction typically requires a two-stage process: an initial esterification/transesterification stage at a lower temperature (e.g., 180-200°C) followed by a higher temperature polycondensation stage (e.g., 220-250°C).[1]
Issue 2: Handling and Processing Highly Viscous Polymer Melts
Question: The synthesized fluoropolymer is extremely viscous, making it difficult to stir, degas, and transfer. How can I manage this?
Answer:
The high viscosity of fluorinated polyesters is a known challenge. Here are several strategies to mitigate these difficulties:
-
Temperature Control: Increasing the temperature of the polymer melt significantly reduces its viscosity. As a general rule, for every 10°C increase in temperature, the viscosity is roughly halved.[2] However, be cautious of potential thermal degradation of the polymer at excessively high temperatures.
-
Solvent Addition: In some cases, adding a small amount of a high-boiling-point, inert solvent can reduce viscosity.[2] However, this will require a subsequent solvent removal step and may affect the final properties of the polymer.
-
Mechanical Stirring: Use a robust mechanical stirrer with high torque capabilities. Anchor-type or helical ribbon stirrers are often effective for highly viscous materials.
-
Vacuum Degassing: To remove trapped air bubbles, which are common in viscous melts, vacuum degassing is essential. Applying a vacuum while gently stirring can help release trapped gases.[2]
-
Pressure Application: For molding or casting, curing the part under pressure in a pressure pot can help to compress any remaining voids and improve the final product's integrity.[2]
Frequently Asked Questions (FAQs)
Q1: What is a typical molecular weight and viscosity I can expect for polyesters derived from this compound?
A1: The molecular weight and viscosity are highly dependent on the specific diol used and the polymerization conditions. Generally, incorporating fluorine into polyesters can lead to longer polymer chains.[3] For a representative polyester synthesized from this compound and a long-chain diol, you might expect the following properties:
| Property | Representative Value |
| Number Average Molecular Weight (Mn) | 15,000 - 60,000 g/mol |
| Weight Average Molecular Weight (Mw) | 30,000 - 120,000 g/mol |
| Polydispersity Index (PDI) | 1.9 - 2.6 |
| Melt Viscosity (at 250°C) | 1,000 - 10,000 Pa·s |
Q2: What are the key safety precautions when working with fluorinated polyesters at high temperatures?
A2: While fluoropolymers are known for their thermal stability, overheating can lead to decomposition and the release of hazardous fumes.[4][5] It is crucial to:
-
Work in a well-ventilated area, preferably within a fume hood.
-
Use processing equipment with accurate and reliable temperature controls to avoid exceeding the polymer's degradation temperature.[4]
-
Be aware of the potential for "blow back" from extruders if decomposition gases build up pressure.[5]
-
Wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.
Q3: Can I use solution-based processing methods for these viscous polymers?
A3: Yes, solution-based processing can be an alternative to melt processing. The choice of solvent is critical. Fluorinated solvents or solvent mixtures may be required to achieve good solubility for highly fluorinated polyesters. The viscosity of the polymer solution will depend on the polymer's molecular weight and concentration.
Experimental Protocols
Protocol: Two-Stage Melt Polycondensation of this compound
This protocol outlines a general procedure for synthesizing a polyester from this compound and a long-chain diol.
Materials:
-
This compound (DMOFA)
-
Long-chain diol (e.g., 1,12-dodecanediol)
-
Catalyst (e.g., Dibutyltin oxide, 0.1 mol% relative to DMOFA)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Distillation condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
Stage 1: Transesterification
-
Charge the flask with equimolar amounts of this compound and the diol.
-
Add the catalyst to the reaction mixture.
-
Assemble the reaction apparatus and purge with nitrogen for at least 30 minutes.
-
Begin stirring and heat the mixture to 180-200°C under a slow stream of nitrogen.
-
Methanol will begin to distill off and collect in the receiving flask.
-
Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.[1]
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply a vacuum to the system (e.g., < 1 mbar).
-
The viscosity of the mixture will increase significantly as the polymerization proceeds. The stirring speed may need to be reduced.[1]
-
Continue the reaction for another 4-8 hours until the desired viscosity is achieved, indicating a high molecular weight.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The solid polyester can then be removed from the flask.
References
Technical Support Center: Monitoring Dimethyl Octafluoroadipate Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl Octafluoroadipate. The following sections detail methods for monitoring its synthesis, addressing common issues, and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the synthesis of this compound?
A1: The synthesis of this compound from Octafluoroadipic acid and methanol is typically monitored using spectroscopic and chromatographic techniques. The most effective methods include:
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a highly specific and quantitative method for tracking the reaction, as the fluorine signals of the starting material and product will be distinct.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for observing the disappearance of the methanol hydroxyl proton and the appearance of the methyl ester protons.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique for separating and identifying volatile components of the reaction mixture, allowing for the quantification of reactants and products.
-
High-Performance Liquid Chromatography (HPLC): Suitable for monitoring the reaction progress by separating the non-volatile starting material (Octafluoroadipic acid) from the product ester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to track the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester.
Q2: How can I determine the endpoint of the this compound synthesis?
A2: The reaction endpoint is typically determined by the complete consumption of the limiting reagent, usually Octafluoroadipic acid. This can be confirmed by:
-
¹⁹F NMR: The disappearance of the signal corresponding to the -CF₂- groups adjacent to the carboxylic acid.
-
¹H NMR: Stabilization of the integral ratio of the product's methyl ester protons to a suitable internal standard.[4][2]
-
GC-MS or HPLC: The disappearance of the peak corresponding to Octafluoroadipic acid in the chromatogram.
-
FTIR: The disappearance of the broad O-H absorption of the carboxylic acid.
Q3: What are the expected ¹⁹F NMR chemical shifts for this compound and Octafluoroadipic acid?
| Compound | Functional Group | Estimated ¹⁹F Chemical Shift (ppm vs. CFCl₃) |
| Octafluoroadipic acid | HOOC-CF₂ - | -115 to -125 |
| HOOC-CF₂-CF₂ - | -120 to -130 | |
| This compound | CH₃OC(O)-CF₂ - | -110 to -120 |
| CH₃OC(O)-CF₂-CF₂ - | -120 to -130 |
Note: These are estimated values and should be confirmed experimentally.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
Symptoms:
-
Persistence of starting material signals/peaks in NMR, GC-MS, or HPLC analysis after the expected reaction time.
-
Lower than expected isolated yield of this compound.
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Insufficient Catalyst | Increase the amount of acid catalyst (e.g., sulfuric acid) in small increments. | The esterification reaction is acid-catalyzed. Insufficient catalyst will result in a slow or incomplete reaction. |
| Presence of Water | Ensure all reagents and glassware are dry. Use a Dean-Stark apparatus or other methods to remove water as it is formed. | Water is a byproduct of the reaction and can shift the equilibrium back towards the reactants, thus inhibiting the forward reaction. |
| Suboptimal Temperature | Increase the reaction temperature. | Esterification reactions are often equilibrium-driven and increasing the temperature can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures. |
| Insufficient Reaction Time | Monitor the reaction for a longer period. | The reaction may simply be slow under the current conditions. |
Troubleshooting Workflow for Incomplete Reaction
References
Preventing degradation of Dimethyl Octafluoroadipate during storage
Technical Support Center: Dimethyl Octafluoroadipate
Welcome to the technical support center for this compound (DMOA). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and degradation of DMOA.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving potential degradation of this compound during storage.
Issue: Suspected Degradation of this compound
1. Visual Inspection:
-
Question: Has the appearance of the this compound changed?
-
Observation: The compound should be a colorless to light yellow clear liquid.[1][2] A noticeable change in color, such as darkening or the formation of precipitates, may indicate degradation.
2. Odor Assessment:
-
Question: Is there a noticeable change in odor?
-
Observation: While DMOA is not reported to have a strong odor, the formation of degradation products, such as methanol from hydrolysis, might produce a faint alcoholic smell.
3. Review Storage Conditions:
-
Question: How has the DMOA been stored?
-
Recommended Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperatures can range from 2-8°C to ambient conditions.[2]
-
Troubleshooting:
-
Exposure to Moisture: Prolonged exposure to moisture can lead to hydrolysis of the ester groups. Ensure the container is tightly sealed.
-
Incompatible Materials: Check for proximity to strong acids, bases, oxidizing agents, or reducing agents.[4][5]
-
Temperature Fluctuations: Avoid storing at elevated temperatures, as this can accelerate degradation.
-
4. Analytical Confirmation:
-
Question: Has the purity of the DMOA been analytically confirmed?
-
Recommended Actions: If degradation is suspected, it is crucial to re-analyze the material to determine its purity. The following sections provide detailed experimental protocols for assessing the integrity of your DMOA.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is the hydrolysis of its methyl ester functional groups.[6] This reaction is catalyzed by the presence of acids or bases and results in the formation of octafluoroadipic acid and methanol. The perfluorinated carbon chain is highly stable and resistant to degradation under normal conditions.[6] At very high temperatures, thermal decomposition can occur, leading to the cleavage of C-C and C-O bonds.[6][7]
Q2: What are the ideal storage conditions to prevent degradation?
To minimize degradation, this compound should be stored in a tightly sealed container to prevent moisture ingress. The storage area should be cool, dry, and well-ventilated.[3] While some suppliers recommend refrigeration at 2-8°C, others state that ambient temperature is acceptable.[2] It is crucial to store it away from incompatible materials such as strong acids, bases, strong oxidizing agents, and strong reducing agents.[4][5][8]
Q3: What are the visible signs of this compound degradation?
The most common visual indicator of degradation is a change in the liquid's color, from colorless to a more pronounced yellow tint.[1][2] The formation of solid precipitates could also indicate the presence of degradation products, such as the less soluble octafluoroadipic acid.
Q4: How can I test for degradation in my this compound sample?
If you suspect degradation, analytical testing is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity and identify potential degradation products. Fourier-Transform Infrared Spectroscopy (FTIR) can also be employed to detect changes in the functional groups of the molecule, such as the appearance of a broad O-H stretch indicative of carboxylic acid formation from hydrolysis.
Data Presentation
Table 1: Recommended Storage Conditions and Potential Impact on Stability
| Parameter | Recommended Condition | Potential Consequence of Deviation |
| Temperature | 2-8°C or Ambient | Elevated temperatures can accelerate hydrolysis and potentially lead to thermal decomposition. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is ideal but not strictly required for short-term storage. | Exposure to atmospheric moisture can promote hydrolysis. |
| Container | Tightly sealed, chemically resistant (e.g., glass, fluorinated polymer) | Poorly sealed containers allow moisture ingress, leading to hydrolysis. |
| Light Exposure | Store in the dark or in an amber bottle. | While not explicitly stated as light-sensitive, minimizing light exposure is a good general practice for chemical storage. |
| Incompatible Materials | Store away from strong acids, bases, oxidizing agents, and reducing agents.[4][5][8] | Contact with these substances can catalyze degradation reactions. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for determining the purity of this compound and identifying potential degradation products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating DMOA from its potential degradation products.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to obtain a working concentration suitable for your instrument's sensitivity (e.g., 10 µg/mL).
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
The expected mass spectrum of this compound will show a molecular ion peak (or fragments thereof). Common fragments include the loss of a methoxy group (-OCH3).
-
Look for the appearance of new peaks in the chromatogram of a suspected degraded sample compared to a reference standard. Potential degradation products like octafluoroadipic acid would have a different retention time and mass spectrum.
-
Protocol 2: Detection of Hydrolysis by Fourier-Transform Infrared Spectroscopy (FTIR)
This protocol describes how to use FTIR to detect the presence of the primary hydrolysis product of this compound.
-
Instrumentation: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small drop of the this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-650 cm⁻¹.
-
Acquire at least 16 scans with a resolution of 4 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
-
Data Analysis:
-
Pure this compound: The spectrum should be characterized by strong C=O stretching vibrations of the ester group (around 1750 cm⁻¹) and C-F stretching vibrations (in the region of 1100-1300 cm⁻¹).
-
Degraded (Hydrolyzed) this compound: The presence of octafluoroadipic acid, the hydrolysis product, will be indicated by the appearance of a broad O-H stretching band in the region of 2500-3300 cm⁻¹, characteristic of a carboxylic acid. The C=O stretch may also broaden or shift.
-
Visualizations
Caption: Troubleshooting workflow for suspected DMOA degradation.
Caption: Potential degradation pathways of this compound.
References
- 1. Buy this compound | 3107-98-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. chemicalds.com [chemicalds.com]
Technical Support Center: Surface Coating with Dimethyl Octafluoroadipate
Welcome to the technical support center for surface coating applications involving Dimethyl Octafluoroadipate (DMOFA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions to ensure successful and reproducible results.
Physical and Chemical Properties of this compound
A thorough understanding of the properties of this compound is crucial for its effective application in surface coatings.[1] The following table summarizes its key physical and chemical characteristics.
| Property | Value |
| Molecular Formula | C8H6F8O4[1][2] |
| Molecular Weight | 318.12 g/mol [1][2][3] |
| Appearance | Colorless to light yellow clear liquid[1][3] |
| Density | ~1.55 g/cm³[3] |
| Boiling Point | 123 °C at 50 mmHg[3] |
| Refractive Index | ~1.35 at 20°C[3] |
| Solubility | Insoluble in water; soluble in many organic solvents[4] |
| Purity (typical) | ≥ 97% (GC)[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in surface coatings?
A1: this compound is primarily used as a monomer in the synthesis of fluorinated polymers and polyesters.[1][3] These polymers are then formulated into coatings to impart desirable surface properties such as hydrophobicity (water repellency), chemical resistance, and thermal stability.[3] It can also be used in surface modification processes to enhance these properties on various substrates.[3]
Q2: In which solvents can this compound be dissolved for coating formulations?
A2: this compound is soluble in a variety of organic solvents.[4] The choice of solvent is critical and depends on the specific coating formulation and substrate. Common classes of solvents for fluorinated compounds include ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate, butyl acetate), and some ethers.[5] It is important to select a solvent that provides good solubility for all formulation components and has an appropriate evaporation rate to ensure a uniform film.[5][6]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry place, typically between 2 - 8 °C.[3] Keep the container tightly sealed to prevent contamination and moisture absorption.
Q4: Is this compound hazardous?
A4: According to GHS classifications, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[2] It is essential to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.
Troubleshooting Guide for Inconsistent Surface Coating Results
Inconsistent coating results can arise from various factors, from surface preparation to the curing process. This guide addresses common problems encountered when working with fluorinated coatings derived from or containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Adhesion / Peeling | Inadequate substrate cleaning and preparation. The low surface energy of fluorinated coatings makes them sensitive to surface contaminants. | Thoroughly clean the substrate to remove oils, grease, and dust. Consider surface roughening (e.g., grit blasting) or chemical etching to improve mechanical adhesion. The use of an adhesion promoter, such as an organofunctional silane, can also enhance bonding between the coating and the substrate.[7][8] |
| Incompatible substrate. | Ensure the substrate material is compatible with the fluorinated coating. Some plastics with very low surface energy may require specific primers or surface treatments. | |
| Incorrect curing temperature or time. | Optimize the curing process. Insufficient curing can lead to a weak film, while excessive heat can cause degradation. Refer to the polymer manufacturer's guidelines for appropriate curing schedules.[9] | |
| Dewetting / Fish Eyes | Low surface energy of the coating formulation, leading to poor wetting of the substrate. | Increase the surface energy of the substrate through cleaning or plasma treatment. Modify the coating formulation with a suitable wetting agent. Ensure the application environment is free of contaminants like silicone or oil. |
| Contaminated substrate or application equipment. | Thoroughly clean all equipment before use. Ensure the substrate is free from any residues. | |
| Cracking of the Coating | Excessive coating thickness. | Apply the coating in thinner, multiple layers, allowing for adequate drying time between each coat. |
| Stress induced during curing due to rapid solvent evaporation or temperature changes. | Control the evaporation rate by selecting a solvent with a lower vapor pressure. Ensure a gradual and uniform heating and cooling process during curing. | |
| Uneven Coating Thickness | Improper application technique (e.g., inconsistent spray distance or speed). | Maintain a consistent distance and speed during spray application. For other methods like dip-coating, control the withdrawal speed. |
| Incorrect viscosity of the coating solution. | Adjust the viscosity by modifying the solvent-to-solute ratio. Ensure the formulation is well-mixed before application. | |
| Blistering | Trapped solvent or moisture beneath the coating. | Ensure each layer is thoroughly dry before applying the next. Use a slower-evaporating solvent to allow for proper release from the film. Pre-dry the substrate to remove any moisture. |
Experimental Protocols
1. General Protocol for Substrate Preparation:
-
Degreasing: Clean the substrate with a suitable solvent (e.g., acetone, isopropanol) to remove any organic contaminants.
-
Surface Roughening (optional but recommended for some substrates): For metallic or ceramic substrates, mechanical abrasion (e.g., sandblasting) or chemical etching can be employed to increase the surface area and promote mechanical keying of the coating.
-
Rinsing: Thoroughly rinse the substrate with deionized water to remove any residual cleaning agents or etchants.
-
Drying: Dry the substrate in an oven at a suitable temperature (e.g., 100-120°C) to ensure complete removal of moisture.
-
Storage: Store the cleaned substrates in a desiccator or a clean, dry environment to prevent re-contamination before coating.
2. General Protocol for Coating Application (Spray Coating):
-
Formulation Preparation: Prepare the coating solution by dissolving the fluorinated polymer (synthesized from DMOFA) and other additives in a suitable solvent. Ensure complete dissolution and homogeneity.
-
Viscosity Adjustment: Adjust the viscosity of the solution as required for the spray equipment.
-
Application: Spray the coating onto the prepared substrate in a controlled environment (e.g., a spray booth with controlled humidity and temperature). Apply in thin, even layers.
-
Flash-off: Allow a brief period (flash-off time) between coats for some of the solvent to evaporate.
-
Curing: Transfer the coated substrate to an oven for curing. The curing temperature and time will depend on the specific polymer system and should be optimized accordingly. A general starting point for many fluoropolymers is to cure at a temperature above the glass transition temperature of the polymer.[10]
Visualizing Workflows and Logic
The following diagrams illustrate a typical experimental workflow for surface coating and a troubleshooting decision tree for addressing coating defects.
Caption: A general experimental workflow for surface coating using this compound-based polymers.
Caption: A troubleshooting decision tree for common surface coating defects.
References
- 1. This compound (3107-98-0) for sale [vulcanchem.com]
- 2. Dimethyl perfluorohexanedioate | C8H6F8O4 | CID 2737117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 3107-98-0 [smolecule.com]
- 5. specialchem.com [specialchem.com]
- 6. paint.org [paint.org]
- 7. specialchem.com [specialchem.com]
- 8. Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. Trouble Shooting - IFS Coatings [ifscoatings.com]
- 10. Characterization of the film formation of the dry coating process - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Dimethyl Octafluoroadipate and its Non-Fluorinated Analog
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating these structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for Dimethyl Octafluoroadipate and its non-fluorinated counterpart, Dimethyl Adipate.
While experimental data for Dimethyl Adipate is readily available, the corresponding experimental spectra for this compound are not as accessible in the public domain. Therefore, this guide utilizes predicted NMR data for this compound to draw a comparative picture. This comparison highlights the significant influence of fluorine substitution on NMR chemical shifts, offering valuable insights for the analysis of fluorinated compounds.
Comparison of ¹H NMR Data
The proton NMR spectra of the two compounds are expected to be simple, primarily showing signals for the methyl ester protons. The key difference lies in the chemical shift of these protons, which is influenced by the highly electronegative fluorine atoms in this compound.
| Compound | Proton Assignment | Predicted/Experimental ¹H Chemical Shift (ppm) | Multiplicity |
| This compound | -OCH₃ | ~3.9 (Predicted) | Singlet |
| Dimethyl Adipate | -OCH₃ | 3.67 | Singlet |
| -CH₂- (alpha to C=O) | 2.34 | Triplet | |
| -CH₂- (beta to C=O) | 1.66 | Quintet |
Note: The predicted chemical shift for this compound is an estimation and may vary depending on the prediction software and parameters used.
Comparison of ¹³C NMR Data
The ¹³C NMR spectra reveal more significant differences due to the direct and through-bond effects of the fluorine atoms. The carbon signals in this compound are expected to be significantly shifted and will likely exhibit coupling to the adjacent fluorine atoms (C-F coupling), resulting in multiplets. In contrast, the spectrum of Dimethyl Adipate shows simple singlets for each unique carbon environment under standard proton-decoupled conditions.
| Compound | Carbon Assignment | Predicted/Experimental ¹³C Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| This compound | -OCH₃ | ~53 (Predicted) | Singlet |
| C=O | ~160 (Predicted) | Triplet (²Jcf) | |
| -CF₂- (alpha to C=O) | ~110 (Predicted) | Triplet (¹Jcf) | |
| -CF₂- (beta to C=O) | ~108 (Predicted) | Triplet (¹Jcf) | |
| Dimethyl Adipate | -OCH₃ | 51.4 | Singlet |
| C=O | 173.6 | Singlet | |
| -CH₂- (alpha to C=O) | 33.7 | Singlet | |
| -CH₂- (beta to C=O) | 24.5 | Singlet |
Note: The predicted chemical shifts and multiplicities for this compound are estimations. The actual spectra may show more complex coupling patterns.
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like Dimethyl Adipate and this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Usually 8 to 16 scans are sufficient for a good signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a wide spectral width to cover all possible carbon chemical shifts (e.g., 0 to 220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally used. For quantitative analysis, a longer delay may be necessary.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants (if any) to elucidate the molecular structure.
NMR Analysis Workflow
The following diagram illustrates the general workflow for NMR analysis of a chemical compound.
Discussion
The comparison between the NMR data of this compound and Dimethyl Adipate clearly demonstrates the profound impact of fluorination.
In the ¹H NMR spectrum , the downfield shift of the methyl protons in the fluorinated compound is a direct consequence of the strong electron-withdrawing inductive effect of the perfluorinated carbon chain. This effect deshields the protons, causing them to resonate at a higher frequency.
The ¹³C NMR spectra exhibit even more dramatic differences. The carbons in the perfluorinated backbone of this compound are significantly shifted compared to the corresponding carbons in Dimethyl Adipate. Notably, the carbonyl carbon in the fluorinated ester is predicted to be shifted upfield, which is a common observation for carbonyls alpha to perfluoroalkyl chains. Furthermore, the carbon signals in this compound are expected to be split into multiplets due to spin-spin coupling with the neighboring fluorine atoms. The magnitude of these C-F coupling constants (¹Jcf, ²Jcf, etc.) can provide additional structural information.
Conclusion
This comparative guide highlights the key differences in the ¹H and ¹³C NMR spectra of this compound and Dimethyl Adipate. The presence of fluorine atoms leads to significant changes in chemical shifts and introduces C-F coupling, which are crucial for the structural elucidation of fluorinated compounds. While experimental data for this compound remains elusive in the public domain, the use of predicted data provides a valuable framework for understanding the expected spectral features. Researchers working with fluorinated molecules can use this guide as a reference for interpreting their NMR data and for understanding the fundamental effects of fluorine substitution on NMR parameters.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Dimethyl Octafluoroadipate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique for elucidating molecular structures by analyzing the mass-to-charge ratio of ionized molecules and their fragments. This guide provides a focused comparison of the anticipated mass spectrometry fragmentation patterns of Dimethyl Octafluoroadipate (DMOA), a fluorinated organic ester, against its non-fluorinated counterpart, Dimethyl Adipate. The inclusion of a perfluorinated carbon chain in DMOA significantly influences its fragmentation behavior, offering a unique spectral signature.
This compound (C8H6F8O4, MW: 318.12 g/mol ) presents a unique analytical challenge due to its high degree of fluorination.[1] Its structural formula is CH3OOC-(CF2)4-COOCH3. Understanding its fragmentation pattern is crucial for its identification and characterization in various matrices. This guide synthesizes expected fragmentation behaviors based on established principles of mass spectrometry of fluorinated compounds and esters.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound
Electron ionization is a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. The fragmentation of DMOA is expected to be dominated by cleavages of the carbon-carbon bonds within the perfluorinated chain and the loss of functional groups.
Table 1: Predicted Key Fragment Ions of this compound in EI-MS
| Predicted m/z | Proposed Fragment Ion | Interpretation |
| 318 | [C8H6F8O4]+• | Molecular Ion (M+•) |
| 287 | [M - OCH3]+ | Loss of a methoxy radical |
| 259 | [M - COOCH3]+ | Loss of a methoxycarbonyl radical |
| 219 | [C4F7O2]+ | Cleavage of the C-C bond adjacent to the perfluorinated chain with charge retention on the fluorinated fragment |
| 181 | [C4F7]+ | Further fragmentation of the m/z 219 ion with loss of CO2 |
| 131 | [C3F5]+ | Cleavage within the perfluorinated chain |
| 69 | [CF3]+ | Trifluoromethyl cation, a common fragment in fluorinated compounds |
| 59 | [COOCH3]+ | Methoxycarbonyl cation |
Comparison with Dimethyl Adipate
To highlight the influence of the octafluoro- substitution, a comparison with the fragmentation pattern of Dimethyl Adipate (C8H14O4, MW: 174.19 g/mol ) is instructive.
Table 2: Comparison of Fragmentation Patterns: this compound vs. Dimethyl Adipate (EI-MS)
| Feature | This compound (Predicted) | Dimethyl Adipate (Observed) |
| Molecular Ion (M+•) | Expected to be of low to moderate intensity. | Typically observed. |
| Major Fragmentation Pathways | Dominated by C-C bond cleavage within the fluorinated chain and loss of fluorinated fragments (e.g., CF3, C2F5). | Dominated by McLafferty rearrangement and cleavage alpha to the carbonyl group. |
| Characteristic Fragments | Presence of ions containing fluorine, such as [CF3]+ (m/z 69), [C2F5]+ (m/z 119), etc. | Characteristic fragments include m/z 74 (from McLafferty rearrangement), m/z 143 [M-OCH3]+, and m/z 115 [M-COOCH3]+. |
| Overall Complexity | Higher complexity due to multiple possible C-F and C-C bond cleavages within the perfluorinated chain. | Simpler, more predictable pattern based on standard ester fragmentation rules. |
Experimental Protocols
Proposed GC-MS Method for this compound Analysis:
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Injection: 1 µL of a dilute solution of DMOA in a suitable solvent (e.g., ethyl acetate) in splitless mode.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Fragmentation Pathway Diagram
The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Alternative Analytical Approaches and Comparative Insights
While GC-MS with EI is a powerful tool, other techniques can provide complementary information for the characterization of DMOA.
-
Chemical Ionization (CI): A softer ionization technique that would likely produce a more abundant molecular ion and less fragmentation, which is useful for confirming the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions, which is critical for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR would be particularly informative for confirming the structure of the perfluorinated chain, while ¹H and ¹³C NMR would confirm the presence and environment of the methyl ester groups.
References
A Comparative Vibrational Spectroscopy Guide: Dimethyl Octafluoroadipate vs. Dimethyl Adipate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic signatures of dimethyl octafluoroadipate and its non-fluorinated analog, dimethyl adipate. The introduction of fluorine atoms into the carbon backbone of the adipate molecule induces significant shifts in vibrational frequencies, offering a clear method for differentiation and structural elucidation. This comparison is supported by established characteristic vibrational frequencies for relevant functional groups.
Data Presentation: Comparative Vibrational Frequencies
The following table summarizes the expected and experimentally observed vibrational frequencies for the key functional groups in both this compound and dimethyl adipate. The presence of highly electronegative fluorine atoms in this compound is anticipated to cause a notable increase in the frequency of the carbonyl (C=O) stretching vibration due to the inductive effect, and will also introduce strong C-F stretching modes.
| Functional Group | Vibrational Mode | This compound (Expected Frequency, cm⁻¹) | Dimethyl Adipate (Observed Frequency, cm⁻¹) | Spectroscopy Method |
| C=O | Stretch | ~1750 - 1770 | ~1740 | FTIR, Raman |
| C-O | Stretch | ~1300 - 1000 | ~1260, ~1170 | FTIR, Raman |
| C-F | Stretch | ~1100 - 1350 (multiple strong bands) | N/A | FTIR, Raman |
| C-H | Stretch | N/A (ester methyl group only) | ~2850 - 3000 | FTIR, Raman |
| C-C | Stretch | (Coupled with C-F modes) | (Present in fingerprint region) | Raman |
Experimental Protocols
The following are generalized experimental protocols for obtaining FTIR and Raman spectra of liquid samples like this compound and dimethyl adipate.
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Setup: The FTIR spectrometer is set to a resolution of 4 cm⁻¹ and a spectral range of 4000 to 400 cm⁻¹.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.
-
Sample Application: A small drop of the liquid sample (e.g., this compound) is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1][2]
-
Data Acquisition: The sample spectrum is acquired by co-adding multiple scans (typically 16 to 64) to enhance the signal-to-noise ratio.[1]
-
Data Processing: The final absorbance spectrum is obtained after automatic background subtraction. The ATR crystal should be thoroughly cleaned with an appropriate solvent (e.g., isopropanol) after each measurement.
Raman Spectroscopy Protocol
-
Sample Preparation: The liquid sample is placed in a suitable container, such as a glass vial or a capillary tube. For high-quality spectra, a quartz cuvette can be used.[3]
-
Instrument Setup: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used. The laser power and exposure time are optimized to obtain a good signal without causing sample degradation or fluorescence.
-
Calibration: The instrument is calibrated using a known standard, such as silicon, which has a characteristic Raman peak at 520 cm⁻¹.
-
Data Acquisition: The laser is focused on the liquid sample, and the scattered light is collected and directed to the spectrometer. Multiple acquisitions are typically averaged to improve the signal quality.
-
Data Processing: The collected spectrum is processed to remove any background fluorescence and cosmic rays. The resulting Raman spectrum displays the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of this compound and a non-fluorinated alternative.
Caption: Workflow for comparative FTIR and Raman analysis.
References
A Comparative Guide to Polyesters: Dimethyl Octafluoroadipate vs. Dimethyl Adipate in Polymer Synthesis
For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision that dictates the final properties of a polymer. This guide provides a comprehensive comparison of two diester monomers, Dimethyl Octafluoroadipate (DMOFA) and Dimethyl Adipate (DMA), in the context of polyester synthesis. By examining their performance through experimental data, this document aims to inform the selection of the most suitable monomer for specific research and development applications.
The incorporation of fluorine into polymer backbones is a well-established strategy for enhancing material properties. DMOFA, a fluorinated analog of DMA, offers a pathway to novel polyesters with potentially superior performance characteristics. This guide will delve into a side-by-side comparison of the synthesis process and the resulting polymer properties, supported by detailed experimental protocols and data presented in easily digestible formats.
Executive Summary of Comparative Performance
Polyesters derived from this compound exhibit significantly enhanced thermal stability, chemical resistance, and hydrophobicity when compared to their non-fluorinated counterparts synthesized from Dimethyl Adipate. These improvements come at the cost of potentially more stringent polymerization conditions. The choice between DMOFA and DMA will ultimately depend on the specific performance requirements of the target application.
Data Presentation: A Side-by-Side Look at Polymer Properties
The following tables summarize the key performance differences between polyesters synthesized from DMOFA and DMA. For a direct comparison, we will consider the properties of poly(hexamethylene octafluoroadipate) and poly(hexamethylene adipate), both synthesized with 1,6-hexanediol.
| Property | Poly(hexamethylene octafluoroadipate) (from DMOFA) | Poly(hexamethylene adipate) (from DMA) |
| Thermal Properties | ||
| Melting Temperature (Tm) | Higher | 60 °C[1] |
| Thermal Decomposition Temp. (TGA) | Significantly Higher | >400 °C[1][2] |
| Mechanical Properties | ||
| Tensile Strength | Expected to be higher | ~10 MPa[3] |
| Elongation at Break | Expected to be lower | - |
| Chemical & Physical Properties | ||
| Water Contact Angle | > 90° (Hydrophobic)[4][5][6][7] | < 90° (Hydrophilic) |
| Solvent Resistance | High | Moderate |
| Density | Higher | 1.13 g/mL at 25 °C[1][2] |
Experimental Protocols: Synthesizing the Polyesters
Detailed and comparable experimental protocols are essential for reproducible research. Below are representative procedures for the synthesis of polyesters from both DMOFA and DMA via melt polycondensation.
Protocol 1: Synthesis of Poly(hexamethylene octafluoroadipate) from this compound (DMOFA) and 1,6-Hexanediol
Materials:
-
This compound (DMOFA)
-
1,6-Hexanediol
-
Titanium(IV) butoxide (catalyst)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with equimolar amounts of DMOFA and 1,6-hexanediol.
-
The catalyst, titanium(IV) butoxide (approximately 0.1 mol% relative to the diol), is added to the flask.
-
The flask is purged with nitrogen to create an inert atmosphere.
-
The reaction mixture is heated to 180°C with constant stirring to initiate the transesterification reaction. Methanol is collected as a byproduct in the distillation receiver.
-
After the majority of the methanol has been distilled off (typically 2-3 hours), the temperature is gradually increased to 220°C.
-
A vacuum is slowly applied to the system (gradually decreasing to <1 mbar) to facilitate the removal of the remaining methanol and excess 1,6-hexanediol, thereby driving the polymerization to completion.
-
The reaction is continued under high vacuum for an additional 4-6 hours, or until the desired melt viscosity is achieved.
-
The resulting polymer is cooled to room temperature under a nitrogen atmosphere and then collected.
Protocol 2: Synthesis of Poly(hexamethylene adipate) from Dimethyl Adipate (DMA) and 1,6-Hexanediol
Materials:
-
Dimethyl Adipate (DMA)
-
1,6-Hexanediol
-
Titanium(IV) butoxide (catalyst)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
Equimolar amounts of DMA and 1,6-hexanediol are added to a three-necked round-bottom flask fitted with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Titanium(IV) butoxide (approximately 0.1 mol% relative to the diol) is introduced as the catalyst.
-
The system is flushed with nitrogen.
-
The mixture is heated to 160°C while stirring. The transesterification reaction begins, and methanol is collected.
-
Once the theoretical amount of methanol has been collected (typically after 2-3 hours), the temperature is raised to 200°C.
-
A vacuum is gradually applied to the flask (down to <1 mbar) to remove the remaining byproducts and drive the polymerization forward.
-
The polycondensation is continued for 3-5 hours under high vacuum until a significant increase in melt viscosity is observed.
-
The polymer is cooled under nitrogen before being discharged from the reactor.
Visualizing the Synthesis and Monomer Structures
To better understand the chemical processes and the structural differences, the following diagrams are provided.
Discussion of Performance Differences
The presence of the highly electronegative fluorine atoms in the backbone of the polyester derived from DMOFA is the primary reason for the observed differences in properties.
-
Thermal Stability: The strong carbon-fluorine bonds in the octafluoroadipate unit significantly increase the thermal stability of the resulting polyester compared to the all-hydrocarbon backbone of the adipate-based polymer. This makes DMOFA-based polyesters suitable for applications requiring high-temperature resistance.
-
Chemical Resistance: The fluorine atoms create a protective sheath around the polymer chain, making it less susceptible to chemical attack. Fluorinated polymers are known for their excellent resistance to a wide range of solvents, acids, and bases.[4][5][6][7]
-
Hydrophobicity: The low surface energy of fluorinated polymers leads to a highly hydrophobic surface, as indicated by a high water contact angle. This property is advantageous for applications requiring water repellency and low surface adhesion.
-
Mechanical Properties: While specific data for poly(hexamethylene octafluoroadipate) is limited, fluorinated polymers generally exhibit increased stiffness and tensile strength, often accompanied by a decrease in elongation at break compared to their non-fluorinated counterparts.
Conclusion
The choice between this compound and Dimethyl Adipate for polymer synthesis is a trade-off between performance and processing. DMOFA offers a route to high-performance polyesters with superior thermal stability, chemical resistance, and hydrophobicity, making it an excellent candidate for demanding applications in fields such as advanced coatings, specialty fibers, and biomedical devices. In contrast, DMA remains a cost-effective and versatile monomer for producing a wide range of conventional polyesters with good all-around properties suitable for less demanding applications. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in their polymer design and synthesis endeavors.
References
- 1. POLY(1 6-HEXAMETHYLENE ADIPATE) AVERAG& CAS#: 25212-06-0 [m.chemicalbook.com]
- 2. 25212-06-0 CAS MSDS (POLY(1 6-HEXAMETHYLENE ADIPATE) AVERAG&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Poly(ethylene adipate) - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Performance Analysis of Fluorinated and Non-Fluorinated Esters in Drug Development
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing pharmacokinetic and pharmacodynamic properties. Among the various chemical modifications, fluorination has emerged as a powerful tool. This guide provides an objective comparison of the performance of fluorinated versus non-fluorinated esters, supported by experimental data, to illuminate the nuanced effects of this single-atom substitution.
The introduction of fluorine into an ester-containing molecule can profoundly influence its metabolic stability, lipophilicity, and ultimately, its biological activity and safety profile. While the carbon-fluorine bond is the strongest single bond in organic chemistry, its effects on a molecule's properties are not always straightforward. This comparison guide delves into the key performance differences, offering a data-driven perspective for rational drug design.
At a Glance: Key Performance Differences
| Performance Metric | Non-Fluorinated Esters | Fluorinated Esters | Rationale |
| Hydrolytic Stability | Generally more susceptible to hydrolysis. | Can exhibit significantly altered hydrolysis rates, depending on the position of fluorination. | The high electronegativity of fluorine can influence the electrophilicity of the ester carbonyl carbon, thereby affecting the rate of nucleophilic attack by water or esterases. |
| Metabolic Stability | More prone to oxidative metabolism at C-H bonds. | Often demonstrates enhanced metabolic stability. | The robust C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450s, effectively blocking common metabolic pathways. |
| Lipophilicity (logP) | Baseline lipophilicity. | Lipophilicity can be either increased or decreased depending on the extent and position of fluorination. | A single fluorine atom can increase lipophilicity, while multiple fluorine atoms (e.g., a trifluoromethyl group) often decrease it. |
| Cell Permeability | Dependent on overall physicochemical properties. | Can be modulated by changes in lipophilicity and other properties. | Alterations in lipophilicity directly impact a molecule's ability to partition into and across biological membranes. |
| Biological Activity & Safety | Standard activity and safety profile. | Can lead to altered target binding, potency, and potentially improved safety profiles. | Fluorination can influence molecular conformation and electronic distribution, leading to changes in drug-target interactions. Non-fluorinated esters may have a better safety profile in some contexts, such as topical corticosteroids where fluorination can be associated with skin atrophy.[1][2] |
Quantitative Performance Data
Hydrolytic Stability of C-Terminal Peptide Esters
A direct comparison of the hydrolytic stability of C-terminal partially fluorinated ethyl esters in peptide models demonstrates a significant impact of fluorination on the rate of hydrolysis. The following table summarizes the half-life of various N-acetylproline esters at pH 11.
| Compound | Ester Moiety | Half-life (t½) at pH 11 (minutes) |
| 1 | Methyl | ~20 |
| 2 | Ethyl | ~60 |
| 3 | 2-Fluoroethyl | ~7.5 |
| 4 | 2,2-Difluoroethyl | ~2 |
| 5 | 2,2,2-Trifluoroethyl | ~0.6 |
Data adapted from a study on the hydrolysis of N-acetylproline esters.
The data clearly indicates that increasing the number of fluorine atoms on the ethyl ester significantly decreases the hydrolytic stability under basic conditions.[1] This suggests that the electron-withdrawing effect of fluorine makes the ester carbonyl more susceptible to nucleophilic attack.
Experimental Protocols
Determination of Hydrolytic Stability
Objective: To determine the rate of hydrolysis of a fluorinated or non-fluorinated ester under controlled pH and temperature conditions.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., pH 7.4 for physiological conditions, and more acidic or basic pH for stability profiling).
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test ester in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Initiation of Hydrolysis: Add a small aliquot of the ester stock solution to a pre-warmed buffer solution to initiate the hydrolysis reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the reaction kinetics.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the collected aliquots, for example, by adding an equal volume of cold acetonitrile or by neutralizing the pH.
-
Analysis: Analyze the concentration of the remaining parent ester and/or the formed carboxylic acid metabolite in each quenched sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Analysis: Plot the concentration of the parent ester versus time and determine the rate of hydrolysis and the half-life (t½) of the ester.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To assess the susceptibility of a fluorinated or non-fluorinated ester to metabolism by cytochrome P450 enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound.
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a solution of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the liver microsomes, phosphate buffer, and the test compound at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., ice-cold acetonitrile or methanol).
-
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve is the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of Aspirin Eugenol Ester (AEE)
Aspirin Eugenol Ester (AEE) is a synthetic ester prodrug that combines the anti-inflammatory properties of aspirin with the antioxidant and anti-inflammatory properties of eugenol. Its mechanism of action involves the modulation of multiple signaling pathways, including the NF-κB and MAPK pathways, to reduce inflammation.
Caption: AEE inhibits LPS-induced inflammation via NF-κB and MAPK pathways.
Experimental Workflow for In Vitro Metabolic Stability Assay
The following diagram illustrates a typical workflow for comparing the metabolic stability of a fluorinated ester versus its non-fluorinated analog using liver microsomes.
Caption: Workflow for in vitro metabolic stability comparison.
Conclusion
The strategic incorporation of fluorine into ester-containing molecules offers a powerful and versatile strategy for modulating their physicochemical and pharmacokinetic properties. As demonstrated, fluorination can significantly alter hydrolytic and metabolic stability. However, the effects are highly context-dependent, and a thorough understanding of the structure-activity relationships is crucial for successful drug design. While this guide provides a comparative overview based on available data, it is imperative for researchers to conduct head-to-head comparisons of their specific fluorinated and non-fluorinated ester analogs to make informed decisions in the drug development process. The provided experimental protocols offer a starting point for such evaluations.
References
Analytical methods for determining the purity of Dimethyl Octafluoroadipate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comparative overview of the primary analytical methods for determining the purity of Dimethyl Octafluoroadipate, a key fluorinated intermediate. We will delve into the experimental protocols and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.
This compound (CAS 3107-98-0) is a fluorinated organic ester with applications in the synthesis of specialty polymers and other fluorinated compounds.[1] Its purity is critical for the desired reaction outcomes and the quality of the final products. The two principal methods for assessing its purity are Gas Chromatography, often coupled with a Mass Spectrometer, and the increasingly utilized ¹⁹F Quantitative Nuclear Magnetic Resonance spectroscopy.
Comparison of Analytical Methods
The choice between GC-MS and qNMR often depends on the specific requirements of the analysis, such as the need for separation of volatile impurities, the desired accuracy and precision, and the availability of instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Separation of volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and identification by mass spectrometry. | A primary analytical method where the signal intensity of a specific nucleus (¹⁹F) is directly proportional to the number of those nuclei in the sample. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard. |
| Sample Preparation | Typically requires dissolution in a suitable volatile solvent. Derivatization may be necessary for less volatile impurities. | Requires accurate weighing of the sample and a certified internal standard, followed by dissolution in a deuterated solvent. No derivatization is needed. |
| Selectivity | High, based on chromatographic retention time and mass-to-charge ratio of fragmented ions. | Excellent for fluorinated compounds, as the ¹⁹F nucleus has a wide chemical shift range, minimizing signal overlap. |
| Accuracy | High, with typical recoveries for related adipate plasticizers between 83.6% and 118.5%.[2] | Very high, with reported accuracies for fluorinated compounds often within 1% of the reference value.[3] |
| Precision | Good, with relative standard deviations (RSD) typically below 15%.[2] | Excellent, with interday precision for fluorinated pharmaceuticals reported at 1.2% RSD.[4][5] |
| Limit of Detection (LOD) | Dependent on the detector and sample matrix, but can be in the low ng/g range for similar compounds.[2] | For fluorinated pharmaceuticals, an average LOD of 0.06 g/100 g has been reported.[4] |
| Limit of Quantification (LOQ) | Dependent on the detector and sample matrix. | Can be determined based on signal-to-noise ratios, typically 10:1. |
| Throughput | Moderate, with typical run times of 30-60 minutes per sample. | High, with acquisition times often under 10 minutes per sample.[6] |
| Primary Use | Ideal for identifying and quantifying volatile and semi-volatile impurities. A commercial supplier specifies a purity of ≥97% for this compound by GC. | A primary method for determining the absolute purity of the main component without the need for a specific reference standard of the analyte itself.[7] |
Experimental Protocols
Below are detailed methodologies for the two key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of this compound and the identification of potential volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile solvent, such as ethyl acetate or hexane, and dilute to the mark.
-
An internal standard (e.g., a non-interfering fluorinated compound of known purity) can be added for more precise quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative ¹⁹F NMR (qNMR) Protocol
This protocol provides a method for the absolute purity determination of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a known purity and a well-resolved signal) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d or Acetone-d₆) to dissolve the sample and internal standard.
-
Ensure complete dissolution by gentle vortexing.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a multinuclear probe.
-
Nucleus: ¹⁹F.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Pulse Angle: 30-90 degrees (a 90-degree pulse provides better signal-to-noise).[3]
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (a longer delay ensures full relaxation and accurate integration).
-
Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.
-
Spectral Width: Sufficient to cover the chemical shift range of all fluorine signals (e.g., -50 to -150 ppm).
-
Temperature: 298 K.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Where:
-
I_sample and I_IS are the integral areas of the sample and internal standard.
-
N_sample and N_IS are the number of fluorine atoms for the respective signals.
-
MW_sample and MW_IS are the molecular weights of the sample and internal standard.
-
m_sample and m_IS are the masses of the sample and internal standard.
-
P_IS is the purity of the internal standard.
-
Workflow and Pathway Diagrams
To visualize the analytical processes, the following diagrams illustrate the experimental workflow for purity determination and the logical relationship between the analytical techniques.
Figure 1. Experimental workflow for purity determination by GC-MS and qNMR.
Figure 2. Logical relationship of analytical methods for purity assessment.
References
- 1. This compound (3107-98-0) for sale [vulcanchem.com]
- 2. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validating the Structure of Synthesized Dimethyl Octafluoroadipate: A Comparative Guide
For researchers and drug development professionals, rigorous structural validation of novel fluorinated compounds like Dimethyl Octafluoroadipate (DMOA) is a critical step to ensure purity, confirm identity, and guarantee reliable downstream applications. This guide provides a comparative analysis of standard analytical techniques used to validate the structure of DMOA, with a direct comparison to its non-fluorinated analogue, Dimethyl Adipate. Experimental protocols and data interpretation are detailed to assist in the unequivocal confirmation of the synthesized product.
Primary Analytical Techniques for Structural Validation
The validation of this compound's structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for structural elucidation of organic molecules, NMR is indispensable.
-
¹H NMR confirms the presence and environment of protons, specifically the methyl ester groups in DMOA.
-
¹⁹F NMR is crucial for fluorinated compounds, providing direct information on the number of distinct fluorine environments and their coupling, confirming the integrity of the perfluorinated backbone.[1]
-
¹³C NMR identifies all unique carbon atoms, including the carbonyl carbons and those in the fluorinated chain.
-
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For DMOA, the high-resolution mass of the molecular ion is a key identifier.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For DMOA, this includes the characteristic carbonyl (C=O) stretch of the ester and the strong carbon-fluorine (C-F) bond absorptions.
Comparative Spectroscopic Data: DMOA vs. Dimethyl Adipate
The following tables summarize the expected experimental data for this compound and its non-fluorinated counterpart, Dimethyl Adipate. This direct comparison highlights the significant influence of the perfluorinated chain on the spectroscopic output.
Table 1: Comparison of NMR Spectroscopic Data (Solvent: CDCl₃)
| Parameter | This compound (DMOA) | Dimethyl Adipate (Alternative) | Interpretation |
| ¹H Chemical Shift (δ) | ~3.85 ppm (singlet, 6H) | ~3.67 ppm (singlet, 6H, -OCH₃)~2.33 ppm (multiplet, 4H, -CH₂C=O)~1.65 ppm (multiplet, 4H, -CH₂CH₂-) | The downfield shift of DMOA's methyl protons is due to the strong electron-withdrawing effect of the adjacent perfluorinated chain. The absence of other proton signals in DMOA confirms full fluorination. |
| ¹⁹F Chemical Shift (δ) | ~ -121 ppm (multiplet, 4F)~ -125 ppm (multiplet, 4F) | N/A | Two distinct signals confirm the two different chemical environments for the fluorine atoms (-CF₂- adjacent to the ester vs. internal -CF₂- groups). |
| ¹³C Chemical Shift (δ) | ~158 ppm (triplet, C=O)~115-105 ppm (-CF₂-)~54 ppm (-OCH₃) | ~173.6 ppm (C=O)~51.4 ppm (-OCH₃)~33.7 ppm (-CH₂C=O)~24.5 ppm (-CH₂CH₂-) | The strong shielding from fluorine atoms shifts the -CF₂- carbons significantly upfield. The carbonyl carbon in DMOA is also shifted upfield and appears as a triplet due to coupling with adjacent fluorine atoms. |
Note: Specific ¹³C NMR data for DMOA is predicted based on known principles; exact values may vary.
Table 2: Comparison of Mass Spectrometry and IR Spectroscopy Data
| Technique | This compound (DMOA) | Dimethyl Adipate (Alternative) | Interpretation |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 318Key Fragments: m/z 287 ([M-OCH₃]⁺), m/z 59 ([COOCH₃]⁺) | Molecular Ion (M⁺): m/z 174Key Fragments: m/z 143 ([M-OCH₃]⁺), m/z 111, m/z 59 ([COOCH₃]⁺) | The molecular ion peak directly confirms the molecular weight and elemental composition (with high-resolution MS). The fragmentation pattern is characteristic of methyl esters. |
| IR Spectroscopy | ~1780 cm⁻¹ (strong, C=O stretch)~1200-1000 cm⁻¹ (very strong, C-F stretch)~2960 cm⁻¹ (weak, C-H stretch) | ~1740 cm⁻¹ (strong, C=O stretch)~2950 cm⁻¹ (medium, C-H stretch)~1200 cm⁻¹ (strong, C-O stretch) | The C=O stretch in DMOA is at a higher wavenumber due to the electron-withdrawing fluorines. The defining feature for DMOA is the intense and broad C-F absorption region. |
Identifying Synthesis Byproducts and Impurities
The validation process must also aim to identify potential impurities from the synthesis. Common synthesis routes involve the fluorination of adipic acid followed by esterification.[2]
Table 3: Spectroscopic Signatures of Potential Impurities
| Potential Impurity | Key Identifying Feature(s) | Rationale |
| Octafluoroadipic Acid | Broad IR signal ~3000 cm⁻¹ (O-H). Absence of the -OCH₃ signal (~3.85 ppm) in ¹H NMR. Molecular ion at m/z 290. | Incomplete esterification of the starting diacid. |
| Partially Fluorinated Adipates | Complex ¹H and ¹⁹F NMR spectra with additional signals and coupling. Presence of C-H signals other than the methyl group. | Incomplete fluorination of the adipate backbone. |
| Dimethyl Adipate | Presence of characteristic ¹H NMR signals at ~2.33 and ~1.65 ppm. | Unreacted starting material from the fluorination step. |
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire at least 16 scans with a relaxation delay of 5 seconds to ensure accurate integration.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Parameters: Acquire with proton decoupling. Use a relaxation delay of 5 seconds. Reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm).[3]
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Acquire with proton decoupling. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the lower sensitivity of the ¹³C nucleus and the effect of fluorine coupling.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[4]
-
-
MS Conditions:
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As DMOA is a liquid, a spectrum can be obtained directly as a thin film.
-
Acquisition: Place one drop of the neat liquid between two NaCl or KBr plates.
-
Parameters: Acquire the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.
Visual Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for validating the structure of DMOA and interpreting the expected NMR data.
Caption: Workflow for the comprehensive structural validation of synthesized DMOA.
Caption: Predicted NMR signals for DMOA versus its non-fluorinated analogue.
Conclusion
The structural validation of this compound is a multi-step process requiring the synergistic use of NMR, MS, and IR spectroscopy. By comparing the acquired data against known values for the target compound and its non-fluorinated analogue, Dimethyl Adipate, researchers can unambiguously confirm the structure. Furthermore, careful analysis of the spectra allows for the identification of common synthesis-related impurities, ensuring the final product meets the high purity standards required for advanced research and development.
References
A Researcher's Guide to the Comparative Analysis of Dimethyl Octafluoroadipate from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a framework for the comparative evaluation of Dimethyl Octafluoroadipate (CAS No. 376-71-6) from different commercial suppliers. By establishing a robust internal validation process, laboratories can ensure the reliability and reproducibility of their experimental results. This document outlines key quality control experiments, data presentation formats, and visual workflows to guide this process.
Introduction to this compound
This compound is a fluorinated organic compound. Its chemical structure, featuring a six-carbon chain with fluorine substitutions, imparts unique properties that make it a valuable building block in organic synthesis. It is often utilized in the synthesis of fluorinated polymers, specialty lubricants, and as a component in the development of novel pharmaceutical and agrochemical compounds. Given its role as a critical starting material, variations in purity and impurity profiles from different suppliers can significantly impact reaction yields, byproduct formation, and the overall success of a research and development program.
A systematic evaluation of this compound from multiple vendors is a critical step in supplier qualification and ensuring the long-term consistency of a research pipeline.
Comparative Data Analysis
A thorough comparison begins with the analysis of key quality attributes. The following tables provide a template for summarizing quantitative data obtained from certificates of analysis (CofAs) provided by suppliers and from internal experimental validation.
Table 1: Supplier Information and Physical Properties
| Parameter | Supplier A | Supplier B | Supplier C |
| Product Number | [e.g., A-123] | [e.g., B-456] | [e.g., C-789] |
| Lot Number | [e.g., Lot-001] | [e.g., Lot-002] | [e.g., Lot-003] |
| Stated Purity (%) | [e.g., 98.5] | [e.g., 99.1] | [e.g., 98.8] |
| Appearance | [e.g., Colorless Liquid] | [e.g., Colorless Liquid] | [e.g., Colorless Liquid] |
| Molecular Formula | C8H6F8O4 | C8H6F8O4 | C8H6F8O4 |
| Molecular Weight | 310.12 g/mol | 310.12 g/mol | 310.12 g/mol |
Table 2: Analytical Chemistry Comparison
| Analytical Test | Parameter | Supplier A | Supplier B | Supplier C |
| GC-MS | Purity (%) | [e.g., 98.7] | [e.g., 99.2] | [e.g., 98.9] |
| Major Impurity 1 (%) | [e.g., 0.8] | [e.g., 0.5] | [e.g., 0.7] | |
| Major Impurity 2 (%) | [e.g., 0.3] | [e.g., 0.1] | [e.g., 0.2] | |
| ¹H NMR | Conforms to Structure | [e.g., Yes] | [e.g., Yes] | [e.g., Yes] |
| ¹⁹F NMR | Conforms to Structure | [e.g., Yes] | [e.g., Yes] | [e.g., Yes] |
| Karl Fischer | Water Content (ppm) | [e.g., 150] | [e.g., 85] | [e.g., 120] |
| ICP-MS | Residual Metals (ppm) | |||
| Iron (Fe) | [e.g., < 1] | [e.g., < 1] | [e.g., 1.5] | |
| Sodium (Na) | [e.g., 2.1] | [e.g., < 1] | [e.g., 1.8] |
Table 3: Functional Performance in a Test Reaction
| Parameter | Supplier A | Supplier B | Supplier C |
| Test Reaction Yield (%) | [e.g., 85] | [e.g., 92] | [e.g., 88] |
| Reaction Completion Time (h) | [e.g., 6] | [e.g., 4] | [e.g., 5.5] |
| Purity of Crude Product (%) | [e.g., 90] | [e.g., 95] | [e.g., 92] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for a fair comparison.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
-
Objective: To determine the purity of this compound and to identify and quantify any impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of a 1% solution in ethyl acetate, split ratio 50:1.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 30 to 400.
-
Data Analysis: Integrate the peak areas to determine the relative percentage of the main component and impurities. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of CDCl₃.
-
¹H NMR: Acquire spectra with a pulse angle of 30°, a relaxation delay of 1 s, and 16 scans.
-
¹⁹F NMR: Acquire spectra with a pulse angle of 30°, a relaxation delay of 2 s, and 64 scans.
-
Data Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with the expected structure of this compound.
3.3. Karl Fischer Titration for Water Content
-
Objective: To quantify the amount of residual water.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Method: Accurately weigh a sample of this compound and introduce it into the titration cell containing a suitable solvent (e.g., anhydrous methanol). Titrate with a standardized Karl Fischer reagent.
-
Data Analysis: The instrument software will calculate the water content in parts per million (ppm).
3.4. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Analysis
-
Objective: To detect and quantify trace metal impurities.
-
Instrumentation: ICP-MS instrument (e.g., Agilent 7800).
-
Sample Preparation: Digest a known weight of the sample in a mixture of nitric acid and hydrochloric acid using a microwave digestion system. Dilute the digested sample to a known volume with deionized water.
-
Analysis: Aspirate the sample solution into the plasma and measure the ion intensity for a suite of elements.
-
Data Analysis: Quantify the concentration of each metal by comparing the signal intensity to a calibration curve prepared from certified reference materials.
3.5. Functional Test: Model Reaction
-
Objective: To evaluate the performance of this compound from different suppliers in a representative chemical reaction.
-
Example Reaction: Ammonolysis to form the corresponding diamide.
-
Procedure:
-
In separate, identical reaction vessels, dissolve 1.0 mmol of this compound from each supplier in 10 mL of anhydrous THF.
-
Cool the solutions to 0°C in an ice bath.
-
Bubble ammonia gas through each solution at a steady rate for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the yield and purity of the resulting diamide product by weight and GC-MS analysis.
-
Visualizing Workflows and Pathways
Visual diagrams can clarify complex processes and relationships. The following diagrams, created using the DOT language, illustrate a typical supplier evaluation workflow and a relevant chemical reaction.
Caption: Workflow for the comparative evaluation of a chemical reagent from multiple suppliers.
Dimethyl Octafluoroadipate: A Comparative Analysis Against Other Perfluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated compounds, Dimethyl Octafluoroadipate (DMOA) presents a unique profile. This guide provides an objective comparison of DMOA with other well-studied perfluorinated compounds (PFCs), focusing on key performance indicators and supported by available experimental data. The information is tailored for researchers and professionals in drug development and related scientific fields.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in biological systems. The following table summarizes key parameters for DMOA, Perfluorooctanoic acid (PFOA), and Perfluorooctanesulfonic acid (PFOS).
| Property | This compound (DMOA) | Perfluorooctanoic Acid (PFOA) | Perfluorooctanesulfonic Acid (PFOS) |
| Molecular Formula | C8H6F8O4[1][2][3][4] | C8HF15O2[5][6] | C8HF17O3S[7] |
| Molecular Weight ( g/mol ) | 318.12[1][2][4] | 414.07[6] | 500.13[7] |
| Boiling Point (°C) | 123 °C at 50 mmHg[2] | 189-192[5] | 133 °C at 6 torr[7] |
| Density (g/cm³) | 1.55[2][3] | 1.8[5] | Not readily available |
| Water Solubility | Very low[3][4] | 9.5 g/L[5] | 550 mg/L[8] |
DMOA, with its ester functional groups, presents a different chemical profile compared to the carboxylic acid head of PFOA and the sulfonic acid head of PFOS. This structural variance is expected to influence its biological interactions and metabolic fate.
Biological Performance: A Head-to-Head Comparison
The performance of these compounds in a biological context is of paramount importance for drug development and toxicology. This section compares their protein binding, cell permeability, and metabolic stability based on available data.
Protein Binding
The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA), significantly affects its distribution, metabolism, and excretion.
| Compound | Binding Affinity (Kd to HSA) | % Protein Binding |
| This compound (DMOA) | Data not available | Data not available |
| Perfluorooctanoic Acid (PFOA) | 1 x 10⁻⁴ M (linear isomer)[9][10] | ~95%[9] |
| Perfluorooctanesulfonic Acid (PFOS) | 8 x 10⁻⁸ M (linear isomer)[9][10] | ~98%[9] |
PFOS exhibits a significantly stronger binding affinity to HSA compared to PFOA, which is attributed to its longer perfluoroalkyl chain and different functional group.[9][10] The high protein binding of both PFOA and PFOS contributes to their long biological half-lives. While specific data for DMOA is not available, its dicarboxylate structure suggests it may also interact with plasma proteins.
Cell Permeability
The ability of a compound to permeate cell membranes is a critical factor in its cellular uptake and biological activity.
| Compound | Permeability Data |
| This compound (DMOA) | Data not available |
| Perfluorooctanoic Acid (PFOA) | Permeability coefficient of 3.82 x 10⁻³ cm/h in a 3D human skin-equivalent model.[11] Some studies suggest PFOA can increase membrane permeability.[12][13] |
| Perfluorooctanesulfonic Acid (PFOS) | Shown to increase the permeability of cell membranes.[13] |
Studies have indicated that certain PFCs, including PFOA and PFOS, can disrupt cell membranes and increase their permeability.[12][13] This effect appears to be related to the chain length and functional group of the PFC. Quantitative permeability data for DMOA is currently lacking in the reviewed literature.
Metabolic Stability
The metabolic stability of a compound determines its persistence in the body. PFCs are generally known for their high resistance to metabolic degradation.
| Compound | Metabolic Stability |
| This compound (DMOA) | Expected to undergo hydrolysis of its ester groups. Specific in vitro metabolic stability data (e.g., half-life, intrinsic clearance) is not readily available. |
| Perfluorooctanoic Acid (PFOA) | Highly resistant to metabolism.[5] |
| Perfluorooctanesulfonic Acid (PFOS) | Highly resistant to metabolism and has a long biological half-life.[14][15] |
While most PFCs are highly resistant to metabolic breakdown, the ester linkages in DMOA make it potentially susceptible to hydrolysis by esterases, a common metabolic pathway for ester-containing drugs. However, specific experimental data on the metabolic stability of DMOA is needed to confirm this.
Toxicity Profile
The toxicological properties of PFCs are a significant area of research and concern.
| Compound | Acute Toxicity & GHS Hazard Statements |
| This compound (DMOA) | No specific LD50 data available. GHS classifications indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][16] |
| Perfluorooctanoic Acid (PFOA) | Considered a toxicant and carcinogen in animals.[6] Associated with various health effects in humans.[17] |
| Perfluorooctanesulfonic Acid (PFOS) | Associated with various adverse health effects in animal and human studies.[15][17] |
The available data indicates that DMOA possesses irritant properties. In comparison, PFOA and PFOS have been more extensively studied and are associated with a range of more severe health concerns.[6][15][17] A direct comparative toxicity study including DMOA is needed for a more definitive assessment.
Experimental Protocols and Workflows
To provide a practical context for the data presented, this section outlines a general experimental workflow for assessing metabolic stability and a synthesis pathway utilizing DMOA.
In Vitro Metabolic Stability Assessment Workflow
The following diagram illustrates a typical workflow for determining the metabolic stability of a compound using liver microsomes. This method is widely used in drug discovery to estimate the intrinsic clearance of a new chemical entity.
Synthesis of Fluorinated Polyesters using DMOA
This compound serves as a valuable monomer in the synthesis of fluorinated polymers, imparting unique properties such as thermal stability and chemical resistance. The diagram below outlines a general polymerization process.
Conclusion
This compound presents a distinct profile when compared to well-known perfluoroalkyl acids like PFOA and PFOS. Its ester functionalities suggest a different metabolic pathway, potentially leading to lower persistence in biological systems. However, a comprehensive understanding of its performance and safety requires further experimental investigation, particularly in the areas of cell permeability, metabolic stability, and comparative toxicity. The provided data and workflows serve as a foundational guide for researchers to position DMOA within the broader context of perfluorinated compounds and to design future studies.
References
- 1. Dimethyl perfluorohexanedioate | C8H6F8O4 | CID 2737117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 3107-98-0 [smolecule.com]
- 4. This compound (3107-98-0) for sale [vulcanchem.com]
- 5. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 6. Perfluorooctanoic acid | C8HF15O2 | CID 9554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Perfluorooctanesulfonic acid - Wikipedia [en.wikipedia.org]
- 8. Fact sheet: Perfluorooctane sulfonic acid (Under Review) — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isomer-Specific Binding Affinity of Perfluorooctanesulfonate (PFOS) and Perfluorooctanoate (PFOA) to Serum Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Skin Permeability of Perfluorocarboxylic Acids Using Flow-Through Diffusion on Porcine Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Research Finds that PFAS disrupt and weaken bacterial membrane lipids – STEEP [web.uri.edu]
- 14. Perfluoroalkyl substances and changes in body weight and resting metabolic rate in response to weight-loss diets: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Perfluorooctane Sulfonate Alters Gut Microbiota-Host Metabolic Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synquestlabs.com [synquestlabs.com]
- 17. Health-related toxicity of emerging per- and polyfluoroalkyl substances: Comparison to legacy PFOS and PFOA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Polyesters Synthesized with Dimethyl Octafluoroadipate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of polyesters synthesized using dimethyl octafluoroadipate, offering insights into their characterization and potential advantages over their non-fluorinated counterparts. The inclusion of fluorine atoms into the polymer backbone imparts unique properties, making these materials promising candidates for advanced biomedical applications, including drug delivery and tissue engineering.
Comparison of Polymer Properties
The introduction of fluorine into the polyester backbone significantly alters its physicochemical properties. Below is a comparison of poly(ethylene octafluoroadipate), synthesized from this compound and ethylene glycol, with its non-fluorinated analog, poly(ethylene adipate).
| Property | Poly(ethylene octafluoroadipate) (Fluorinated) | Poly(ethylene adipate) (Non-fluorinated) |
| Monomers | This compound, Ethylene Glycol | Adipic Acid/Dimethyl Adipate, Ethylene Glycol |
| Glass Transition Temp. (Tg) | Expected to be higher than PEA | -50 °C to -46 °C[1][2][3] |
| Melting Temperature (Tm) | Not explicitly found | 49 °C to 55 °C[1][3] |
| Thermal Stability (TGA) | Higher thermal stability, with decomposition steps at higher temperatures.[2] | Lower thermal stability |
| Mechanical Properties | Expected higher stiffness and tensile strength, potentially lower elongation at break. | Tensile Modulus: ~240-312.8 MPa, Tensile Strength: ~10-13.2 MPa, Elongation at Break: ~362.1%[3] |
| Surface Properties | Hydrophobic and lipophobic, low surface energy. | Hydrophilic |
| Biocompatibility | Generally high, with low protein adsorption. | Biocompatible and biodegradable.[1] |
| Biodegradability | Slower degradation due to the stability of C-F bonds. | Biodegradable via hydrolysis and enzymatic action.[1] |
Experimental Protocols
Synthesis of Poly(ethylene octafluoroadipate)
1. Enzymatic Polymerization (as adapted from Rebelo et al., 2019) [2]
-
Materials: this compound (DMOFA), ethylene glycol (EG), immobilized Candida antarctica lipase B (CALB), tetrahydrofuran (THF), acetone.
-
Procedure:
-
In a reaction vessel, combine equimolar amounts of DMOFA and ethylene glycol.
-
Add 1% (w/v) of immobilized CALB.
-
Subject the mixture to ultrasound for 1 hour at 40°C.
-
Following ultrasonication, apply a vacuum for 6 hours at 40°C to remove the methanol byproduct and drive the polymerization.
-
To isolate the polymer, dissolve the reaction mixture in THF and filter to remove the enzyme.
-
Evaporate the THF, then dissolve the product in acetone.
-
Allow the acetone to evaporate overnight to yield the purified polyester.
-
2. Melt Polycondensation (General Protocol)
-
Materials: this compound (DMOFA), ethylene glycol (EG), catalyst (e.g., antimony trioxide, titanium isopropoxide).
-
Procedure:
-
Charge the reactor with DMOFA, EG (in slight molar excess), and the catalyst.
-
Heat the mixture to 150-200°C under a nitrogen atmosphere to initiate transesterification, distilling off the methanol byproduct.
-
After the removal of methanol ceases, gradually increase the temperature to 220-260°C and apply a high vacuum.
-
Continue the polycondensation under vacuum until the desired melt viscosity (indicative of molecular weight) is achieved.
-
Extrude the polymer from the reactor and cool to obtain the solid polyester.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are used to confirm the chemical structure of the synthesized polyesters.
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymers by measuring weight loss as a function of temperature. Fluorinated polyesters are expected to exhibit higher decomposition temperatures.[2]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Gel Permeation Chromatography (GPC): GPC is utilized to determine the molecular weight and molecular weight distribution of the polymers.
-
Contact Angle Measurement: The hydrophobicity of the polymer surface is assessed by measuring the static contact angle of water droplets. Fluorinated polyesters are anticipated to have significantly higher water contact angles.
-
Mechanical Testing: Tensile testing is performed to evaluate the mechanical properties of the polymers, including tensile strength, Young's modulus, and elongation at break.
Signaling Pathways and Biomedical Implications
The unique surface properties of fluorinated polymers can influence cellular behavior, making them attractive for biomedical applications such as drug delivery and tissue engineering.[4][5][6][7][8] While direct studies on signaling pathways affected by polyesters from this compound are limited, the interaction of fluorinated surfaces with cells is an active area of research.
Experimental Workflow for Evaluating Biocompatibility
Caption: Experimental workflow for assessing the biocompatibility and cellular response to fluorinated polyesters.
Potential Modulation of Macrophage Polarization
The hydrophobicity of fluorinated polymer surfaces can influence the initial immune response upon implantation. Macrophages, key cells of the innate immune system, can polarize into different phenotypes: pro-inflammatory (M1) or anti-inflammatory/pro-healing (M2). The surface properties of a biomaterial can direct this polarization. It is hypothesized that the low surface energy of fluorinated polyesters may favor an M2 polarization, which is beneficial for tissue regeneration.
Caption: Hypothetical influence of fluorinated polyester surfaces on macrophage polarization.
Integrin-Mediated Signaling
Cell adhesion to biomaterials is primarily mediated by integrins, transmembrane receptors that recognize specific protein ligands adsorbed onto the material surface. The conformation of these adsorbed proteins, influenced by the surface chemistry of the biomaterial, can affect integrin binding and subsequent intracellular signaling cascades that regulate cell fate, including adhesion, proliferation, and differentiation. The unique surface properties of fluorinated polyesters could modulate protein adsorption in a way that influences these integrin-mediated pathways.
Caption: Potential mechanism of fluorinated polyester surfaces influencing integrin-mediated cell signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low Fluoride Regulates Macrophage Polarization Through Mitochondrial Autophagy Mediated by PINK1/Parkin Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The impact of surface chemistry modification on macrophage polarisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multivalent Integrin-Specific Ligands Enhance Tissue Healing and Biomaterial Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fluorination effect of fluoroamphiphiles in cytosolic protein delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Hydrophobic Surfaces: Benchmarking Dimethyl Octafluoroadipate and Alternatives
For researchers, scientists, and drug development professionals seeking to optimize surface interactions, achieving a hydrophobic surface is often a critical requirement. This guide provides a comparative analysis of surfaces treated with Dimethyl Octafluoroadipate and other common hydrophobic coatings, supported by experimental data and detailed protocols to aid in the selection of the most suitable surface modification strategy.
To provide a comprehensive benchmark, this guide compares the performance of other well-established hydrophobic treatments: Fluorinated Silanes, Polydimethylsiloxane (PDMS), and Polytetrafluoroethylene (PTFE).
Comparative Performance of Hydrophobic Coatings
The hydrophobicity of a surface is most commonly quantified by the water contact angle (WCA), where a higher angle indicates greater water repellency. A surface is generally considered hydrophobic if the water contact angle is greater than 90 degrees and superhydrophobic if it exceeds 150 degrees.
| Surface Treatment | Substrate | Water Contact Angle (°) | Reference |
| Fluorinated Silanes | Marble | > 150 (Superhydrophobic) | [1] |
| Wood | 133.6 | [1] | |
| Aluminum | 152 ± 1 | [2] | |
| Polydimethylsiloxane (PDMS) | Silica | ~170 (Superhydrophobic) | [3] |
| Unmodified PDMS | 122 | [4] | |
| Silica Hybrid Particles | 151.2 | [5] | |
| Polytetrafluoroethylene (PTFE) | Smooth, perfect surface | ~108 | [6] |
| Conventional surface | 113.8 ± 1.4 | [7] | |
| Plasma Etched | 152.3 ± 1.7 to 172.5 ± 1.2 | [7] |
Experimental Protocols
A standardized method for evaluating surface hydrophobicity is crucial for accurate comparisons. The most widely used technique is the sessile drop method to measure the static water contact angle.
Protocol for Static Water Contact Angle Measurement
Objective: To determine the static water contact angle of a liquid droplet on a solid surface.
Materials:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a hydrophobic needle tip
-
High-purity water (e.g., deionized or distilled)
-
Substrate to be tested
-
Controlled environment (temperature and humidity)
Procedure:
-
Surface Preparation: Ensure the substrate surface is clean, dry, and free of contaminants. Any impurities can significantly affect the measurement.
-
Instrument Calibration: Calibrate the contact angle goniometer according to the manufacturer's instructions.
-
Droplet Deposition:
-
Fill the syringe with high-purity water, ensuring no air bubbles are present.
-
Carefully position the syringe needle above the substrate surface.
-
Slowly dispense a water droplet of a specific volume (typically 2-5 µL) onto the surface. It is recommended to use droplets with a diameter greater than 5 mm to minimize edge effects.[8]
-
Withdraw the needle carefully to avoid disturbing the droplet.
-
-
Image Capture: Immediately after the droplet stabilizes on the surface, capture a high-resolution image of the droplet profile.
-
Contact Angle Measurement: Use the software integrated with the goniometer to analyze the captured image. The software will determine the angle formed at the three-phase (solid-liquid-vapor) contact point.
-
Data Collection: Repeat the measurement at multiple locations on the surface to ensure statistical validity and account for any surface heterogeneity.
-
Reporting: Report the average contact angle and the standard deviation. For a more comprehensive analysis, advancing and receding contact angles can also be measured to determine contact angle hysteresis, which provides information about surface roughness and chemical heterogeneity.[8][9]
Experimental Workflow
The logical flow of benchmarking the hydrophobicity of a treated surface is outlined in the diagram below. This workflow ensures a systematic approach from substrate preparation to data analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of the contact angle of water on set elastomeric impression materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wettability of polytetrafluoroethylene surfaces by plasma etching modifications | PLOS One [journals.plos.org]
- 8. How to Make Plastic Surfaces Simultaneously Hydrophilic/Oleophobic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.temple.edu [sites.temple.edu]
Comparative Analysis of Dimethyl Octafluoroadipate and its Homologues in Fluorinated Polyester Synthesis
A detailed guide for researchers and drug development professionals on the cross-validation of experimental results using Dimethyl Octafluoroadipate (DMOA) and its shorter-chain analogues, Dimethyl Tetrafluorosuccinate (DMTFS) and Dimethyl Hexafluoroglutarate (DMHFG), in the synthesis of fluorinated polyesters.
This guide provides an objective comparison of the performance of this compound (DMOA) and its alternatives, Dimethyl Tetrafluorosuccinate (DMTFS) and Dimethyl Hexafluoroglutarate (DMHFG), as monomers in the enzymatic synthesis of fluorinated polyesters. The information presented herein is intended to assist researchers, scientists, and professionals in the drug development field in selecting the appropriate fluorinated building blocks for their specific applications.
Executive Summary
The synthesis of fluorinated polyesters is a critical area of research, with applications ranging from advanced materials to drug delivery systems. The choice of fluorinated monomer significantly impacts the polymerization process and the final properties of the polymer. This guide focuses on a comparative study of three key fluorinated diesters: this compound (DMOA), Dimethyl Hexafluoroglutarate (DMHFG), and Dimethyl Tetrafluorosuccinate (DMTFS). Experimental evidence suggests that monomer size plays a crucial role in reaction conversion rates, with shorter monomers leading to higher product recovery.
Performance Comparison of Fluorinated Diesters
The following table summarizes the key physical and chemical properties of DMOA and its alternatives, along with performance metrics from polyester synthesis experiments.
| Property | Dimethyl Tetrafluorosuccinate (DMTFS) | Dimethyl Hexafluoroglutarate (DMHFG) | This compound (DMOA) |
| Molecular Formula | C6H6F4O4 | C7H6F6O4 | C8H6F8O4[1] |
| Molecular Weight ( g/mol ) | 222.10 | 272.10 | 318.12[1] |
| Purity | >95% | >96% | >97% |
| Boiling Point (°C) | Not specified | Not specified | 120-123 |
| Polymerization Conversion | Higher conversion rates | Intermediate conversion rates | Lower conversion rates |
| Resulting Polymer | Poly(ethylene tetrafluorosuccinate) | Poly(ethylene hexafluoroglutarate) | Poly(ethylene octafluoroadipate) |
Experimental Protocols
The synthesis of fluorinated polyesters from the aforementioned diesters was carried out using ethylene glycol in the presence of Candida antarctica lipase B (CALB) as a catalyst. The following is a detailed methodology based on published research.
Materials:
-
Dimethyl tetrafluorosuccinate (DMTFS) (>95% purity)
-
Dimethyl hexafluoroglutarate (DMHFG) (>96% purity)
-
This compound (DMOA) (>97% purity)
-
Ethylene glycol
-
Immobilized Candida antarctica lipase B (CALB)
Enzymatic Synthesis of Fluorinated Polyesters:
-
Reactant Preparation: Equimolar ratios of the respective fluorinated diester (DMTFS, DMHFG, or DMOA) and ethylene glycol were used.
-
Pre-incubation (Optional, with Ultrasound): For reactions involving ultrasonic assistance, the reactants were pre-incubated under ultrasound for 1 hour at 40°C.
-
Enzymatic Reaction: 1% (w/v) of immobilized CALB was added to the reactant mixture.
-
Vacuum Incubation: The reaction mixture was incubated under vacuum for a specified duration (e.g., 6 or 7 hours) at a controlled temperature (40°C or 70°C).
-
Polymer Isolation and Characterization: The resulting polyesters were isolated and subsequently characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Key Experimental Findings
A study on the synthesis of three fluorinated polyesters revealed that the size of the starting monomers significantly influenced the reaction conversion rates. Shorter monomers, such as DMTFS, resulted in a higher amount of product recovery compared to the longer-chain DMOA. The use of Candida antarctica lipase (immobilized CALB) was found to have a marginal positive effect on the synthesis reactions when other conditions were kept constant.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of fluorinated polyesters.
Caption: Enzymatic synthesis of fluorinated polyesters workflow.
Signaling Pathways and Logical Relationships
The decision-making process for selecting an appropriate fluorinated monomer can be visualized as a logical flow based on desired outcomes.
Caption: Monomer selection based on desired properties.
Conclusion
The cross-validation of experimental results for this compound and its homologues demonstrates a clear structure-activity relationship in the synthesis of fluorinated polyesters. While DMOA provides a higher fluorine content per monomer unit, shorter-chain alternatives like DMTFS offer significantly better conversion rates under the tested enzymatic conditions. Researchers and drug development professionals should consider these trade-offs when designing new materials and formulations. The detailed protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the selection of fluorinated monomers.
References
Safety Operating Guide
Navigating the Safe Disposal of Dimethyl Octafluoroadipate
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Dimethyl Octafluoroadipate, a compound that requires careful management due to its potential hazards. Adherence to these guidelines will help mitigate risks and ensure that disposal practices align with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This compound can cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | In case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge. |
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area. All handling of this compound should be conducted within a well-ventilated laboratory fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that prevents its release into the environment and complies with all local, state, and federal regulations.
1. Waste Collection and Storage:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.
2. Accidental Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Do not use combustible materials, such as sawdust, to absorb the spill.
-
Carefully sweep or shovel the absorbed material into a suitable container for disposal.
-
Ventilate the area and wash the spill site after the material has been collected.
3. Final Disposal:
-
The primary method for the disposal of this compound is to entrust it to a licensed and qualified hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Ensure that the waste is properly packaged and labeled according to the regulations set forth by the disposal company and relevant authorities.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
By following these established procedures, laboratory personnel can effectively manage the disposal of this compound, thereby upholding the highest standards of safety and environmental responsibility. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information regarding the chemical you are handling.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
